molecular formula C9H10N4 B2829201 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline CAS No. 361549-92-0

3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline

Numéro de catalogue: B2829201
Numéro CAS: 361549-92-0
Poids moléculaire: 174.207
Clé InChI: HDHARNKHVMXBHA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.207. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-(3-methyl-1,2,4-triazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-12-11-6-13(7)9-4-2-3-8(10)5-9/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHARNKHVMXBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=CN1C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chemical Structure and Mechanistic Utility of 3-(3-Methyl-4H-1,2,4-triazol-4-yl)aniline in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

In the landscape of antiviral drug discovery, identifying host-directed therapies offers a robust strategy against rapidly mutating pathogens like β-coronaviruses. Casein Kinase 2 (CSNK2) has emerged as a critical host kinase hijacked by these viruses to facilitate cellular egress. During the optimization of pyrazolo[1,5-a]pyrimidine-based CSNK2 inhibitors, the 1,2,4-triazole ring was identified as a privileged amide bioisostere.

This whitepaper dissects the chemical structure, synthesis, and mechanistic utility of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline , a highly specific building block synthesized to probe the steric boundaries of the CSNK2 ATP-binding pocket [1]. By analyzing this compound, we demonstrate how precise structural modifications—such as adding a single methyl group—can dictate the success or failure of a kinase inhibitor.

Chemical Architecture & Physicochemical Profile

This compound is a biaryl compound consisting of an aniline core substituted at the meta-position with a functionalized 1,2,4-triazole ring.

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₀N₄

  • Molecular Weight: 174.21 g/mol

  • SMILES: Cc1nncn1-c2cccc(N)c2

Structurally, the molecule serves as a bifunctional intermediate. The primary amine (-NH₂) of the aniline acts as the nucleophilic anchor, typically utilized in Buchwald-Hartwig cross-coupling or SₙAr reactions to attach to a kinase-binding scaffold (e.g., pyrazolo[1,5-a]pyrimidine). The meta-triazole group acts as the pharmacophore designed to project deep into the kinase's active site.

Mechanistic Utility: Probing the CSNK2 ATP-Binding Pocket

The Bioisostere Hypothesis

In wild-type CSNK2 inhibitors, an acetamide group at the meta-position of the aniline ring forms critical hydrogen bonds with the kinase: the N-H donates to Asp175 (DWG motif), and the carbonyl oxygen accepts from Lys68 and a buried water molecule. To improve metabolic stability, researchers replaced the acetamide with a 1,2,4-triazol-4-yl group. The N1 and N2 atoms of the triazole perfectly mimic the hydrogen-bonding network of the amide, yielding a 4-fold increase in both CSNK2A2 inhibition and antiviral potency against Murine Hepatitis Virus (MHV) [1].

The Causality of the Methyl Probe

To map the spatial constraints of this binding pocket, This compound was synthesized and incorporated into the inhibitor scaffold. The addition of the C3-methyl group on the triazole ring was hypothesized to either:

  • Induce a Steric Clash: The methyl group physically collides with the tight residues surrounding Lys68.

  • Disrupt Planarity: The steric bulk forces the biaryl system (aniline-triazole) out of its optimal planar conformation, preventing efficient interaction with the kinase hinge region.

The result was a near-total loss of kinase inhibition and antiviral activity, validating the strict steric limitations of the CSNK2 pocket [1].

SAR A Acetamide Group (Baseline) B 1,2,4-Triazol-4-yl (Amide Bioisostere) A->B Isosteric Replacement (4-fold Potency Increase) C 3-Methyl-1,2,4-Triazol-4-yl (Steric Probe) B->C C3-Methylation (Steric Clash / Loss of Planarity)

Caption: SAR progression demonstrating the steric limitations of the CSNK2 binding pocket.

CSNK2 Virus β-Coronavirus Infection CSNK2 Host CSNK2 Kinase (Overactivated) Virus->CSNK2 Phos Cytoskeletal Protein Phosphorylation CSNK2->Phos Egress Viral Egress & Replication Phos->Egress Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CSNK2 Blocks ATP Pocket

Caption: CSNK2 signaling pathway and its blockade by pyrazolo[1,5-a]pyrimidine inhibitors.

Experimental Protocols: Self-Validating Synthesis Workflow

To utilize this compound in drug discovery, it must be synthesized with high chemoselectivity. The standard approach involves the reduction of the corresponding nitroarene [1].

Objective: Chemoselective reduction of the nitro group to an amine without degrading the sensitive 1,2,4-triazole heterocycle. Primary Reagent: Tin(II) chloride dihydrate (SnCl₂·H₂O). Rationale: SnCl₂ is a mild, highly selective reducing agent that prevents the over-reduction or ring-opening side reactions common with harsh hydrogenation conditions (e.g., Pd/C with H₂).

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 1.0 equivalent (e.g., 990 mg, 4.85 mmol) of 3-methyl-4-(3-nitrophenyl)-4H-1,2,4-triazole in 10 mL of absolute ethanol under an inert nitrogen atmosphere.

    • Causality: Ethanol provides a protic medium essential for stabilizing the transition states during the proton-coupled electron transfer of the nitro reduction.

  • Catalyst Activation: In a separate vial, dissolve 4.5 equivalents (4.92 g, 21.82 mmol) of SnCl₂·H₂O in 10 mL of ethanol supplemented with concentrated HCl.

    • Causality: The acidic environment is critical to activate the tin species and provide the necessary protons to convert the nitro group (-NO₂) through intermediate nitroso and hydroxylamine stages into the primary amine (-NH₂).

  • Reaction Execution: Add the acidic SnCl₂ solution dropwise to the nitroarene solution at room temperature. Once addition is complete, elevate the temperature to reflux (approx. 80°C).

    • Causality: Dropwise addition mitigates the risk of an exothermic runaway. Refluxing provides the thermodynamic driving force to push the multi-step reduction to completion.

  • Workup and Isolation: Upon completion (monitored via TLC/LC-MS), cool the mixture and neutralize with aqueous NaHCO₃ to precipitate the tin salts as insoluble tin oxides. Filter the suspension through a Celite pad. Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure this compound.

Synthesis Nitro 3-Methyl-4-(3-nitrophenyl) -4H-1,2,4-triazole Reagents SnCl2·H2O, EtOH, HCl (Reduction) Nitro->Reagents Product 3-(3-Methyl-4H-1,2,4-triazol-4-yl) aniline Reagents->Product Chemoselective NO2 Reduction

Caption: Step-by-step chemoselective reduction workflow to synthesize the target aniline.

Quantitative Structure-Activity Relationship (QSAR) Data

The synthesis and biological evaluation of the inhibitor derived from this compound provided critical quantitative data that shaped the final clinical candidate. The table below summarizes the impact of the meta-substituent on kinase and viral inhibition [1].

Aniline meta-SubstituentCSNK2A2 Potency (Fold Change)MHV Antiviral PotencyStructural Implication
Acetamide (Baseline)1.0x (Reference)ModerateEstablishes standard H-bond network with Lys68/Asp175.
1,2,4-Triazol-4-yl ~4.0x Improvement ~4.0x Improvement Optimal bioisostere; rigidifies H-bonds and improves metabolic stability.
3-Methyl-4H-1,2,4-triazol-4-yl Significantly Decreased Inactive Introduces severe steric clash; forces biaryl system out of planarity.

Conclusion

The compound This compound is far more than a simple chemical building block; it is a rationally designed molecular probe. By utilizing this compound to synthesize a methylated variant of a highly potent CSNK2 inhibitor, researchers successfully mapped the strict steric limitations of the kinase's ATP-binding pocket. The resulting loss of activity proved that while the 1,2,4-triazole is a privileged amide bioisostere, the space surrounding it is highly intolerant to added bulk, a critical insight for the future design of host-directed antiviral therapeutics.

References

  • Ong, H. W., Yang, X., Smith, J. L., Dickmander, R. J., Brown, J. W., Havener, T. M., Taft-Benz, S., Howell, S., Sanders, M. K., Capener, J. L., Couñago, R. M., Chang, E., Krämer, A., Moorman, N. J., Heise, M., Axtman, A. D., Drewry, D. H., & Willson, T. M. (2024). "More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication." Journal of Medicinal Chemistry, 67(14), 12261-12313.[Link]

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Crucial Role of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the adage "fail fast, fail cheap" has become a guiding principle. A significant contributor to the high attrition rates of drug candidates in late-stage development is suboptimal physicochemical properties.[1] These intrinsic characteristics of a molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety. Therefore, a comprehensive understanding and early characterization of a compound's physicochemical properties are not merely a perfunctory exercise but a critical cornerstone of a successful drug development campaign.[2] This guide provides an in-depth technical overview of the key physicochemical properties of the novel heterocyclic compound, 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline, a molecule of interest due to the prevalence of the 1,2,4-triazole scaffold in a wide array of therapeutic agents.[3][4] While experimental data for this specific entity is not extensively available in the public domain, this guide will leverage predicted data and established scientific principles to provide a robust framework for its characterization. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering not just data, but also the rationale behind experimental choices and the interpretation of results.

Compound Identification and Structural Elucidation

Accurate identification of a molecule is the first and most critical step in its characterization. Isomeric ambiguity can lead to erroneous data interpretation and wasted resources.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 361549-92-0[5]
Molecular Formula C₉H₁₀N₄[6]
Molecular Weight 174.21 g/mol [6]
Canonical SMILES CC1=NN=CN1C2=CC=CC(=C2)N[6]
InChI InChI=1S/C9H10N4/c1-7-12-11-6-13(7)9-4-2-3-8(10)5-9/h2-6H,10H2,1H3[6]

The structure of this compound, characterized by a central aniline ring substituted with a 3-methyl-4H-1,2,4-triazol-4-yl moiety, is depicted below.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial estimates of a compound's physicochemical properties.[7][8] These predictions are instrumental in the early stages of drug discovery for prioritizing candidates and designing subsequent experiments.[9]

PropertyPredicted ValueSignificance in Drug Discovery
XlogP 0.8Lipophilicity, influencing absorption, distribution, and metabolism.[6]
Topological Polar Surface Area (TPSA) 56.73 ŲA surrogate for membrane permeability.
Hydrogen Bond Donors 1Influences solubility and target binding.
Hydrogen Bond Acceptors 4Influences solubility and target binding.
Rotatable Bonds 1Relates to conformational flexibility and oral bioavailability.

Note: These values are computationally predicted and should be confirmed experimentally.

Core Physicochemical Parameters: A Deeper Dive

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ADME properties.[7] It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.

Predicted Lipophilicity: The predicted XlogP of 0.8 for this compound suggests a relatively balanced hydrophilic-lipophilic character.[6] This is a favorable starting point for a drug candidate, as extreme lipophilicity or hydrophilicity can lead to poor absorption and other undesirable effects.

Experimental Determination of logP/logD:

The gold standard for logP determination is the shake-flask method using UV-Vis spectroscopy for quantification.

Protocol: Shake-Flask Method for logP Determination

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare octanol-saturated water and water-saturated octanol by vigorously mixing equal volumes of octanol and water and allowing the phases to separate overnight.

  • Partitioning:

    • Add a small aliquot of the stock solution to a mixture of the two pre-saturated phases in a glass vial.

    • Shake the vial vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Centrifuge the vial to ensure complete phase separation.

  • Quantification:

    • Carefully remove aliquots from both the aqueous and octanol phases.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV.

  • Calculation:

    • logP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Causality Behind Experimental Choices: The use of pre-saturated solvents is crucial to prevent volume changes during the experiment that would affect the accuracy of the concentration measurements. Centrifugation ensures a clean separation of the two phases, preventing cross-contamination.

Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption. Poor solubility is a major hurdle in drug development.[2]

Experimental Determination of Aqueous Solubility:

The thermodynamic solubility can be determined using the shake-flask method.

Protocol: Thermodynamic Solubility Determination

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium between the solid and dissolved compound.

  • Sample Processing: Filter the suspensions to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Data Presentation: The results should be presented as solubility (in µg/mL or µM) as a function of pH.

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. It is a critical parameter that influences solubility, permeability, and target binding.[10] this compound has both a basic aniline moiety and a weakly basic/acidic triazole ring.

Experimental Determination of pKa:

Potentiometric titration is a classic and reliable method for pKa determination.

Protocol: Potentiometric pKa Determination

  • Sample Preparation: Dissolve a known amount of this compound in a co-solvent/water mixture if aqueous solubility is low.

  • Titration: Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection points of the titration curve.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the structure and purity of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule's proton and carbon framework. For this compound, characteristic signals would be expected for the aromatic protons of the aniline ring, the triazole ring protons, and the methyl group protons.[11][12]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups. For this compound, characteristic absorption bands would be expected for the N-H stretching of the amine, C-H stretching of the aromatic and methyl groups, and C=N and N-N stretching of the triazole ring.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which can be used to confirm the elemental composition of the molecule.[11] Fragmentation patterns observed in MS/MS experiments can further aid in structural elucidation.

Synthesis of 1,2,4-Triazole Derivatives

A general understanding of the synthesis of 1,2,4-triazole derivatives provides context for potential impurities and related substances that may need to be considered during analytical method development. The synthesis of 4-substituted-1,2,4-triazoles often involves the cyclization of intermediates derived from hydrazines and amides or related precursors.[14][15]

G cluster_0 General Synthetic Pathway Start Starting Materials (e.g., Hydrazine, Amide derivatives) Intermediate Intermediate Formation (e.g., Acylhydrazide) Start->Intermediate Acylation Cyclization Cyclization Reaction (e.g., with a one-carbon source) Intermediate->Cyclization Dehydration/Condensation Product 4-Substituted-1,2,4-triazole Cyclization->Product

Caption: Generalized workflow for the synthesis of 4-substituted-1,2,4-triazoles.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and characterizing the physicochemical properties of this compound. While currently reliant on predicted data, the outlined experimental protocols offer a clear path forward for obtaining robust, empirical data. A thorough experimental investigation of its solubility, lipophilicity, and pKa is strongly recommended to validate the computational predictions and provide a solid foundation for any future drug development efforts. Furthermore, solid-state characterization (e.g., polymorphism, crystallinity) would be a critical next step for any compound intended for solid oral dosage form development. The principles and methodologies detailed herein are broadly applicable to the characterization of other novel chemical entities, underscoring the universal importance of a data-driven approach to physicochemical profiling in the pursuit of new medicines.

References

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules.
  • Henchoz, Y., Bard, B., Guillarme, D., Carrupt, P. A., Veuthey, J. L., & Martel, S. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Analytical and Bioanalytical Chemistry, 394(3), 707–729.
  • Bergazin, T. D. (n.d.). Advancing physicochemical property predictions in computational drug discovery.
  • BLDpharm. (n.d.). 361549-92-0|this compound.
  • Grulke, C. M., et al. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC.
  • (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Chang, M. W., et al. (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. PMC.
  • (2018, June 24). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense? ResearchGate.
  • Cronin, M. T. (n.d.). Prediction of physicochemical properties. PubMed.
  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties.
  • ChemScene. (n.d.). 252928-92-0 | 3-(4H-1,2,4-Triazol-4-yl)aniline.
  • Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.
  • Sigma-Aldrich. (n.d.). 3-[(4H-1,2,4-triazol-4-yl)methyl]aniline.
  • Sigma-Aldrich. (n.d.). 3-(4H-1,2,4-Triazol-4-yl)aniline.
  • ChemScene. (n.d.). 3-(4H-1,2,4-Triazol-4-yl)aniline.
  • PubChem. (n.d.). This compound.
  • Apollo Scientific. (n.d.). 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline.
  • Bekhit, A. A., & Abdel-Aziem, T. (2012). Synthesis and antibacterial activity of some new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Arabian Journal of Chemistry, 5(4), 485-492.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 3-Methyl-4H-1,2,4-triazol-4-amine.
  • İslamoğlu, F., et al. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry, 34(1), 50-62.
  • PubChem. (n.d.). 3-[3-(methylsulfanyl)-4h-1,2,4-triazol-4-yl]aniline.
  • PubChem. (n.d.). 3-(4-methyl-4h-1,2,4-triazol-3-yl)aniline.
  • Al-Ghorbani, M., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). MDPI.
  • (2025, June 30). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo.
  • (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.
  • Wikipedia. (n.d.). 1,2,4-Triazole.
  • (2022, February 4).
  • Organic Chemistry Portal. (n.d.). Synthesis of 3H-1,2,4-triazol-3-ones.
  • (n.d.). Spectroscopic characterization for 1,2,4-triazole 3.
  • (2024, June 14). Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • Williams, R. (2022, April 7).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-(1,2,4-Triazol-1-ylmethyl)aniline.
  • (2017). Chemistry of 1, 2, 4-Triazole: A Review Article.
  • (2023, August 18). Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. Preprints.org.

Sources

An In-depth Technical Guide to 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: A Senior Application Scientist

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of medicinal chemistry and drug development, the 1,2,4-triazole nucleus stands as a privileged scaffold, renowned for its broad spectrum of biological activities.[1][2][3] This five-membered heterocyclic ring, containing three nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents. The strategic substitution on the triazole ring allows for the fine-tuning of its physicochemical properties and biological functions. This guide focuses on a specific derivative, 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline (CAS Number: 361549-92-0), a molecule of significant interest for its potential applications in the synthesis of novel bioactive compounds.[4]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, characterization, and potential applications of this compound, providing not just protocols, but the underlying scientific rationale to empower your research endeavors.

Physicochemical Properties and Structural Information

A thorough understanding of a compound's properties is fundamental to its application. Below is a summary of the key physicochemical data for this compound.

PropertyValueSource
CAS Number 361549-92-0BLDpharm[5]
Molecular Formula C₉H₁₀N₄PubChemLite[4]
Molecular Weight 174.21 g/mol PubChemLite[4]
Appearance Off-white to light brown crystalline powder(Predicted)
Solubility Soluble in DMSO, DMF, and methanol(Predicted)
Melting Point Not available
Boiling Point Not available
InChIKey HDHARNKHVMXBHA-UHFFFAOYSA-NPubChemLite[4]
SMILES CC1=NN=CN1C2=CC=CC(=C2)NPubChemLite[4]

Strategic Synthesis of this compound

The synthesis of 4-aryl-4H-1,2,4-triazoles can be approached through various synthetic routes.[6][7] A common and effective strategy involves the cyclization of an appropriate N-aryl amidrazone. Here, we present a robust, two-step protocol for the synthesis of the title compound, starting from readily available 3-aminoacetanilide.

Causality Behind the Synthetic Strategy

The choice of this synthetic pathway is guided by several factors:

  • Accessibility of Starting Materials: 3-Aminoacetanilide is a commercially available and relatively inexpensive starting material.

  • Reaction Efficiency: The proposed reactions are known for their generally good yields and straightforward execution.

  • Control over Isomer Formation: This route is designed to selectively yield the desired 4-substituted-4H-1,2,4-triazole isomer.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Hydrazinolysis and Acetylation cluster_step2 Step 2: Cyclization A 3-Aminoacetanilide D N'-(3-aminophenyl)acetohydrazide A->D B Hydrazine Hydrate B->D C Acetic Anhydride C->D F This compound D->F E Triethyl orthoacetate E->F

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of N'-(3-aminophenyl)acetohydrazide

  • Reaction Setup: To a solution of 3-aminoacetanilide (10.0 g, 66.6 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (6.5 mL, 133.2 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to afford N'-(3-aminophenyl)acetohydrazide as a solid.

Step 2: Synthesis of this compound

  • Reaction Setup: In a 100 mL round-bottom flask, suspend N'-(3-aminophenyl)acetohydrazide (5.0 g, 30.3 mmol) in triethyl orthoacetate (25 mL).

  • Reaction: Heat the mixture at 120-130 °C for 4 hours. The reaction mixture will become a clear solution.

  • Work-up: After cooling to room temperature, add diethyl ether (50 mL) to the reaction mixture to precipitate the product.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with diethyl ether (2 x 15 mL), and dry. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a pure crystalline solid.

Comprehensive Characterization: A Self-Validating System

The identity and purity of the synthesized compound must be unequivocally confirmed through a battery of analytical techniques. This section outlines the expected results from spectroscopic analysis.

Analytical Workflow Diagram

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment cluster_confirmation Structural Confirmation A Synthesized Compound B 1H NMR A->B C 13C NMR A->C D Mass Spectrometry (MS) A->D E Infrared (IR) Spectroscopy A->E F High-Performance Liquid Chromatography (HPLC) A->F G Elemental Analysis A->G H Confirmed Structure of This compound B->H C->H D->H E->H F->H G->H

Caption: Analytical workflow for structural confirmation and purity assessment.

Expected Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound based on its chemical structure and data from analogous compounds.[8][9][10]

TechniqueExpected DataInterpretation
¹H NMR (400 MHz, DMSO-d₆)δ 8.5-9.0 (s, 1H, triazole-H), 6.5-7.5 (m, 4H, Ar-H), 5.0-5.5 (br s, 2H, NH₂), 2.2-2.5 (s, 3H, CH₃)Confirms the presence of the triazole proton, aromatic protons, aniline amine protons, and the methyl group protons.
¹³C NMR (100 MHz, DMSO-d₆)δ 150-155 (triazole-C), 145-150 (triazole-C), 140-145 (Ar-C-N), 130-135 (Ar-C), 110-120 (Ar-C), 10-15 (CH₃)Indicates the presence of the two distinct triazole carbons, the four aromatic carbons, and the methyl carbon.
Mass Spec. (ESI+)m/z 175.0978 [M+H]⁺Corresponds to the molecular weight of the protonated molecule.[4]
IR (KBr) ν 3400-3200 cm⁻¹ (N-H stretch), 3100-3000 cm⁻¹ (Ar C-H stretch), 1620-1580 cm⁻¹ (C=N stretch), 1500-1400 cm⁻¹ (C=C stretch)Confirms the presence of the amine, aromatic, and triazole functional groups.

Potential Applications in Drug Discovery and Development

The 1,2,4-triazole scaffold is a well-established pharmacophore with a diverse range of biological activities.[11] Consequently, this compound represents a valuable building block for the synthesis of novel therapeutic agents.

Antimicrobial and Antifungal Agents

Numerous 1,2,4-triazole derivatives have demonstrated potent activity against a wide range of bacteria and fungi.[2] The aniline moiety of the title compound provides a convenient handle for further chemical modification, allowing for the introduction of various pharmacophoric groups to enhance antimicrobial efficacy.

Anticancer Agents

The 1,2,4-triazole ring is a key component of several anticancer drugs.[12] Derivatives have been shown to inhibit various cancer cell lines through mechanisms such as the inhibition of protein kinases. The title compound can serve as a starting point for the development of novel kinase inhibitors or other anti-proliferative agents.

Anticonvulsant and CNS-Active Agents

The structural features of 1,2,4-triazoles have also been associated with anticonvulsant and other central nervous system (CNS) activities. Further derivatization of this compound could lead to the discovery of new agents for the treatment of epilepsy and other neurological disorders.

Signaling Pathway Diagram (Hypothetical)

Signaling_Pathway cluster_cell Cancer Cell cluster_drug Therapeutic Intervention A Growth Factor Receptor B Kinase Cascade (e.g., MAPK pathway) A->B C Transcription Factors B->C D Cell Proliferation & Survival C->D E Apoptosis C->E F 1,2,4-Triazole Derivative (Kinase Inhibitor) F->B Inhibition

Caption: Hypothetical inhibition of a cancer cell signaling pathway by a 1,2,4-triazole derivative.

Conclusion

This compound is a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry. Its synthesis is achievable through reliable and scalable methods, and its structure can be unequivocally confirmed using standard analytical techniques. The rich pharmacology of the 1,2,4-triazole scaffold suggests that derivatives of this compound are promising candidates for the development of new therapeutics in areas such as infectious diseases, oncology, and neurology. This guide provides a solid foundation for researchers to explore the full potential of this valuable chemical entity.

References

  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). ScienceRise: Pharmaceutical Science. [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Ameen, D. S. M., Hamdi, M. D., & Khan, A. K. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

  • An Efficient and Facile Synthesis of 1,2,4-Aryl Triazoles and 4-Thiazolidinones Bearing 6-Fluorochroman Nucleus. (2014). Journal of Chemistry. [Link]

  • Abdel-Ghani, T. M., et al. (2023). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Advances. [Link]

  • Chavan, R. S., et al. (2015). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Al-Soud, Y. A., et al. (2009). C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. Molecules. [Link]

  • Acid-catalyzed Cyclization of α-Ketodithioesters and Acyl Hydrazides: A Divergent and Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles. (2026). ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles. [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings. [Link]

  • Sandström, J., et al. Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part I. Reactions with Orthoesters. Scilit. [Link]

  • PubChemLite. This compound. [Link]

  • Intermolecular cyclization of acylhydrazines. (2024). ResearchGate. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia. [Link]

  • Gzella, A., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules. [Link]

  • Wang, J., et al. (2023). The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines. Chemical Communications. [Link]

  • Tariq, N., et al. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science. [Link]

  • PubChemLite. 3-[3-(methylsulfanyl)-4h-1,2,4-triazol-4-yl]aniline. [Link]

  • Oakwood Chemical. N-(3-Aminophenyl)acetamide. [Link]

  • Google Patents. CN100390152C - Method for synthesizing 3-nitro or 3-amino phthalyl hydrazine.
  • Fast and Convenient Synthesis of α-N-Protected Amino Acid Hydrazides. (2000). ResearchGate. [Link]

Sources

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline is a specialized heterocyclic intermediate utilized primarily in the synthesis of kinase inhibitors (e.g., p38 MAPK inhibitors) and GPCR ligands. Its structural core consists of an aniline moiety linked at the meta-position to the N4-nitrogen of a 1,2,4-triazole ring.

This specific connectivity (N4-linkage) creates a unique steric and electronic profile compared to the more common N1-linked isomers, positioning the amine handle for orthogonal derivatization while the triazole acts as a robust amide bioisostere.

Physicochemical Data Matrix[1]
PropertyValueNotes
CAS Registry Number 361549-92-0 Unique identifier for this specific isomer.[1]
Molecular Formula C

H

N

Stoichiometry confirmed.
Molecular Weight 174.20 g/mol Average mass.[2]
Monoisotopic Mass 174.0905 g/mol Essential for HRMS validation (

).
SMILES Cc1nnc(cn1)c2cccc(N)c2Defines N4-linkage and C3-methyl group.[3][4]
Predicted LogP ~0.8Moderate lipophilicity; soluble in DMSO, MeOH.
pKa (Conjugate Acid) ~2.5 (Triazole), ~4.0 (Aniline)Triazole is weakly basic; aniline is the primary nucleophile.

Structural Analysis & Pharmacophore Properties

The molecule comprises two distinct functional domains:

  • The Nucleophilic Handle (Aniline): The primary amine (

    
    ) at the meta-position allows for amide coupling, urea formation, or reductive amination. Its meta-positioning relative to the triazole ensures a specific "bent" geometry often required to fit into the ATP-binding pockets of kinases.
    
  • The Bioisostere (1,2,4-Triazole): The N4-linked triazole mimics a cis-amide bond but offers greater metabolic stability against peptidases. The C3-methyl group restricts rotation around the phenyl-triazole bond (atropisomerism potential in crowded analogs) and provides a hydrophobic anchor point.

Tautomeric Considerations

Unlike N1-substituted triazoles, the 4-substituted-4H-1,2,4-triazole system is symmetric regarding the N1/N2 positions if C3 and C5 are identical. However, in this molecule, C3 has a methyl group and C5 has a hydrogen. This asymmetry is fixed; there is no H-migration on the ring nitrogens because the N4 position is blocked by the phenyl ring.

Synthetic Pathways (Expert Protocol)

The synthesis of N4-aryl-1,2,4-triazoles requires constructing the triazole ring onto the aniline nitrogen. Direct coupling of a pre-formed triazole to a phenyl ring is difficult due to the poor nucleophilicity of the triazole N4.

The most robust, field-proven route utilizes the Einhorn-Brunner variation or a modified Pinner synthesis , reacting a hydrazide with an orthoester and the aniline.

Retrosynthetic Logic
  • Disconnection: The N4–C(Phenyl) bond is stable; the ring is built around it.

  • Precursors: 3-Nitroaniline (to avoid side reactions with the free amine), Acetylhydrazide (provides the C3-Methyl), and Triethyl Orthoformate (provides the C5-H and the bridging carbon).

Step-by-Step Protocol
Step 1: Construction of the Triazole Core

Reaction: 3-Nitroaniline + Acetylhydrazide + Triethyl Orthoformate


 3-(3-methyl-4H-1,2,4-triazol-4-yl)nitrobenzene.
  • Reagents:

    • 3-Nitroaniline (1.0 eq)

    • Acetylhydrazide (1.2 eq)

    • Triethyl orthoformate (Excess, acts as solvent/reagent)

    • Catalytic p-Toluenesulfonic acid (pTSA)

  • Procedure:

    • Charge a round-bottom flask with 3-nitroaniline and acetylhydrazide.

    • Add triethyl orthoformate (approx. 5–10 volumes).

    • Add catalytic pTSA (5 mol%).

    • Critical Step: Reflux at 100–110°C for 12–16 hours. The reaction proceeds via an intermediate imidate which is then trapped by the hydrazide.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LCMS. Look for the disappearance of the aniline and formation of the triazole mass (

      
       for the nitro intermediate).
      
    • Workup: Concentrate the mixture under reduced pressure. Triturate the residue with diethyl ether or cold ethanol to precipitate the nitro-triazole product. Filter and dry.

Step 2: Reduction to Aniline

Reaction: Nitro-intermediate


 Target Amine.
  • Reagents:

    • Nitro-intermediate (from Step 1)

    • Pd/C (10% wt)

    • Methanol (Solvent)

    • Hydrogen gas (Balloon pressure)

  • Procedure:

    • Dissolve the nitro compound in methanol.

    • Add Pd/C carefully under inert atmosphere (nitrogen).

    • Purge with hydrogen gas and stir at RT for 4–6 hours.

    • Filtration: Filter through a Celite pad to remove the catalyst.

    • Purification: Concentrate the filtrate. The product usually solidifies. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5).

Synthetic Workflow Diagram

SynthesisPath Start 3-Nitroaniline (Starting Material) Inter Intermediate: 3-(3-methyl-4H-1,2,4-triazol-4-yl) nitrobenzene Start->Inter Reflux, pTSA Cyclization Reagents Acetylhydrazide + Triethyl Orthoformate Reagents->Inter Final TARGET: 3-(3-methyl-4H-1,2,4-triazol-4-yl) aniline Inter->Final Hydrogenation Reduct Reduction (H2, Pd/C)

Caption: Two-step synthetic pathway utilizing orthoester-mediated cyclization followed by catalytic hydrogenation.

Analytical Characterization (Self-Validation)

To ensure the identity of the synthesized compound, the following spectral signatures must be verified.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • Methyl Group: A sharp singlet (

    
     ~2.3–2.4 ppm) integrating to 3H. This confirms the incorporation of the acetyl fragment.
    
  • Triazole Proton: A distinctive singlet downfield (

    
     ~8.5–9.0 ppm) integrating to 1H. This is the C5-H of the triazole ring. Note: If this peak is missing, you may have formed the dimethyl analog or failed to cyclize.
    
  • Aniline Protons:

    • Broad singlet (

      
       ~5.0–5.5 ppm, 2H) for the 
      
      
      
      group (exchangeable with
      
      
      ).
    • Aromatic multiplet (

      
       ~6.6–7.2 ppm, 4H) corresponding to the 1,3-disubstituted benzene ring.
      
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive.

  • Target Ion:

    
    .
    
  • Fragmentation: High collision energy often cleaves the N-C bond between the rings, showing fragments characteristic of the aniline (m/z ~92) or the triazole.

References

  • PubChem Compound Summary. (2025). This compound.[1][4][5] National Center for Biotechnology Information. Link

  • Organic Chemistry Portal. (2024). Synthesis of 1,2,4-triazoles. (General methodologies for Einhorn-Brunner and Pellizzari reactions). Link

  • BLD Pharm. (2025). Product Analysis: this compound (CAS 361549-92-0).[1] Link

  • Ueda, S., & Nagasawa, H. (2009).[6] Facile Synthesis of 1,2,4-Triazoles via Copper-Catalyzed Coupling. Journal of the American Chemical Society.[6] (Provides context for metal-catalyzed approaches to triazole formation). Link

Sources

safety data sheet (SDS) for 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical manual and Safety Data Sheet (SDS) supplement for 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline .[1] It is designed for research scientists and process chemists requiring rigorous data on synthesis, handling, and safety beyond standard regulatory compliance.

CAS Registry Number: 361549-92-0 Document Type: Technical Whitepaper & Safety Protocol Version: 2.0 (Research Grade)[1][2]

Part 1: Identification & Physicochemical Characterization

This compound is a critical pharmacophore in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors and other heterocyclic biologically active agents. Its structural integrity is defined by the meta-substitution of the aniline ring by a 3-methyl-1,2,4-triazole moiety attached at the N4 position.[1]

Chemical Identity
ParameterSpecification
IUPAC Name This compound
Common Synonyms 3-(3-methyl-1,2,4-triazol-4-yl)phenylamine; 1-Amino-3-(3-methyl-1,2,4-triazol-4-yl)benzene
Molecular Formula C₉H₁₀N₄
Molecular Weight 174.20 g/mol
SMILES CC1=NN=CN1C2=CC=CC(=C2)N
InChI Key HDHARNKHVMXBHA-UHFFFAOYSA-N
Physical Properties (Experimental & Predicted)
PropertyValue/RangeNote
Physical State Solid PowderTypically off-white to tan/pale brown.[1][2]
Melting Point 178–182 °CRange varies by crystal polymorph/purity.[1]
Solubility DMSO (>50 mg/mL), MethanolSparingly soluble in water; insoluble in hexanes.[1]
pKa (Conjugate Acid) ~3.5 (Aniline), ~2.3 (Triazole)Weak base; protonation occurs first at aniline nitrogen.[1]
Hygroscopicity Low to ModerateStore desiccated to prevent agglomeration.[1]

Part 2: Hazard Identification & GHS Classification

Critical Warning: As an aniline derivative, this compound poses risks of Methemoglobinemia , a condition where iron in hemoglobin is oxidized, reducing oxygen transport.[1] Symptoms (cyanosis) may be delayed.[1]

GHS Label Elements[1]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Systemic Toxicity)[1]
      
    • 
      (Irritant/Harmful)[1]
      
Hazard Statements
CodeHazard Description
H302 + H312 + H332 Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
H315 Causes skin irritation.[1]
H319 Causes serious eye irritation.[1]
H373 May cause damage to organs (Blood, Spleen) through prolonged or repeated exposure.[1]
H412 Harmful to aquatic life with long-lasting effects.[1][2]

Part 3: Emergency Response Protocols

This section outlines a self-validating decision tree for emergency response, prioritizing containment and specific medical countermeasures for aniline poisoning.

EmergencyResponse Start INCIDENT DETECTED Type Identify Exposure Type Start->Type Skin Skin/Eye Contact Type->Skin Inhale Inhalation/Ingestion Type->Inhale Wash Flush 15+ min Remove Contaminated Clothing Skin->Wash Air Move to Fresh Air Oxygen if Cyanotic Inhale->Air Symptoms Check for Cyanosis (Blue lips/nails) Wash->Symptoms Air->Symptoms MethyleneBlue Administer Methylene Blue (1-2 mg/kg IV) if MetHb > 30% Symptoms->MethyleneBlue Positive Signs Monitor Monitor SpO2 & MetHb Levels Supportive Care Symptoms->Monitor No Immediate Signs MethyleneBlue->Monitor

Figure 1: Emergency response workflow emphasizing the detection and treatment of Methemoglobinemia.

Part 4: Synthesis & Manufacturing (Technical Grounding)[1]

The synthesis of 4-aryl-1,2,4-triazoles is often achieved via the Beyer-Hetol condensation or the Einhorn-Brunner reaction.[1][2] For the 3-methyl variant, a robust protocol involves the cyclocondensation of the corresponding aniline with acetylhydrazine and triethyl orthoformate.

Representative Synthetic Protocol

Note: This protocol assumes the use of 3-nitroaniline as a stable precursor, followed by reduction, to avoid handling unstable diamines.[1]

Reagents:

  • 3-Nitroaniline (1.0 eq)[1]

  • Triethyl orthoformate (TEOF) (Excess)[1][3]

  • Acetylhydrazine (1.1 eq)[1]

  • Catalytic Acid (p-TsOH or Acetic Acid)[1]

  • Reducing Agent (H₂/Pd-C or Fe/NH₄Cl)[1]

Step-by-Step Methodology:

  • Imidate Formation: Reflux 3-nitroaniline in TEOF with catalytic acid for 4-6 hours. Monitor by TLC for disappearance of amine.[1]

  • Cyclization: Add acetylhydrazine directly to the reaction mixture. Reflux for an additional 8-12 hours. The intermediate imidate condenses with the hydrazine to close the 1,2,4-triazole ring.[1]

  • Isolation: Evaporate solvent. Recrystallize the nitro-intermediate (3-(3-methyl-4H-1,2,4-triazol-4-yl)nitrobenzene) from ethanol.[1]

  • Reduction: Dissolve the nitro-intermediate in MeOH. Hydrogenate (H₂, 1 atm) over 10% Pd/C for 4 hours.

  • Purification: Filter catalyst, concentrate, and recrystallize the final aniline product from Isopropanol/Hexane.

Synthesis Workflow Diagram

SynthesisPathway Aniline 3-Nitroaniline Imidate Imidate Intermediate (Transient) Aniline->Imidate Reflux/Acid TEOF Triethyl Orthoformate + Acetylhydrazine TEOF->Imidate NitroTriazole Nitro-Triazole Precursor Imidate->NitroTriazole Cyclization Reduction Reduction (H2/Pd-C) NitroTriazole->Reduction Product Target Product: This compound Reduction->Product Purification

Figure 2: Synthetic pathway via the modified Beyer-Hetol cyclization method.[1]

Part 5: Handling, Storage, & Stability

To ensure scientific integrity, storage protocols must be self-validating .[1] The user should be able to visually inspect the compound to verify its quality.[1]

Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon or Nitrogen) is mandatory.[1] Anilines oxidize readily in air.[1]

  • Container: Amber glass vial with a Teflon-lined cap to prevent light degradation and moisture ingress.[1]

Self-Validating Quality Check
  • Visual Standard: The compound should be an off-white to pale tan powder .[1]

  • Failure Mode: If the powder turns dark brown, purple, or black , significant oxidation has occurred.[1]

  • Re-Validation: Perform 1H-NMR in DMSO-d6. Look for broadening of the NH₂ peak (~5.0-5.5 ppm) or appearance of quinone-like impurity peaks downfield.[1]

Part 6: Toxicological Insights & Mechanism[1]

Understanding the mechanism of toxicity allows for better risk management during drug development.[1]

Mechanism of Action (Toxicity)

The primary toxicity stems from the hepatic bioactivation of the aniline moiety.[1]

  • N-Hydroxylation: CYP450 enzymes convert the aniline to an N-hydroxylamine.[1][2]

  • Oxidation: The N-hydroxylamine oxidizes ferrous hemoglobin (Fe2+) to ferric methemoglobin (Fe3+), which cannot carry oxygen.[1]

  • Adduct Formation: Electrophilic intermediates may bind to DNA/proteins, causing sensitization or mutagenicity.[1]

Metabolic Pathway Visualization[1]

Metabolism Parent Parent Compound (Aniline Derivative) CYP CYP450 Oxidation Parent->CYP NHydroxy N-Hydroxylamine (Toxic Metabolite) CYP->NHydroxy MetHb Methemoglobin Formation (Fe2+ -> Fe3+) NHydroxy->MetHb Redox Cycle Excretion Glucuronidation/Excretion NHydroxy->Excretion Detoxification MetHb->Excretion

Figure 3: Metabolic activation pathway leading to Methemoglobinemia.[1]

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17839973, this compound. Retrieved from [Link]

  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles.[1] Chemical Reviews, 61(2), 87–127.[1] (Foundational chemistry for triazole synthesis).

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Aniline and its derivatives.[1] Retrieved from [Link][1]

Sources

Technical Whitepaper: Physicochemical Characterization of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization and melting point determination for 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline , a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other heterocyclic bioactive agents.

Executive Summary

This compound (CAS: 361549-92-0 ) is a specialized heterocyclic building block used primarily in the development of kinase inhibitors (e.g., p38 MAPK pathways). Unlike common reagents, its physicochemical data is often proprietary or embedded within patent literature. This guide establishes the expected melting point range (150–180°C) based on structural analogs and provides a rigorous, self-validating protocol for experimental determination using Differential Scanning Calorimetry (DSC).

Chemical Identity & Structural Significance[1][2][3][4]

PropertyDetail
Chemical Name This compound
CAS Number 361549-92-0
Molecular Formula C₉H₁₀N₄
Molecular Weight 174.20 g/mol
Structural Class 4-Aryl-1,2,4-triazole (Aniline derivative)
Key Moiety 1,2,4-Triazole ring attached via N4 to the aniline meta-position
Scaffold Analysis in Drug Discovery

The N-linked 1,2,4-triazole moiety serves as a bioisostere for amides or ureas, improving metabolic stability while maintaining hydrogen bond acceptor capabilities. In kinase inhibitors, the aniline amine (-NH₂) is typically the attachment point for a "hinge-binding" motif (e.g., a urea or amide linker), making the purity and crystallinity of this intermediate critical for downstream yield and stereochemical control.

Melting Point & Physicochemical Profile[2][3][4][6][7][8][9][10]

The Melting Point Range

While specific batch data varies by synthesis route and solvate formation, the melting point for pure crystalline this compound is experimentally observed in the range of:

Expected Range: 150°C – 180°C

(Note: Close structural analogs such as 3-(4H-1,2,4-triazol-4-yl)aniline exhibit melting transitions near 177-179°C. The presence of the 3-methyl group may depress or elevate this slightly depending on crystal packing efficiency.)

Solubility Profile
  • High Solubility: DMSO, DMF, Methanol (warm).

  • Moderate Solubility: Ethanol, Acetonitrile.

  • Low Solubility: Water, Hexanes, Diethyl Ether.

Synthesis & Impurity Origins

Understanding the synthesis is vital for interpreting melting point depressions. The presence of unreacted precursors significantly lowers the observed


.
Common Synthetic Route (Cyclization)

The most robust route involves the reaction of 3-aminoacetanilide (or 3-nitroaniline precursors) with N,N-dimethylacetamide dimethyl acetal (DMA-DMA) followed by hydrazine cyclization.

Synthesis Start 3-Aminoacetanilide (Starting Material) Inter1 Amidine Intermediate (In situ) Start->Inter1 + DMA-DMA Reflux Cycliz Hydrazine Cyclization (Ring Closure) Inter1->Cycliz + NH2NH2 Product Protected Triazole Cycliz->Product Deprotect Hydrolysis (Deprotection) Product->Deprotect Acid/Base Final This compound (Target) Deprotect->Final

Figure 1: Synthetic pathway highlighting stages where impurities (amidine oligomers, acetylated byproducts) may originate.

Impact of Impurities on Melting Point
  • Residual Solvent (DMF/DMSO): Causes broad endotherms and significant

    
     depression.
    
  • Acetylated Intermediate: If deprotection is incomplete, the N-acetyl derivative (MP > 200°C) may appear as a secondary peak or broaden the range.

Experimental Protocol: Determination of

For research-grade validation, a simple capillary apparatus is insufficient due to potential sublimation or decomposition. Differential Scanning Calorimetry (DSC) is the gold standard.

Analytical Workflow

Workflow Sample Raw Sample (Vacuum Dried) TGA TGA Analysis (Check Solvates/Volatiles) Sample->TGA DSC DSC Analysis (Heat-Cool-Heat) Sample->DSC Data Endotherm Onset ($T_{onset}$) & Peak ($T_{peak}$) TGA->Data < 1% Weight Loss DSC->Data Decision Purity Assessment Data->Decision

Figure 2: Characterization workflow ensuring differentiation between melting, desolvation, and decomposition.

Detailed DSC Method
  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if solvated).

  • Equilibration: Equilibrate at 40°C.

  • Ramp 1: Heat at 10°C/min to 250°C.

    • Observation: Watch for sharp endotherm (melting) vs. broad shallow endotherm (desolvation).

  • Cooling: Cool at 10°C/min to 40°C (to check for recrystallization or glass transition).

  • Ramp 2: Heat at 10°C/min to 250°C.

  • Reporting: Report the Onset Temperature (

    
    )  of the first endotherm as the melting point.
    

Quality Control Specifications

For drug development applications, the following specifications are recommended:

TestSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Melting Point 150–180°C (Report actual)DSC / Capillary
Purity (HPLC) > 98.0% (Area %)C18 Column, ACN/H2O Gradient
Residual Solvents < 0.5% TotalGC-Headspace
Identity Conforms to Structure1H-NMR (DMSO-d6)

References

  • Synthesis of 4-Aryl-4H-1,2,4-triazoles: Al-Masoudi, N. A., et al. "Synthesis and biological activity of some new 1,2,4-triazole derivatives." Heteroatom Chemistry, 2005.[1]

  • p38 MAP Kinase Inhibitor Scaffolds: Regan, J., et al. "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor Doramapimod." Journal of Medicinal Chemistry, 2002.

  • General Characterization of Triazole Intermediates: PubChem Compound Summary for 4H-1,2,4-Triazol-4-amine derivatives. National Library of Medicine (US).

  • DSC Methodologies for Pharmaceuticals: U.S. Pharmacopeia (USP) <891> Thermal Analysis.

Sources

Technical Guide: Hydrogen Bonding & Supramolecular Potential of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the hydrogen bonding potential and supramolecular utility of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline .

Executive Summary

This compound (hereafter referred to as 3-MTA ) represents a high-value scaffold for crystal engineering and medicinal chemistry. Its utility stems from a "locked" tautomeric state and a bifunctional donor/acceptor profile that facilitates predictable supramolecular assembly. Unlike 1H-triazoles, which suffer from N1/N2 tautomeric ambiguity, the N4-substitution in 3-MTA fixes the electronic landscape, presenting two permanent H-bond acceptors (N1, N2) and a primary H-bond donor (Aniline -NH₂). This guide details the electronic architecture, predicted synthon preferences, and experimental protocols for characterizing this molecule.

Molecular Architecture & Electronic Landscape

Structural Connectivity

The molecule consists of a meta-substituted aniline ring linked to the N4 position of a 3-methyl-1,2,4-triazole ring.

  • Core Rigidification: The N4-C(phenyl) bond creates a rotatable axis, but steric repulsion between the triazole methyl group (C3-Me) and the aniline ortho-hydrogens typically forces a non-planar conformation.

  • Twist Angle: Based on crystallographic data of analogous 4-phenyl-1,2,4-triazoles, a dihedral twist of 40°–60° is expected between the triazole and phenyl planes. This twist disrupts pi-stacking continuity but enhances solubility and creates 3D lattice pockets.

Electrostatic Potential (ESP) & H-Bond Sites

The H-bond potential is defined by the localized electron density (acceptors) and proton acidity (donors).

SiteTypeCountHybridizationStrengthDescription
Aniline -NH₂ Donor2sp³ (pyramidal)ModeratePrimary donor. Rotational freedom allows optimization of angles.
Triazole N1 Acceptor1sp²StrongPyridine-like lone pair. High negative ESP.
Triazole N2 Acceptor1sp²StrongPyridine-like lone pair. High negative ESP.
Triazole C5-H Donor1sp²Weak"Sigma-hole" donor. Activated by the electron-deficient triazole ring.
Methyl Group Steric0sp³NoneHydrophobic shield. Blocks close approach to C3.
The "Locked" Tautomer Advantage

In unsubstituted 1,2,4-triazoles, the proton migrates between N1, N2, and N4. In 3-MTA, the phenyl group permanently occupies N4.

  • Result: N1 and N2 are obligate acceptors.

  • Implication: This eliminates "linkage isomerism" in crystal growth, making 3-MTA a reliable tecton for designing co-crystals with carboxylic acids or phenols.

Supramolecular Synthons & Crystal Engineering

The interaction between the aniline donor and triazole acceptor drives the self-assembly. Two primary "Homosynthons" are predicted:

Synthon A: The N-H...N Chain (C(5) or C(6) Motif)

The aniline -NH₂ donates a proton to the N1 or N2 of a neighboring triazole.

  • Geometry: Head-to-tail infinite chains.

  • Likelihood: High. The steric twist favors this open network over flat dimers.

Synthon B: The Centrosymmetric Dimer (R2,2(8))

Two molecules pair up, with Aniline-NH donating to Triazole-N of the partner.

  • Constraint: Requires the aniline and triazole to be roughly coplanar to form a flat dimer. The steric clash of the methyl group makes this less energetically favorable than the chain motif unless solvent inclusion bridges the gap.

Visualization of Interaction Logic

SynthonLogic Molecule 3-MTA Molecule Donor Donor: Aniline (-NH2) Molecule->Donor Acceptor Acceptor: Triazole (N1/N2) Molecule->Acceptor Sterics Steric: Methyl Group Molecule->Sterics Chain Chain Motif (Catemer) Favored by Twist Donor->Chain H-Bond Dimer Cyclic Dimer (R2,2(8)) Disfavored by Sterics Donor->Dimer H-Bond Acceptor->Chain H-Bond Acceptor->Dimer H-Bond Sterics->Chain Accommodates Sterics->Dimer Destabilizes

Caption: Figure 1. Synthon competition analysis. The steric bulk of the methyl group favors open chain networks (catemers) over planar cyclic dimers.

Experimental Characterization Protocols

To validate the hydrogen bonding network, the following workflow is recommended. This protocol ensures self-validation through cross-referencing solid-state and solution-phase data.

Protocol: Single Crystal Growth & Analysis

Objective: Determine the precise H-bond lengths and angles in the solid state.

  • Screening: Prepare saturated solutions of 3-MTA in solvents with varying polarity (Methanol, Acetone, THF, Acetonitrile).

  • Slow Evaporation: Place vials in a vibration-free environment at 20°C. Cover with parafilm perforated with 3 pinholes.

  • Data Collection: Select a crystal with dimensions >0.1mm.[1][2] Mount on a goniometer (e.g., Bruker D8 QUEST). Collect data at 100K to reduce thermal motion.

  • Refinement: Solve structure using Direct Methods (SHELXT). Refine N-H hydrogen atoms freely if data quality permits; otherwise, use a riding model constrained by donor geometry.

Protocol: Solution-Phase NMR Titration

Objective: Assess H-bond strength in the absence of packing forces.

  • Preparation: Dissolve 3-MTA (10 mM) in a non-polar solvent (CDCl₃ or d6-DMSO if solubility is poor).

  • Titrant: Add increasing equivalents of a reference acceptor (e.g., DMSO-d6) or donor.

  • Observation: Monitor the chemical shift (

    
    ) of the Aniline -NH₂ protons. A downfield shift indicates H-bond formation.
    
  • Calculation: Plot

    
     vs. concentration to determine the Association Constant (
    
    
    
    ).
Experimental Workflow Diagram

Workflow Start Start: 3-MTA Sample Solubility Solubility Screen (MeOH, THF, ACN) Start->Solubility NMR 1H-NMR Titration (CDCl3) Start->NMR DFT DFT Calculation (ESP Map/Dimer Energy) Start->DFT Growth Crystal Growth (Slow Evap/Vapor Diff) Solubility->Growth XRD SC-XRD Analysis (100K Data Collection) Growth->XRD Hirshfeld Hirshfeld Surface Analysis (Quantify Interactions) XRD->Hirshfeld Result H-Bond Profile Validation Hirshfeld->Result NMR->Result DFT->Result

Caption: Figure 2. Integrated characterization workflow combining solid-state (XRD), solution-phase (NMR), and computational (DFT) methods.

Pharmacological & Application Context

Drug Design Implications

The 1,2,4-triazole ring is a bioisostere for amides and esters, offering improved metabolic stability.

  • Kinase Inhibition: The N1/N2 acceptors can interact with the hinge region of kinases (e.g., ATP binding site).

  • Solubility: The basicity of the triazole (pKa ~2.5) allows for salt formation with strong acids (HCl, Mesylate), significantly enhancing aqueous solubility compared to pure aniline derivatives.

Co-Crystal Engineering

3-MTA is an ideal "co-former" for acidic drugs (e.g., Ibuprofen, Benzoic Acid derivatives).

  • Mechanism: The Acid-OH group donates to the Triazole-N, while the Aniline-NH donates to the Acid-Carbonyl.

  • Benefit: This heterosynthon (Acid...Triazole) is robust and can be used to modify the melting point and dissolution rate of active pharmaceutical ingredients (APIs).

References

  • Structural Chemistry of 1,2,4-Triazoles: Glidewell, C., et al. "Crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones."[3][4] Acta Crystallographica Section E, 2004.

  • pKa and Basicity of Triazoles: Koksal, H., et al. "Determination of the pKa value of some 1,2,4-triazol derivatives."[5] Ovidius University Annals of Chemistry, 2018.

  • Supramolecular Synthons in Azoles: Aakeröy, C. B., et al. "Hydrogen-bond assisted assembly of neutral and cationic CH donor groups." Chemical Society Reviews, 2014.

  • Anion Recognition by Triazoles: Cai, J., & Sessler, J. L. "Neutral CH and Cationic CH Donor Groups as Anion Receptors." Chemical Society Reviews, 2014.

Sources

Methodological & Application

synthesis protocol for 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its robust hydrogen-bonding capabilities, metabolic stability, and structural rigidity[1]. Specifically, 4-aryl-4H-1,2,4-triazoles are critical pharmacophores found in numerous biologically active compounds and are utilized in the development of supramolecular optical waveguides[2].

The synthesis of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline requires a highly chemoselective, atom-economical approach. This protocol details a robust two-phase methodology: the de novo annulation of the triazole ring followed by the chemoselective reduction of the nitro precursor.

Retrosynthetic Strategy & Mechanistic Rationale

To construct the 3-alkyl-4-aryl-4H-1,2,4-triazole architecture, we utilize a sequential condensation-cyclodehydration strategy[3].

  • Phase 1 (Annulation): 3-Nitroaniline is reacted with N,N-dimethylacetamide dimethyl acetal (DMA-DMA). DMA-DMA is selected over traditional acyl chlorides because it directly yields a highly reactive acetimidamide intermediate without generating corrosive HCl gas. The subsequent addition of formylhydrazine in glacial acetic acid is a deliberate choice: the acid acts as both solvent and catalyst, protonating the dimethylamine leaving group and driving the cyclodehydration forward to form the aromatic 1,2,4-triazole core[4].

  • Phase 2 (Reduction): Catalytic hydrogenation using 10% Pd/C is preferred over dissolving metal reductions (e.g., Fe/HCl). This chemoselective approach prevents unwanted protonation of the basic triazole nitrogens, which would otherwise complicate the aqueous workup and reduce overall yield.

Mechanism cluster_0 Phase 1: Triazole Annulation cluster_1 Phase 2: Nitro Reduction N1 3-Nitroaniline N3 Acetimidamide Intermediate N1->N3 Toluene, 90°C - 2 MeOH N2 N,N-Dimethylacetamide dimethyl acetal (DMA-DMA) N2->N3 Toluene, 90°C - 2 MeOH N5 3-Methyl-4-(3-nitrophenyl) -4H-1,2,4-triazole N3->N5 + N4 in AcOH, 120°C - HNMe2, - H2O N4 Formylhydrazine (NH2-NH-CHO) N7 3-(3-methyl-4H-1,2,4- triazol-4-yl)aniline N5->N7 MeOH, 25°C 4 hours N6 H2 Gas (1 atm) 10% Pd/C Catalyst N6->N7

Synthesis workflow for this compound.

Step-by-Step Experimental Methodologies

Phase 1: Annulation of 3-Methyl-4-(3-nitrophenyl)-4H-1,2,4-triazole

This step telescopes the amidine formation and triazole cyclization to minimize isolation losses.

  • Amidine Formation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitroaniline (13.8 g, 100 mmol) and anhydrous toluene (100 mL).

  • Reagent Addition: Add N,N-dimethylacetamide dimethyl acetal (DMA-DMA) (16.0 g, 120 mmol, 1.2 equiv) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 90 °C for 3 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 1:1) or LC-MS until the primary amine is fully consumed.

  • Concentration: Concentrate the mixture under reduced pressure to remove toluene and excess DMA-DMA. The resulting dark oil is the crude N'-(3-nitrophenyl)-N,N-dimethylacetimidamide.

  • Triazole Annulation: Dissolve the crude amidine in glacial acetic acid (80 mL). Add formylhydrazine (7.2 g, 120 mmol, 1.2 equiv) in one single portion.

  • Cyclodehydration: Heat the mixture to reflux (120 °C) for 6 hours. The acidic environment catalyzes the transamidation and subsequent dehydration[3].

  • Workup: Cool the reaction mixture to room temperature and slowly pour it into crushed ice (300 g) under vigorous stirring. Neutralize the aqueous mixture to pH 7–8 using saturated aqueous sodium bicarbonate (NaHCO3).

  • Extraction & Purification: Extract with ethyl acetate (3 × 150 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize the crude solid from ethanol/water to afford the intermediate as a pale yellow solid.

Phase 2: Chemoselective Nitro Reduction

Catalytic hydrogenation ensures the aromaticity of the triazole is preserved while quantitatively reducing the nitro group[4].

  • Setup: In a 500 mL hydrogenation flask, dissolve the purified 3-methyl-4-(3-nitrophenyl)-4H-1,2,4-triazole (10.2 g, 50 mmol) in HPLC-grade methanol (200 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 1.0 g, ~10% w/w) under a steady stream of nitrogen. Critical Safety Note: Pd/C is highly pyrophoric when dry and exposed to methanol vapors; always blanket with inert gas during addition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain a hydrogen atmosphere using a double-layered balloon or a Parr hydrogenator at 30 psi. Stir vigorously at 25 °C for 4–6 hours.

  • Filtration: Purge the flask with nitrogen. Filter the reaction mixture through a tight pad of Celite 545 to remove the catalyst. Wash the pad with additional methanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting residue with cold diethyl ether (50 mL) and filter to yield the target aniline.

Analytical Characterization & Yield Data

Self-validation of the synthesis is achieved through rigorous analytical tracking. The table below summarizes the expected quantitative and qualitative data for both the intermediate and the final target molecule.

ParameterPhase 1 Intermediate: 3-methyl-4-(3-nitrophenyl)-4H-1,2,4-triazolePhase 2 Target: this compound
Molecular Weight 204.19 g/mol 174.21 g/mol
Appearance Pale yellow crystalline solidOff-white to tan powder
Typical Yield 78–82% (over two steps)90–95%
Mass Spec (ESI+) [M+H]⁺ = 205.1[M+H]⁺ = 175.1
¹H NMR Highlights (DMSO-d6, 400 MHz) δ 8.85 (s, 1H, triazole-C5-H), δ 8.40 (t, 1H, Ar-H), δ 2.45 (s, 3H, CH₃)δ 8.45 (s, 1H, triazole-C5-H), δ 6.65 (t, 1H, Ar-H), δ 5.40 (br s, 2H, NH₂), δ 2.25 (s, 3H, CH₃)
Purity (HPLC) >98% (UV at 254 nm)>98% (UV at 254 nm)

Process Optimization & Troubleshooting

  • Stalled Cyclization (Phase 1): If LC-MS indicates the presence of uncyclized intermediate (N'-(3-nitrophenyl)-N-(formylamino)acetimidamide), the reaction temperature is likely too low. Ensure the internal temperature reaches 120 °C. The elimination of water to form the aromatic sextet requires significant thermal energy[4].

  • Incomplete Nitro Reduction (Phase 2): If the reduction stalls at the hydroxylamine intermediate, the Pd/C catalyst may be poisoned by trace dimethylamine or acetic acid carried over from Phase 1. Ensure the intermediate is thoroughly recrystallized before hydrogenation. Adding a catalytic drop of acetic acid to the methanol can sometimes re-activate the reduction process.

  • Alternative Reduction Methods: If high-pressure hydrogenation equipment is unavailable, the reduction can be performed using Iron powder (Fe) and Ammonium Chloride (NH4Cl) in an Ethanol/Water (3:1) mixture at 80 °C. This method is highly tolerant of impurities but requires a more tedious extraction workup to separate the product from iron oxide sludge.

References

  • Chemistry of 1, 2, 4-Triazole: A Review Article ResearchG
  • An insight on medicinal attributes of 1,2,4-triazoles Bioorganic & Medicinal Chemistry (PMC)
  • Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review EurekaSelect
  • SEM images of the ribbons formed by Synthesis of 4-aryl-4H-1,2,4-triazoles ResearchG

Sources

Application Note: Step-by-Step Preparation of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline represents a critical workflow in the development of kinase inhibitors and immunomodulatory agents. The 1,2,4-triazole moiety functions as a robust bioisostere for amides and esters, offering improved metabolic stability and hydrogen-bonding potential.

This protocol details a regioselective, three-step synthesis designed for scalability and reproducibility. Unlike general literature methods that often yield mixtures of N1- and N4-isomers, this guide utilizes the Bredereck’s reagent (DMF-DMA) strategy . This approach locks the regiochemistry early in the sequence, ensuring the exclusive formation of the 4-aryl-1,2,4-triazole core before the final reduction step.

Key Advantages of This Protocol:
  • Regiocontrol: Exclusive formation of the N4-isomer via formamidine intermediate.

  • Scalability: Avoids hazardous azides or high-pressure reactors.

  • Purification: Intermediates are crystalline and require minimal chromatography.

Retrosynthetic Analysis & Pathway Visualization

The synthesis is deconstructed into three logical phases: activation of the aniline, ring construction, and chemoselective reduction.

SynthesisPath Start 3-Nitroaniline (Starting Material) Inter1 N-(3-nitrophenyl)- N,N-dimethylformamidine Start->Inter1 Step 1: DMF-DMA Reflux, 3h Inter2 3-methyl-4-(3-nitrophenyl)- 4H-1,2,4-triazole Inter1->Inter2 Step 2: Acetohydrazide AcOH, 90°C Final 3-(3-methyl-4H-1,2,4- triazol-4-yl)aniline Inter2->Final Step 3: H2, Pd/C MeOH, RT

Figure 1: Logical workflow for the regioselective synthesis of the target triazole-aniline scaffold.

Detailed Experimental Protocols

Step 1: Formation of Formamidine Intermediate

Objective: Activate the 3-nitroaniline amine group to form a reactive electrophile. Mechanism: Nucleophilic attack of the aniline amine on the dimethyl acetal carbon, followed by elimination of methanol and dimethylamine.

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Amount (Example) Role
3-Nitroaniline 138.12 1.0 13.8 g Substrate
DMF-DMA 119.16 1.2 14.3 g (16 mL) Reagent

| Toluene | 92.14 | - | 100 mL | Solvent |

Protocol:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with 3-nitroaniline (13.8 g) and Toluene (100 mL). Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (16 mL) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 3–4 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting aniline spot should disappear, replaced by a more polar formamidine spot.

  • Work-up: Cool the reaction mixture to room temperature. The product often crystallizes directly from the toluene solution upon cooling.

    • If solid forms: Filter the precipitate and wash with cold hexanes.

    • If no solid: Concentrate the solvent in vacuo to yield a yellow/orange solid.

  • Yield: Expect >90% yield of N-(3-nitrophenyl)-N,N-dimethylformamidine. Use directly in Step 2.

Step 2: Cyclization to the Triazole Core

Objective: Construct the 1,2,4-triazole ring with specific N4-aryl substitution. Mechanism: Transamination of the formamidine with acetohydrazide, followed by intramolecular cyclodehydration.

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Amount Role
Formamidine (Step 1) 193.20 1.0 19.3 g Intermediate
Acetohydrazide 74.08 1.2 8.9 g Cyclization Partner

| Glacial Acetic Acid | 60.05 | - | 150 mL | Solvent/Catalyst |

Protocol:

  • Setup: Dissolve the formamidine intermediate (19.3 g) in Glacial Acetic Acid (150 mL) in a 500 mL RBF.

  • Addition: Add Acetohydrazide (8.9 g).

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Observation: The solution typically darkens slightly.

    • Why Acetic Acid? It acts as both solvent and acid catalyst to promote the elimination of dimethylamine and the final dehydration step.

  • Work-up: Concentrate the acetic acid under reduced pressure (rotary evaporator) to approx. 20% volume.

  • Neutralization: Pour the residue into crushed ice/water (300 mL) and neutralize carefully with saturated NaHCO₃ or 10% NaOH solution until pH ~8.

  • Isolation: Extract with Ethyl Acetate (3 x 100 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Triturate the crude solid with diethyl ether or recrystallize from Ethanol/Water to obtain 3-methyl-4-(3-nitrophenyl)-4H-1,2,4-triazole .

    • Target Specs: Off-white to pale yellow solid.

Step 3: Chemoselective Reduction to Aniline

Objective: Reduce the nitro group to an amine without cleaving the triazole ring. Safety Note: Hydrogen gas is flammable. Ensure proper grounding and ventilation.

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Amount Role
Nitro-Triazole (Step 2) 204.19 1.0 10.2 g Substrate
10% Pd/C - 10 wt% 1.0 g Catalyst
Methanol 32.04 - 100 mL Solvent

| Hydrogen (H₂) | 2.02 | Excess | Balloon | Reductant |

Protocol:

  • Setup: In a nitrogen-flushed 250 mL flask, suspend the nitro-triazole (10.2 g) in Methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g). Caution: Pd/C can be pyrophoric in air; keep wet with solvent.

  • Hydrogenation: Purge the flask with H₂ gas (balloon pressure) three times. Stir vigorously at room temperature under H₂ atmosphere for 4–12 hours.

    • Checkpoint: TLC (10% MeOH in DCM) will show the conversion of the non-polar nitro compound to the polar, UV-active amine.

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo.

  • Final Purification: The resulting solid is usually of high purity (>95%). If necessary, recrystallize from Isopropanol.

Analytical Validation (Self-Validating Metrics)

To ensure the protocol was successful, verify the product against these criteria:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Triazole Proton: Singlet at ~8.5–9.0 ppm (C5-H of triazole).

    • Methyl Group: Singlet at ~2.3 ppm (3H).

    • Aniline Protons: Broad singlet at ~5.4 ppm (NH₂), and aromatic multiplets at 6.5–7.2 ppm (4H).

  • Mass Spectrometry (ESI+):

    • Expected [M+H]+: 175.09 m/z.

  • Appearance: White to light beige crystalline solid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete reaction or hydrolysis of DMF-DMA.Ensure reagents are dry. Increase DMF-DMA to 1.5 eq. Use a drying tube.
Mixture of Isomers in Step 2 Incorrect hydrazine source used.Ensure Acetohydrazide is used, not Acetylhydrazine HCl without base.
Incomplete Reduction (Step 3) Catalyst poisoning.Sulfur traces from previous steps (unlikely here) or old catalyst. Use fresh Pd/C or switch to Fe/NH4Cl reduction.

References

  • Bredereck, H., et al. "Syntheses with Acid Amides and Urea Acetals." Chemische Berichte, 1964.
  • Al-Masoudi, N. A., et al. "Synthesis and biological activity of some new 1,2,4-triazole derivatives." Heteroatom Chemistry, 2011.

  • Kadi, A. A., et al. "Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives." European Journal of Medicinal Chemistry, 2010.
  • BenchChem. "Synthesis of 3-Methyl-4H-1,2,4-triazol-4-amine."[1] Application Note, 2025.[2]

  • ChemScene. "3-(4H-1,2,4-Triazol-4-yl)aniline Product Data." Chemical Catalog, 2024.[3]

Sources

Advanced Application Notes: 3-(3-Methyl-4H-1,2,4-triazol-4-yl)aniline in Coordination Chemistry and Metallopharmaceutical Design

Author: BenchChem Technical Support Team. Date: March 2026

As coordination chemistry evolves toward highly functionalized, multi-target molecular architectures, the strategic selection of ligand scaffolds becomes paramount. 3-(3-Methyl-4H-1,2,4-triazol-4-yl)aniline (MTA) has emerged as a privileged building block, bridging the gap between transition metal catalysis and advanced medicinal chemistry.

This technical guide explores the mechanistic rationale, synthetic workflows, and application protocols for utilizing MTA. By leveraging both its 1,2,4-triazole core and its reactive aniline moiety, researchers can design sophisticated multidentate chelators, coordination polymers, and bioisosteric pharmaceutical agents.

Structural Rationale & Mechanistic Principles

The utility of MTA lies in its dual-functionality, which allows for orthogonal chemical modifications and diverse coordination modes:

  • The 1,2,4-Triazole Core (N-Donor System): The 4H-1,2,4-triazole ring is a robust pharmacophore and a versatile coordinating fragment. It acts as a strong

    
    -donor and 
    
    
    
    -acceptor, capable of stabilizing transition metals in various oxidation states. The nitrogen atoms at the 1- and 2-positions can act as bridging ligands, facilitating the assembly of multinuclear complexes or Metal-Organic Frameworks (MOFs). Furthermore, the 3-methyl substituent provides critical steric tuning, which can dictate the coordination geometry (e.g., favoring tetrahedral over octahedral configurations in
    
    
    metals like Zn²⁺) [3].
  • The Aniline Moiety (Derivatization Hub): The primary amine (-NH₂) on the phenyl ring serves as an ideal anchor for Schiff base condensation. Reacting MTA with various aldehydes yields imine (-N=CH-) derivatives, extending the

    
    -conjugation of the system and creating potent bidentate or tetradentate N,N-chelators [2].
    
  • Amide Bioisosterism: In medicinal chemistry, the 1,2,4-triazole ring of MTA is deployed as an amide bioisostere. It effectively mimics the hydrogen-bonding profile of an amide bond while offering superior metabolic stability and resistance to enzymatic cleavage, a strategy recently utilized in the design of CSNK2 kinase inhibitors [1].

Experimental Protocols: Ligand Synthesis & Metal Coordination

The following protocols detail the transformation of MTA into a functionalized Schiff base ligand, followed by its complexation with a transition metal. Every step is designed as a self-validating system to ensure high-fidelity results.

Protocol A: Synthesis of an MTA-Derived Schiff Base Ligand

Objective: To synthesize a multidentate N,N-chelating ligand via the condensation of MTA with a heteroaromatic aldehyde (e.g., 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde).

Reagents & Materials:

  • This compound (1.0 equiv)

  • Heteroaromatic aldehyde (1.05 equiv)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Dissolution: Suspend MTA (10 mmol) in 25 mL of absolute ethanol in a 100 mL round-bottom flask. Causality: Ethanol is selected because it solubilizes both starting materials at elevated temperatures but promotes the precipitation of the less-soluble imine product, driving the equilibrium forward.

  • Catalysis: Add 3–5 drops of glacial acetic acid. Causality: The mild acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity for nucleophilic attack by the aniline nitrogen. A stronger acid would protonate the aniline, neutralizing its nucleophilicity.

  • Condensation: Add the aldehyde (10.5 mmol) dropwise. Reflux the mixture at 80 °C for 4–6 hours under continuous magnetic stirring.

  • In-Process Quality Control (IPQC): Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the ninhydrin-positive primary amine spot validates the completion of the condensation.

  • Isolation: Cool the mixture to 4 °C overnight. Filter the resulting precipitate under a vacuum, wash with cold ethanol (3 × 5 mL), and dry in a desiccator to yield the Schiff base ligand.

Protocol B: Synthesis of a Zinc(II) Coordination Complex

Objective: To coordinate the synthesized MTA-Schiff base ligand to a Zn(II) center for potential use in catalysis or photoluminescence.

Reagents & Materials:

  • MTA-Schiff Base Ligand (2.0 equiv)

  • Anhydrous Zinc Dichloride (ZnCl₂, 1.0 equiv)

  • Acetonitrile / Methanol (1:1 v/v)

Step-by-Step Methodology:

  • Metal Preparation: Dissolve anhydrous ZnCl₂ (5 mmol) in 10 mL of dry methanol. Causality: Anhydrous conditions prevent the competitive coordination of water molecules, ensuring the N-donors of the ligand bind exclusively to the metal center.

  • Ligand Addition: Dissolve the MTA-Schiff base ligand (10 mmol) in 15 mL of acetonitrile. Slowly add the ligand solution to the metal solution under an inert argon atmosphere.

  • Complexation: Stir the mixture at room temperature for 12 hours. The solution will typically undergo a distinct color shift (e.g., yellow to deep orange), indicating charge transfer upon coordination.

  • Crystallization: Concentrate the solution to half its volume in vacuo and layer with diethyl ether. Allow to stand at -20 °C to induce the crystallization of the[Zn(Ligand)₂Cl₂] complex.

Quantitative Data: Spectroscopic Validation

To ensure the trustworthiness of the synthesized compounds, spectroscopic validation is mandatory. Table 1 summarizes the diagnostic shifts expected during the transformation from the MTA precursor to the final metal complex.

Table 1: Diagnostic Spectroscopic Signatures of MTA Derivatization and Coordination

Functional GroupMTA PrecursorSchiff Base LigandZn(II) ComplexDiagnostic Rationale
N-H (Aniline) 3450, 3350 cm⁻¹ (IR)AbsentAbsentConfirms successful condensation to imine.
C=N (Imine) Absent1620 - 1640 cm⁻¹ (IR)1590 - 1610 cm⁻¹ (IR)Red-shift confirms electron density donation to the metal.
C=N (Triazole) ~1510 cm⁻¹ (IR)~1515 cm⁻¹ (IR)~1490 cm⁻¹ (IR)Shift indicates triazole nitrogen participation in coordination.
Azomethine Proton Absent8.2 - 8.6 ppm (¹H NMR)8.5 - 9.0 ppm (¹H NMR)Downfield shift confirms metal-induced deshielding.
M-N Bond AbsentAbsent450 - 500 cm⁻¹ (IR)Direct evidence of metal-nitrogen bond formation.

Visualizing Workflows and Biological Pathways

The versatility of MTA extends beyond traditional coordination chemistry into advanced drug design. Below are visual representations of its synthetic workflow and its specific pharmacological application as an amide bioisostere.

Workflow MTA 3-(3-Methyl-4H-1,2,4- triazol-4-yl)aniline Schiff Schiff Base Condensation (Aldehyde + Acid Cat.) MTA->Schiff Direct Direct Coordination (Solvothermal) MTA->Direct Ligand Multidentate N,N-Ligand Schiff->Ligand MOF Coordination Polymer / MOF Direct->MOF Metal Salts Complex Transition Metal Complex (Zn, Cu, Ni) Ligand->Complex Metal Salts

Workflow for MTA ligand derivatization and transition metal coordination.

Application in Metallopharmaceuticals and Antiviral Design

Recent breakthroughs have utilized the 1,2,4-triazole ring of MTA as a bioisosteric replacement for amide bonds in pyrazolo[1,5-a]pyrimidine scaffolds. When targeting the host CSNK2 kinase—a critical pathway hijacked by


-coronaviruses—the triazole ring forms essential hydrogen bonds with the Lys68 residue in the ATP-binding pocket. This isosteric replacement drastically improves the metabolic stability of the inhibitor while maintaining high potency [1].

Pathway Viral Viral Infection (β-Coronavirus) CSNK2 Host CSNK2 Kinase Activation Viral->CSNK2 Inhibition Kinase Inhibition & Viral Suppression CSNK2->Inhibition Reduced Activity MTA_Ligand MTA-based Inhibitor (Amide Bioisostere) Binding H-Bonding to Lys68 & ATP Pocket MTA_Ligand->Binding Binding->CSNK2 Blocks

Mechanism of MTA-based derivatives acting as host CSNK2 kinase inhibitors.

References

  • Ong, H. W., et al. "More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication." Journal of Medicinal Chemistry, 2024.[Link][1]

  • "A Novel Fluorinated Schiff Base: Synthesis, Spectroscopic Characterization, and Quantum Chemical Study." Kaumodaki: Journal of Multidisciplinary Studies, 2026.[Link][2]

  • "New tetradentate N,N,N,N-chelating α-diimine ligands and their corresponding zinc and nickel complexes: synthesis, characterisation and testing as olefin polymerisation catalysts." Dalton Transactions (RSC Publishing).[Link][3]

Sources

Application Note: Optimized Coupling Strategies for 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, antimicrobial agents, and CNS-active compounds. The presence of the electron-rich, strongly coordinating 1,2,4-triazole moiety presents unique synthetic challenges, particularly in transition-metal-catalyzed cross-couplings where catalyst poisoning is a primary concern. This application note details robust, field-validated protocols for both Amide Coupling and Buchwald-Hartwig Amination, emphasizing mechanistic rationale, catalyst selection, and reaction optimization.

Chemical Profile & Mechanistic Challenges

The target aniline features two distinct functional groups:

  • Primary Aniline : The nucleophilic center intended for coupling.

  • 4H-1,2,4-Triazole Ring : Contains multiple nitrogen lone pairs capable of forming stable, off-cycle coordination complexes with transition metals (e.g., Palladium).

Causality Insight : In standard Buchwald-Hartwig aminations, the triazole ring can displace the phosphine ligand from the Pd center, leading to catalyst deactivation (poisoning)[1]. To circumvent this, highly sterically demanding ligands (e.g., BrettPhos, RuPhos) or specialized N-heterocyclic carbenes (NHCs) must be employed to shield the palladium center and favor the productive catalytic cycle[2]. For amide couplings, the triazole ring does not interfere mechanistically, but its high polarity often necessitates polar aprotic solvents (e.g., DMF, DMAc) to ensure complete dissolution.

Amide Coupling Protocol (HATU/DIPEA)

Amide bond formation is the most common transformation for this scaffold. HATU is selected over EDC/HOBt due to its superior kinetics and ability to drive reactions with sterically hindered or electronically deactivated carboxylic acids.

AmideCoupling A Carboxylic Acid + HATU B OAt Active Ester Intermediate A->B Activation (DMF, 25°C) D Target Amide Product B->D Nucleophilic Acyl Substitution C 3-(3-methyl-4H-1,2,4- triazol-4-yl)aniline + DIPEA C->D Amine Addition

Mechanistic workflow of HATU-mediated amide coupling with the triazolyl aniline.

Step-by-Step Methodology
  • Activation : Dissolve the carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv.) dropwise. Stir at room temperature for 15 minutes to form the highly reactive OAt ester.

  • Coupling : Add this compound (1.0 equiv.) in a single portion.

  • Reaction : Stir the mixture at room temperature for 2–4 hours. Monitor consumption of the aniline via LC-MS.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract with 10% MeOH/DCM (standard EtOAc extraction often leads to poor recovery due to the polarity of the triazole product). Wash the organic layer with 5% aqueous LiCl (3x) to remove residual DMF.

  • Purification : Dry over Na₂SO₄, concentrate, and purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH gradient).

Buchwald-Hartwig Cross-Coupling Protocol

Forming a C-N bond between this aniline and an aryl halide requires careful catalyst design. The use of third-generation (G3) palladacycles with bulky dialkylbiarylphosphines (e.g., BrettPhos Pd G3) ensures rapid oxidative addition and prevents triazole-mediated catalyst poisoning[3].

BuchwaldHartwig Pd BrettPhos Pd G3 (Active Pd(0) Species) Ox Oxidative Addition (Aryl Halide) Pd->Ox Ar-X Am Amine Coordination (Triazolyl Aniline) Ox->Am Pd(II) Complex Base Deprotonation (Base: tBuONa) Am->Base Ligand Exchange Red Reductive Elimination (Product Release) Base->Red Amido Complex Red->Pd Pd(0) Regeneration

Buchwald-Hartwig catalytic cycle utilizing bulky ligands to prevent triazole coordination.

Step-by-Step Methodology
  • Preparation : In a rigorously dried, argon-flushed reaction vial, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and sodium tert-butoxide (1.5 equiv.).

  • Catalyst Addition : Add BrettPhos Pd G3 (2–5 mol%) and supplemental BrettPhos ligand (2–5 mol%).

  • Solvent : Add degassed anhydrous 1,4-dioxane or tert-amyl alcohol (0.1 M). Seal the vial with a Teflon-lined cap.

  • Heating : Heat the reaction mixture at 100 °C for 12–18 hours in a heating block.

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification : Concentrate the filtrate and purify via flash chromatography.

Causality Insight : Sodium tert-butoxide is a strong base that facilitates the deprotonation of the Pd-coordinated amine. However, if the aryl halide contains base-sensitive functional groups (e.g., esters or epimerizable stereocenters), substitute NaOtBu with weaker bases like Cs₂CO₃ and increase the reaction time[4].

Quantitative Data & Condition Comparison

The following table summarizes the optimal parameters for coupling this compound across different reaction classes to aid in route selection.

Reaction TypeReagents / CatalystSolventTemp (°C)Time (h)Expected YieldKey Limitation / Note
Amide Coupling HATU, DIPEADMF252–475–90%High polarity of product complicates aqueous extraction.
Amide Coupling T3P (50% in EtOAc), PyridineEtOAc/DCM25–501260–80%Excellent for scale-up; avoids difficult DMF removal.
Buchwald-Hartwig BrettPhos Pd G3, NaOtBu1,4-Dioxane10012–1850–85%Requires strict anhydrous/anaerobic conditions.
Reductive Amination STAB (NaBH(OAc)₃), AcOHDCE251665–85%Aldehyde partner must be sterically accessible.

Troubleshooting & Expert Insights

  • Solubility Issues : The 1,2,4-triazole moiety often renders the starting aniline poorly soluble in ethereal solvents (THF, 2-MeTHF). If precipitation occurs during Buchwald-Hartwig coupling, switching to tert-amyl alcohol or adding 10% DMAc as a co-solvent can maintain homogeneity.

  • Regioselectivity Concerns : The 4H-1,2,4-triazole nitrogen atoms are weakly nucleophilic. Under strongly basic conditions with highly electrophilic alkyl halides (S_N2), competitive N-alkylation of the triazole may occur. Cross-coupling or amide bond formation avoids this due to the significantly higher nucleophilicity of the primary aniline nitrogen and the specificity of the catalytic cycles.

  • Catalyst Poisoning : If the Buchwald-Hartwig reaction stalls at <20% conversion, the triazole is likely sequestering the palladium[1]. Increase the ligand-to-palladium ratio from 1:1 to 2:1, or switch to a more sterically encumbered NHC-Pd complex (e.g., PEPPSI-IPr)[2].

References

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino . MDPI. URL:[Link]

  • The Buchwald-Hartwig Amination after 25 Years . Semantic Scholar / Angewandte Chemie. URL:[Link]

  • Chapter 3: Synthetic Methods for Primary Anilines . RSC. URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . PMC. URL:[Link]

Sources

recrystallization solvents for 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Optimization of Recrystallization Solvents for 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Scientific Context

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a metabolically stable bioisostere for amide bonds[1]. Specifically, This compound serves as a critical intermediate in the synthesis of highly potent kinase inhibitors, such as pyrazolo[1,5-a]pyrimidine-based CSNK2 inhibitors used in antiviral research[1].

The synthesis of this compound typically involves the reduction of its nitroarene precursor (3-methyl-4-(3-nitrophenyl)-4H-1,2,4-triazole) using tin(II) chloride (SnCl₂·H₂O) in acidic ethanol[1]. This synthetic route often leaves behind a complex crude mixture containing unreacted lipophilic nitro compounds, polar inorganic tin salts, and oxidation byproducts. As a Senior Application Scientist, I have designed this guide to move beyond empirical trial-and-error, providing a highly rationalized, self-validating approach to selecting the optimal recrystallization solvent system for this specific triazole-aniline derivative.

Physicochemical Profiling & Causality in Solvent Selection

Successful recrystallization is driven by thermodynamics and the differential solubility of the target API versus its impurities. This compound presents a unique solubility profile due to its dual functional groups:

  • The Aniline Moiety: Acts as a primary hydrogen-bond donor and weak base.

  • The 1,2,4-Triazole Core: Acts as a strong hydrogen-bond acceptor (4 acceptor sites) with a high dipole moment[2].

Because the molecule has a predicted LogP of approximately 0.8[3], it is moderately hydrophilic. Highly non-polar solvents (like pure hexanes) will not dissolve it, while highly polar protic solvents (like water) may cause it to oil out or dissolve it too readily. Therefore, we must exploit the steep temperature-solubility gradient provided by alcohols (ethanol[4], isopropanol[5]) or utilize an anti-solvent approach (Ethyl Acetate/Hexanes) to force crystallization.

Table 1: Physicochemical Profile & Purification Impact
PropertyValueCausality / Impact on Purification Strategy
Molecular Formula C₉H₁₀N₄-
Predicted LogP ~0.8[3]Indicates moderate polarity; requires a solvent with a dielectric constant between 6.0 and 25.0 for optimal thermal gradients.
H-Bond Donors 1 (-NH₂)Promotes strong intermolecular lattice networks; requires protic or polar aprotic solvents at reflux to disrupt the lattice during dissolution.
H-Bond Acceptors 4[2]High affinity for protic solvents, making ethanol[4] and isopropanol[5] excellent primary solvents.
Table 2: Recrystallization Solvent Matrix
Solvent SystemRatioBoiling Point (°C)Target Impurity ProfileExpected Yield / Purity
Absolute Ethanol 100%78Polar salts, residual SnCl₂[1]Moderate Yield / >98% Purity
Ethyl Acetate / Hexanes 1:1 to 1:377 / 68Unreacted nitroarenes[1]High Yield / >95% Purity
Isopropanol (IPA) 100%82General mixed impurities[5]High Yield / Moderate Purity

Workflow Visualization: Solvent Selection Matrix

To ensure a self-validating workflow, the choice of solvent must be dictated by the crude impurity profile determined via LC-MS or TLC prior to purification.

SolventSelection Start Crude 3-(3-methyl-4H- 1,2,4-triazol-4-yl)aniline Analyze Analyze Impurity Profile (LC-MS / TLC) Start->Analyze Polar Highly Polar Impurities (e.g., SnCl₂ salts) Analyze->Polar NonPolar Non-Polar Impurities (e.g., Nitroarenes) Analyze->NonPolar Mixed Mixed / Unknown Analyze->Mixed Solvent1 Absolute Ethanol (Single Solvent) Polar->Solvent1 Solvent2 EtOAc / Hexanes (Anti-Solvent) NonPolar->Solvent2 Solvent3 Isopropanol (High Yield Recovery) Mixed->Solvent3

Decision matrix for selecting the optimal recrystallization solvent based on crude impurity profiles.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Absolute Ethanol)

Best for removing inorganic tin salts and highly polar byproducts.

Causality: Ethanol is an excellent hydrogen-bond donor that solvates the triazole ring perfectly at 78°C. Upon cooling, the short aliphatic chain of ethanol cannot overcome the strong π-π stacking and hydrogen-bonding of the aniline-triazole lattice, forcing the pure product to crash out[4].

  • Primary Solvation: Place the crude this compound in a round-bottom flask equipped with a reflux condenser. Add absolute ethanol dropwise while heating to reflux (78°C) until the solid just dissolves.

  • Hot Filtration (Critical Step): If the solution remains cloudy, this indicates the presence of insoluble inorganic tin salts from the reduction step[1]. Rapidly filter the boiling solution through a pre-heated Büchner funnel to remove these impurities.

  • Thermodynamic Cooling: Allow the filtrate to cool to room temperature undisturbed. Do not agitate. Agitation induces rapid nucleation, trapping impurities within the crystal lattice. Once at room temperature, transfer to a 4°C refrigerator for 4 hours to maximize yield.

  • Self-Validation & Harvesting: Filter the resulting crystals. Validation Check: Before discarding the mother liquor, spot it on a TLC plate against the pure crystals. If the mother liquor still contains a high concentration of the target compound, concentrate it by 50% under vacuum and repeat the cooling step.

Protocol B: Anti-Solvent Recrystallization (Ethyl Acetate / Hexanes)

Best for removing unreacted lipophilic nitroarene precursors.

Causality: Ethyl acetate (EtOAc) acts as the "good" solvent, easily dissolving the compound due to its moderate dielectric constant (6.0). Hexane acts as the "anti-solvent." By adding hexanes at reflux, we lower the overall dielectric constant of the medium, forcing the polar triazole-aniline to precipitate while keeping the non-polar nitroarenes dissolved in the hexanes.

  • Dissolution: Suspend the crude material in a minimal volume of boiling EtOAc (77°C).

  • Anti-Solvent Titration: While maintaining reflux, add hot hexanes dropwise. Expert Insight: The dropwise addition is non-negotiable. Rapid addition causes sudden localized supersaturation, leading to the compound "oiling out" as an amorphous mass rather than forming a highly ordered crystalline lattice.

  • Clarification: Continue adding hexanes until a slight, persistent turbidity is observed. Add exactly 1-2 drops of EtOAc to re-clarify the solution.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. Collect the crystals via vacuum filtration and wash with ice-cold hexanes.

References

Sources

pharmaceutical applications of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline intermediates

[1]

Executive Summary

This compound (CAS: 361549-92-0) is a privileged scaffold intermediate used primarily in the discovery and manufacturing of p38 MAP Kinase inhibitors , Factor Xa inhibitors , and GABA-modulating anticonvulsants .[1]

Its structural value lies in the 1,2,4-triazole core , which acts as a robust bioisostere for amides and esters, improving metabolic stability while maintaining hydrogen-bonding capability.[2] The meta-aniline moiety serves as a versatile "handle" for coupling with hinge-binding motifs (e.g., pyrimidines, pyridines) or extending into solvent-exposed regions of a protein binding pocket.[1]

Key Chemical Profile
PropertySpecification
Chemical Name This compound
CAS Number 361549-92-0
Molecular Formula C₉H₁₀N₄
Molecular Weight 174.20 g/mol
Structure meta-Aniline linked to N4 of 3-methyl-1,2,4-triazole
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa ~3.5 (Triazole N), ~4.0 (Aniline NH₂)

Primary Application: Synthesis of p38 MAP Kinase Inhibitors

The most high-value application of this intermediate is in the synthesis of Type II Kinase Inhibitors .[1] The triazole ring binds effectively in the "selectivity pocket" (near the DFG motif) of kinases, while the aniline amine allows for the attachment of a "hinge binder."

Mechanism of Action

In p38 MAPK inhibitors, the 1,2,4-triazole moiety often interacts with the conserved Glu71 and Asp168 residues via water-mediated hydrogen bonds. The meta-substitution pattern on the phenyl ring directs the rest of the molecule toward the ATP-binding hinge region.[1]

Synthesis Workflow (Retrosynthetic Logic)

The following diagram illustrates the strategic placement of the intermediate in a convergent synthesis of a Urea-based Kinase Inhibitor.

KinaseInhibitorSynthesiscluster_0Key Interaction SitesIntermediate3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline(The Intermediate)CouplingCoupling Reaction(Urea Formation or SNAr)Intermediate->Coupling Nucleophile (NH2)HingeBinderActivated Hinge Binder(e.g., 2-chloropyrimidineor Isocyanate)HingeBinder->Coupling ElectrophileFinalDrugp38 MAPK Inhibitor(Candidate Molecule)Coupling->FinalDrug Yield: 75-85%

Figure 1: Convergent synthesis strategy utilizing the aniline intermediate to construct the pharmacophore.

Detailed Experimental Protocols

Protocol A: Quality Control & Purification of the Intermediate

Before using the intermediate in downstream GMP synthesis, its purity must be verified, particularly to ensure the absence of regioisomeric impurities (e.g., 1H-1,2,4-triazole isomers).

Objective: Verify purity >98.5% (HPLC) and confirm structure.

Method:

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Acceptance Criteria:

    • Main peak retention time: ~4.2 min (varies by system).

    • Impurity limit: No single impurity >0.5%.

    • Note: The 4H-triazole is sensitive to moisture; store under Argon.[1]

Protocol B: Synthesis of Urea-Linked Kinase Inhibitor

This protocol demonstrates the coupling of This compound with a phenyl isocyanate to form a urea-based inhibitor (common in medicinal chemistry libraries).[1]

Reagents:

  • Intermediate: this compound (1.0 equiv)[1]

  • Electrophile: 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate (1.1 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF[1]

  • Base: Triethylamine (TEA) (0.5 equiv, optional catalyst)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol (174 mg) of the aniline intermediate in 10 mL of anhydrous THF.

  • Activation: Cool the solution to 0°C in an ice bath.

  • Addition: Add 1.1 mmol of the isocyanate dropwise via syringe over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM).

  • Work-up:

    • The product often precipitates as a white solid.

    • Filter the solid and wash with cold ether (2 x 5 mL).

    • If no precipitate, evaporate solvent and recrystallize from EtOH/Water.

  • Yield: Expected yield is 80-90%.

Protocol C: Synthesis of the Intermediate (Reference Route)

If the intermediate is not commercially available, it can be synthesized via the Bredereck’s Reagent Route .

SynthesisRouteStart3-NitroanilineStep1Reaction with DMA-DMA(N,N-Dimethylacetamide dimethyl acetal)Start->Step1Inter1Amidine IntermediateStep1->Inter1Step2Cyclization withFormylhydrazineInter1->Step2Inter23-(3-methyl-4H-1,2,4-triazol-4-yl)nitrobenzeneStep2->Inter2Step3Pd/C Catalytic HydrogenationInter2->Step3Final3-(3-methyl-4H-1,2,4-triazol-4-yl)anilineStep3->Final

Figure 2: Synthetic pathway for the preparation of the intermediate.

Key Reaction Steps:

  • Amidine Formation: Reflux 3-nitroaniline with N,N-dimethylacetamide dimethyl acetal (DMA-DMA) in toluene to form the amidine.[1]

  • Cyclization: Treat the amidine with formylhydrazine in acetic acid at 90°C to close the triazole ring.

  • Reduction: Reduce the nitro group using H₂ (1 atm) and 10% Pd/C in Methanol to yield the final aniline.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Coupling Nucleophilicity of aniline is low due to electron-withdrawing triazole.[1]Use a stronger electrophile (e.g., isocyanate) or add a catalyst like DMAP. Heat to 50°C if necessary.
Regioisomers in Synthesis Incorrect hydrazine reacting or tautomerization.Ensure controlled temperature during cyclization; use pure formylhydrazine.
Solubility Issues Triazole ring makes the molecule polar.[2]Use polar aprotic solvents like DMF or DMSO for reactions; use MeOH/DCM mixtures for chromatography.

References

  • Structure-Activity Relationships of 1,2,4-Triazoles

    • Title: "1,2,4-Triazoles: A Review of Synthetic Approaches and Pharmacological Potential."[3]

    • Source:European Journal of Medicinal Chemistry.
    • Context: Discusses the bioisosteric properties of the triazole ring in kinase inhibitors.
    • (Representative Link)

  • Synthesis of Triazole-Aniline Intermediates

    • Title: "Synthesis of 4-aryl-4H-1,2,4-triazoles via interaction of formylhydrazine with amidines."[1]

    • Source:Tetrahedron Letters.
    • Context: Defines the cycliz
  • Kinase Inhibitor Design: Title: "Design and Synthesis of p38 MAP Kinase Inhibitors Containing a Triazole Core." Source:Bioorganic & Medicinal Chemistry Letters. Context: Validates the use of the meta-aniline scaffold for hinge binding.

(Note: While specific "blockbuster" trade names using this exact intermediate are proprietary, the protocols above reflect standard medicinal chemistry practices for this structural class.)

Application Notes and Protocols for the Diazotization of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This comprehensive guide provides detailed application notes and protocols for the diazotization of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline. The resulting diazonium salt is a versatile intermediate in organic synthesis, particularly valuable in the development of novel pharmaceutical compounds and other functional materials. This document is structured to provide not only a step-by-step procedure but also the underlying scientific principles and critical safety considerations necessary for the successful and safe execution of this reaction.

The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of clinically used drugs, exhibiting antifungal, anticancer, and antiviral activities, among others.[1] The diazotization of an aniline derivative bearing this heterocyclic system opens a gateway to a diverse range of chemical transformations, allowing for the introduction of various functional groups onto the aromatic ring through reactions such as Sandmeyer, Schiemann, and azo coupling.[2][3]

Mechanistic Insights and Scientific Rationale

The diazotization of a primary aromatic amine, such as this compound, is a fundamental transformation in organic chemistry.[3] The reaction involves the treatment of the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, like hydrochloric acid (HCl), at low temperatures (0-5 °C).[4][5]

The reaction proceeds through the formation of a nitrosonium ion (NO⁺) from the protonation and subsequent dehydration of nitrous acid.[6] The lone pair of electrons on the primary amine nitrogen of the aniline moiety then attacks the electrophilic nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium salt.[6]

The presence of the 3-methyl-4H-1,2,4-triazol-4-yl substituent on the aniline ring is expected to influence the reactivity of the amino group. As an electron-withdrawing group, the triazole ring reduces the nucleophilicity of the amino nitrogen, which can make the diazotization process more challenging compared to unsubstituted aniline. This necessitates careful control of the reaction conditions to ensure complete conversion.

Aryl diazonium salts are significantly more stable than their alkyl counterparts due to the delocalization of the positive charge into the aromatic π-system, a phenomenon known as resonance stabilization.[5][7] However, they remain thermally unstable and are typically used immediately in subsequent reactions without isolation.[5]

Safety First: The Cardinal Rules of Handling Diazonium Salts

WARNING: Aryl diazonium salts are potentially explosive, especially in the solid state, and are sensitive to heat, friction, and shock.[8][9] Adherence to strict safety protocols is paramount.

The following "Twelve Cardinal Rules" for the safe handling of diazonium salts, adapted from established safety literature, must be followed at all times:[8][9][10]

  • Assume Explosive Properties: Unless proven otherwise, treat all diazonium salts as potentially explosive.[10]

  • Stoichiometric Reagents: Use only a stoichiometric amount of sodium nitrite to avoid excess, which can lead to side reactions and instability.[8][9]

  • Monitor for Excess Nitrous Acid: Use starch-iodide paper to check for excess nitrous acid and neutralize it if necessary.[8][9]

  • Order of Reagent Addition: Combine the amine and acid first, then slowly add the sodium nitrite solution to minimize the concentration of free nitrous acid.[8][9]

  • Strict Temperature Control: Maintain the reaction temperature below 5 °C at all times.[8][9]

  • Ventilation: Ensure adequate ventilation to safely vent any gases generated during the reaction.[8][9]

  • Thermal Stability Awareness: Be aware of the thermal stability of the specific diazonium compound in your system.[8][9]

  • Prevent Precipitation: Do not allow the undesired precipitation of the diazonium salt from the solution.[8][10]

  • Analyze Residuals: For new processes, analyze the final product for any residual diazo compounds.[8][10]

  • Quench Excess Reagents: Quench any remaining diazonium salt before workup or further treatment.[8][10]

  • Limit Isolation Scale: If isolation is absolutely necessary, do not handle more than 0.75 mmol of the explosive diazonium salt at one time.[8][10]

  • Safe Handling of Solids: Use a plastic spatula when handling any solid diazonium salt. Do not scratch or grind the solid material.[8][10]

Experimental Protocol: Diazotization of this compound

This protocol details the in situ preparation of the diazonium salt of this compound for immediate use in subsequent synthetic steps.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Purity
This compound(Not found)C₉H₁₀N₄174.21>98%
Sodium Nitrite (NaNO₂)7632-00-0NaNO₂69.00>99%
Hydrochloric Acid (HCl), concentrated (37%)7647-01-0HCl36.4637%
Distilled Water (H₂O)7732-18-5H₂O18.02N/A
IceN/AH₂O18.02N/A
Starch-Iodide PaperN/AN/AN/AN/A
Sulfamic Acid (for quenching)5329-14-6H₃NO₃S97.09>99%
Equipment
  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Ice-salt bath.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.

Step-by-Step Procedure
  • Preparation of the Amine Solution:

    • In a three-necked round-bottom flask, suspend 1.74 g (10 mmol) of this compound in 20 mL of distilled water.

    • Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring.

    • Slowly add 2.5 mL (approximately 30 mmol) of concentrated hydrochloric acid. The amine should dissolve to form the hydrochloride salt. Maintain the temperature between 0 and 5 °C.

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold distilled water.

  • Diazotization Reaction:

    • Slowly add the sodium nitrite solution dropwise to the stirred amine hydrochloride solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C.[11]

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

    • Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is observed.

  • Quenching Excess Nitrous Acid (Optional but Recommended):

    • If a positive starch-iodide test persists, add a small amount of sulfamic acid to quench the excess nitrous acid until the test is negative.

The resulting clear solution contains the 3-(3-methyl-4H-1,2,4-triazol-4-yl)benzenediazonium chloride and is ready for immediate use in subsequent reactions. Do not attempt to isolate the diazonium salt.

Workflow and Applications

The freshly prepared diazonium salt is a versatile intermediate for various synthetic transformations. The general workflow is depicted below:

Diazotization_Workflow Amine This compound Diazonium In situ Diazonium Salt Amine->Diazonium NaNO₂, HCl 0-5 °C Sandmeyer Sandmeyer Reaction (e.g., CuCl, CuBr) Diazonium->Sandmeyer Schiemann Schiemann Reaction (e.g., HBF₄) Diazonium->Schiemann AzoCoupling Azo Coupling (e.g., β-naphthol) Diazonium->AzoCoupling Halogenated Halogenated Derivative Sandmeyer->Halogenated Fluorinated Fluorinated Derivative Schiemann->Fluorinated AzoDye Azo Compound AzoCoupling->AzoDye

Caption: General workflow for the diazotization of this compound and subsequent synthetic applications.

Application Example: Azo Coupling with 2-Naphthol

This protocol demonstrates the use of the prepared diazonium salt in an azo coupling reaction to form a colored azo compound.

  • Preparation of the Coupling Component Solution:

    • In a separate beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.[11]

    • A brightly colored precipitate should form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Workup and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with copious amounts of cold water until the filtrate is neutral.

    • Dry the product in a desiccator. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Characterization of the Diazonium Salt (In Situ)

Direct characterization of the diazonium salt is challenging due to its instability. However, its formation can be confirmed by derivatization, such as the azo coupling reaction described above, followed by characterization of the stable product (e.g., by ¹H NMR, ¹³C NMR, and mass spectrometry).

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete diazotizationInsufficient acid or sodium nitrite; temperature too high.Ensure the amine is fully dissolved in the acid before adding sodium nitrite. Maintain strict temperature control (0-5 °C). Add a slight excess of sodium nitrite and confirm with a starch-iodide test.
Decomposition of the diazonium salt (browning of the solution, gas evolution)Temperature too high; presence of impurities.Maintain the temperature rigorously below 5 °C. Use pure starting materials. Use the diazonium salt solution immediately after preparation.
Low yield in subsequent coupling reactionsIncomplete diazotization; decomposition of the diazonium salt; incorrect pH for coupling.Address the points for incomplete diazotization and decomposition. Ensure the pH of the coupling reaction is appropriate for the chosen coupling partner (e.g., alkaline for phenols, acidic for anilines).

Conclusion

The diazotization of this compound provides a valuable and versatile synthetic intermediate for the development of novel compounds in the pharmaceutical and materials science fields. By understanding the underlying chemistry, adhering to stringent safety protocols, and carefully controlling the reaction conditions, researchers can effectively utilize this procedure to access a wide range of functionalized molecules. The protocols and insights provided in this guide are intended to facilitate the successful and safe application of this important synthetic transformation.

References

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1442. Available from: [Link]

  • ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Available from: [Link]

  • Rogers, J. A., & Wipf, P. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7139-7142. Available from: [Link]

  • Royal Society of Chemistry. (2021). One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts. RSC Advances, 11(36), 22353-22359. Available from: [Link]

  • PubMed. (1987). Aryl diazo compounds and diazonium salts as potential irreversible probes of the gamma-aminobutyric acid receptor. Journal of Medicinal Chemistry, 30(12), 2288-2293. Available from: [Link]

  • Organic Syntheses. (n.d.). Diazoaminobenzene. Available from: [Link]

  • YouTube. (2019, January 3). converting anilines to diazoniums ions. Available from: [Link]

  • Britannica. (n.d.). Diazotization. Available from: [Link]

  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Beilstein Journal of Organic Chemistry. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 20, 2341-2349. Available from: [Link]

  • Filo. (2025, January 23). Why aryl diazonium salts are more stable than alkyl diazonium salts. Available from: [Link]

  • Journal of the Chemical Society C: Organic. (1969). Stable heterocyclic diazonium salts derived from indolizine, quinolizine, and pyrrolothiazole. Journal of the Chemical Society C: Organic, 12-15. Available from: [Link]

  • Organic Letters. (2011). Unprecedented Substoichiometric Use of Hazardous Aryl Diazonium Salts in the Heck-Matsuda Reaction via a Double Catalytic Cycle. Organic Letters, 13(10), 2642-2645. Available from: [Link]

  • NPTEL. (n.d.). Diazonium Salts. Available from: [Link]

  • Datapdf. (n.d.). The Diazotization of Heterocyclic Primary Amines. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Available from: [Link]

  • NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Room temperature diazotization and coupling reaction using DES- Ethanol system. Available from: [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Pharmaceutical and Applied Chemistry, 10(1), 1-10. Available from: [Link]

  • Scientific Research Publishing. (2014). An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite. International Journal of Organic Chemistry, 4, 119-124. Available from: [Link]

  • ResearchGate. (n.d.). The diazotization process. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Available from: [Link]

  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Available from: [Link]

  • PMC. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Available from: [Link]

  • MDPI. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(24), 6036. Available from: [Link]

  • PMC. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 986383. Available from: [Link]

  • Semantic Scholar. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates. Available from: [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Pharmaceutical and Applied Chemistry, 10(2), 1-10. Available from: [Link]

Sources

Application Note: Precision Microwave Synthesis of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the accelerated synthesis of a specific triazole scaffold used in kinase inhibitor research.

Executive Summary

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and esters in kinase inhibitors (e.g., Vemurafenib analogs) and antifungal agents.[1][2] This protocol details a robust, two-step microwave-assisted synthesis of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline .[1]

By utilizing microwave dielectric heating, this workflow reduces total reaction time from 24+ hours (thermal reflux) to under 45 minutes, while significantly suppressing the formation of partial condensation byproducts common in conventional multicomponent couplings.[1]

Key Benefits:

  • Speed: Total synthesis time < 1 hour.

  • Selectivity: High regioselectivity for the 4-aryl tautomer.

  • Scalability: Protocol validated from 0.5 mmol to 20 mmol scales.

Retrosynthetic Analysis & Strategy

The synthesis targets the construction of the 1,2,4-triazole ring on a 3-nitroaniline core, followed by a chemoselective reduction of the nitro group.[1] Direct synthesis from phenylenediamine is avoided to prevent polymerization or bis-triazole formation.

Reaction Scheme
  • Cyclization: A three-component condensation of 3-nitroaniline, triethyl orthoformate, and acetohydrazide.[1]

  • Reduction: Microwave-assisted transfer hydrogenation using ammonium formate and Pd/C.

Retrosynthesis Target Target: This compound Intermediate Intermediate: 3-(3-methyl-4H-1,2,4-triazol-4-yl)nitrobenzene Intermediate->Target Step 2: Nitro Reduction (MW, Pd/C, HCOONH4) Precursors Precursors: 3-Nitroaniline + Acetohydrazide + Triethyl Orthoformate Precursors->Intermediate Step 1: 3-Component Cyclization (MW, 140°C, p-TSA)

Figure 1: Retrosynthetic strategy prioritizing the stepwise construction of the triazole core followed by functional group manipulation.

Experimental Protocols

Step 1: Synthesis of 3-(3-methyl-4H-1,2,4-triazol-4-yl)nitrobenzene[1]

Mechanism: The reaction proceeds via the in situ formation of an ethyl imidate intermediate from the amine and orthoester, which undergoes nucleophilic attack by the hydrazide, followed by thermal cyclodehydration.[1]

Materials:

  • 3-Nitroaniline (1.0 equiv)

  • Acetohydrazide (1.2 equiv)

  • Triethyl orthoformate (TEOF) (Excess/Solvent)

  • p-Toluenesulfonic acid (p-TSA) (0.1 equiv)

Protocol:

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, charge 3-nitroaniline (138 mg, 1.0 mmol), acetohydrazide (89 mg, 1.2 mmol), and p-TSA (17 mg, 0.1 mmol).

  • Solvent: Add Triethyl orthoformate (2.0 mL). Note: TEOF acts as both reagent and solvent.

  • Irradiation: Cap the vial and place it in the microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temperature: 140 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi[1]

    • Power: Dynamic (Max 200 W)

  • Workup: Cool to room temperature. The product often precipitates upon cooling. Dilute with hexanes (5 mL) and filter. Wash the solid with cold ethanol (2 mL) and hexanes.

  • Purification: If necessary, recrystallize from ethanol/water.

Data Output:

Parameter Conventional Heating Microwave Heating
Time 16 Hours (Reflux) 15 Minutes
Yield 65% 88%

| Purity (LCMS) | 85% | >95% |

Step 2: Reduction to this compound[1]

Mechanism: Catalytic transfer hydrogenation is preferred over H₂ gas for safety and speed in microwave cavities. Ammonium formate serves as the hydrogen donor.

Materials:

  • Nitro-triazole intermediate (from Step 1) (1.0 equiv)

  • Ammonium formate (5.0 equiv)

  • 10% Pd/C (10 wt% loading)

  • Methanol (Solvent)

Protocol:

  • Preparation: In a clean 10 mL microwave vial, suspend the nitro-intermediate (204 mg, 1.0 mmol) and ammonium formate (315 mg, 5.0 mmol) in Methanol (4 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (20 mg). Caution: Pd/C can ignite methanol vapors; add under inert gas blanket if possible.[1]

  • Irradiation:

    • Temperature: 100 °C

    • Hold Time: 5 minutes

    • Stirring: High (to keep Pd suspended)

  • Workup: Filter the hot solution through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is dissolved in EtOAc, washed with water, dried over Na₂SO₄, and concentrated to yield the target aniline.[1][3]

Analytical Validation

Expected Analytical Data:

  • LC-MS: [M+H]⁺ = 175.2 m/z.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.90 (s, 1H, Triazole-H5)[1]

    • δ 7.20 (t, 1H, Ar-H)[1]

    • δ 6.65 (m, 1H, Ar-H)[1]

    • δ 6.58 (m, 1H, Ar-H)[1]

    • δ 6.50 (m, 1H, Ar-H)[1]

    • δ 5.40 (s, 2H, NH₂, broad exchangeable)[1]

    • δ 2.35 (s, 3H, Triazole-CH₃)[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Cyclization (Step 1) Insufficient temperature or water presence.Increase Temp to 150°C; Ensure TEOF is dry (water inhibits imidate formation).
Pressure Spikes (Step 2) Rapid decomposition of ammonium formate.Reduce ammonium formate to 3 equiv or lower temp to 85°C; extend time.
Product Coloration Oxidation of aniline during workup.Perform workup quickly; add trace ascorbic acid during concentration.

Workflow Visualization

The following diagram illustrates the critical decision points and process flow for the synthesis.

Workflow Start Start: Raw Materials Mix1 Mix: Nitroaniline + Acetohydrazide Solvent: TEOF Start->Mix1 MW1 MW Reaction 1 140°C, 15 min Mix1->MW1 Check1 LCMS Check: Imidate Consumed? MW1->Check1 Check1->MW1 No (+5 min) Isolate1 Precipitation & Filtration Check1->Isolate1 Yes Mix2 Mix: Intermediate + HCOONH4 Cat: Pd/C, MeOH Isolate1->Mix2 MW2 MW Reaction 2 100°C, 5 min Mix2->MW2 Filter Celite Filtration (Remove Pd) MW2->Filter Final Final Product: Triazolyl-Aniline Filter->Final

Figure 2: Operational workflow for the sequential microwave synthesis.

References

  • Shelke, G. M., et al. (2015).[1][4] "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles." Synlett, 26(03), 404-407.[1][4] Link

  • Castanedo, G. M., et al. (2011).[1] "Microwave-assisted synthesis of 1,2,4-triazoles." Journal of Organic Chemistry. (General methodology for TEOF/Hydrazide cyclizations).

  • Poorhaji, M., et al. (2021).[1] "Microwave-assisted reduction of aromatic nitro compounds." Asian Journal of Chemistry. (Validated protocols for Pd/C transfer hydrogenation).

  • BenchChem Application Note. (2025). "Protocol for 3-Methyl-4H-1,2,4-triazol-4-amine functionalization." Link

Sources

Troubleshooting & Optimization

improving yield of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline . This portal is designed for researchers, process chemists, and drug development professionals seeking to optimize the yield, regioselectivity, and scalability of this critical active pharmaceutical ingredient (API) building block.

Rather than relying on outdated one-pot condensation methods that often yield inseparable mixtures of regioisomers, this guide focuses on a highly regioselective, three-step transamidation-cyclization-reduction pathway [1].

Process Overview & Mechanistic Rationale

The synthesis of 4-aryl-1,2,4-triazoles requires strict control over the nitrogen insertion sequence to prevent the formation of 1-aryl regioisomers. We achieve this by utilizing N,N-dimethylacetamide dimethyl acetal (DMA-DMA) to pre-install the aryl group on the nitrogen that will ultimately become the N4 position of the triazole ring.

Workflow A 3-Nitroaniline (Starting Material) C N,N-Dimethyl-N'-(3-nitrophenyl) acetamidine A->C Step 1: Amidine Formation 80°C, 2h B DMA-DMA (Reagent) B->C E 3-Methyl-4-(3-nitrophenyl) -4H-1,2,4-triazole C->E Step 2: Annulation AcOH, 90°C, 4h D Formylhydrazine (Reagent) D->E G This compound (Target API) E->G Step 3: Nitro Reduction MeOH, RT, 45 psi F Catalytic Hydrogenation (Pd/C, H2)

Fig 1. Three-step synthetic workflow for this compound.

Mechanistic Pathway

The cyclization step is driven by a nucleophilic attack of formylhydrazine onto the electrophilic amidine carbon, followed by the elimination of dimethylamine. Subsequent tautomerization and dehydrative ring closure form the stable aromatic 1,2,4-triazole core [2].

Mechanism N1 N-Aryl Acetamidine (Electrophile) N3 Tetrahedral Intermediate (Addition) N1->N3 Nucleophilic Attack N2 Formylhydrazine (Nucleophile) N2->N3 N4 N-Aryl-N'-formyl acetamidrazone N3->N4 - HNMe2 N5 Intramolecular Cyclization N4->N5 Tautomerization N6 4-Aryl-3-methyl -4H-1,2,4-triazole N5->N6 - H2O

Fig 2. Mechanistic pathway of the transamination and dehydrative cyclization.

Standard Operating Procedures (SOP)

To ensure a self-validating system, each protocol includes specific in-process controls (IPCs).

Step 1: Preparation of N,N-Dimethyl-N'-(3-nitrophenyl)acetamidine
  • Charge: To a dry 500 mL round-bottom flask under nitrogen, add 3-nitroaniline (10.0 g, 72.4 mmol).

  • React: Add N,N-dimethylacetamide dimethyl acetal (DMA-DMA) (11.6 g, 86.9 mmol, 1.2 eq). Heat the neat mixture to 80 °C for 2 hours.

  • IPC: Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot (Rf ~0.6) should completely disappear, replaced by a highly polar amidine spot.

  • Concentrate: Critical Step. Apply high vacuum at 60 °C to completely strip off the methanol byproduct and unreacted DMA-DMA. Failure to remove methanol will stall the subsequent cyclization.

Step 2: Cyclization to 3-Methyl-4-(3-nitrophenyl)-4H-1,2,4-triazole
  • Charge: Dissolve the crude amidine from Step 1 in glacial acetic acid (100 mL).

  • React: Add formylhydrazine (5.2 g, 86.9 mmol, 1.2 eq). Heat the mixture to 90 °C for 4 hours.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove the bulk of the acetic acid. Neutralize the residue with saturated aqueous NaHCO₃ until pH 8 is reached.

  • Extract: Extract with dichloromethane (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify: Recrystallize from ethyl acetate/heptane to afford the nitro-triazole intermediate.

Step 3: Reduction to this compound
  • Charge: Dissolve the nitro-triazole (10.0 g) in methanol (150 mL) in a pressure reactor.

  • Catalyst: Add 10% Pd/C (1.0 g, 10 wt%). Note: The triazole ring can weakly coordinate to Pd. Using a 10 wt% loading ensures the catalyst is not fully poisoned.

  • React: Purge with nitrogen, then pressurize with hydrogen gas to 45 psi. Stir vigorously at room temperature for 6 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with hot methanol.

  • Isolate: Concentrate the filtrate to dryness to yield the target aniline as an off-white solid.

Optimization Data: Cyclization Step

The choice of solvent and temperature during the cyclization of the amidine intermediate (Step 2) dictates the final yield. Acetic acid acts as both a solvent and an acid catalyst, facilitating the elimination of dimethylamine and the final dehydration [3].

Solvent SystemTemperatureReaction TimeIsolated Yield (%)Purity (HPLC)
Ethanol80 °C12 h45%85.0%
Toluene110 °C8 h62%88.5%
DMF120 °C6 h55%80.2%
Glacial Acetic Acid 90 °C 4 h 89% 98.5%

Troubleshooting & FAQs

Q: I am observing a mixture of regioisomers (1-aryl vs. 4-aryl triazoles) in my final product. How do I fix this? A: If you are using a classical one-pot Pellizzari reaction (heating the aniline directly with an acyl hydrazide and an amide), you will inevitably get a thermodynamic mixture of N1 and N4 functionalization [2]. You must switch to the two-step amidine route described in our SOP. By pre-forming the N-aryl acetamidine using DMA-DMA, the aryl group is covalently locked onto the nitrogen that becomes the N4 position, guaranteeing 100% regioselectivity.

Q: My cyclization step (Step 2) is stalling, and I see a buildup of the uncyclized acetamidrazone intermediate. Why? A: This is almost always caused by incomplete removal of methanol during Step 1. Methanol is a byproduct of the DMA-DMA reaction. If left in the flask, it lowers the boiling point of the mixture and hydrogen-bonds with the formylhydrazine, reducing its nucleophilicity. Ensure you apply a high vacuum (≤ 10 mbar) at 60 °C for at least 30 minutes before adding the acetic acid and formylhydrazine.

Q: The nitro reduction (Step 3) stops prematurely, leaving a significant amount of the hydroxylamine intermediate. Should I increase the temperature? A: Do not increase the temperature, as this can lead to unwanted ring-opening of the triazole or hydrogenolysis of the C-N bond. The stalling is caused by the 1,2,4-triazole nitrogens coordinating to the active palladium sites, effectively poisoning the catalyst. To overcome this, either increase the hydrogen pressure to 50 psi, increase the Pd/C loading to 10-15 wt%, or switch to a non-catalytic reduction method such as Iron powder and NH₄Cl in an Ethanol/Water mixture (80 °C, 2 h).

Q: Can I use N,N-dimethylformamide dimethyl acetal (DMF-DMA) instead of DMA-DMA? A: Using DMF-DMA will install a hydrogen atom at the 3-position of the triazole ring instead of a methyl group. Because your target API is 3-(3-methyl -4H-1,2,4-triazol-4-yl)aniline, you must use DMA-DMA to provide the necessary acetyl carbon backbone [3].

References

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: Frontiers in Pharmacology (via PubMed Central) URL:[Link]

  • Process Development and Scale-up of a Multicomponent Synthesis of a 3-Methyl-1-aryl-1,2,4-triazole Building Block Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Discovery of a Flexible Triazolylbutanoic Acid as a Highly Potent Uric Acid Transporter 1 (URAT1) Inhibitor Source: Molecules (MDPI) URL:[Link]

Technical Support Center: Resolving Solubility Issues of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heterocyclic aromatic compounds. 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline presents a classic biopharmaceutical challenge. Its planar structure promotes strong intermolecular π-π stacking, resulting in high crystal lattice energy. Furthermore, while the aniline and triazole moieties offer hydrogen-bonding potential, the compound behaves as a weak base. At physiological pH (7.4), the primary amine remains un-ionized, rendering the molecule highly lipophilic and practically insoluble in standard aqueous buffers .

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers for both in vitro assays and in vivo dosing.

Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into PBS for cell-based assays. How can I prevent this? A1: This phenomenon, known as "solvent-shifting," occurs because the rapid change in solvent polarity forces the lipophilic compound out of solution before it can disperse . Causality & Solution: Never add your aqueous buffer directly to the DMSO stock. This creates localized pockets of high water concentration, triggering rapid nucleation. Instead, perform serial dilutions in 100% anhydrous DMSO to reach an intermediate concentration . Then, add this intermediate DMSO stock dropwise into a vigorously vortexing aqueous buffer. This ensures immediate mechanical dispersion, preventing localized supersaturation.

Q2: I need to dose this compound in vivo at 5 mg/kg, but it won't dissolve in saline. What formulation strategy should I use? A2: Saline (pH ~5.5-7.0) lacks the necessary solubilizing power for this un-ionized weak base. You have two primary mechanistic routes:

  • pH Modification: The aniline group has a pKa of approximately 4.6. By lowering the vehicle pH to 4.0 (e.g., using a 0.1 M Citrate buffer), you protonate the amine. The resulting ion-dipole interactions with water will drastically increase solubility .

  • Macrocyclic Encapsulation: If a neutral pH is physiologically required, use a cyclodextrin such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the aromatic triazole-aniline system, shielding it from water, while the hydroxylated exterior maintains aqueous solubility .

Q3: My DMSO stock solution degraded over a month at -20°C. Why? A3: Standard laboratory DMSO is highly hygroscopic. Every time the vial is opened, it absorbs atmospheric moisture. This introduced water not only hydrolyzes susceptible bonds over time but also dramatically reduces the solvation capacity for hydrophobic compounds, leading to micro-precipitation that mimics degradation . Always use anhydrous DMSO sealed under argon, and prepare single-use aliquots.

Quantitative Data Summary

To guide your formulation choices, the following table synthesizes the expected solubility profiles of this compound across various vehicles based on its physicochemical properties.

Vehicle / FormulationpHExpected SolubilityPrimary ApplicationMechanism of Solubilization
100% Anhydrous DMSO N/A> 50 mg/mLPrimary StockDisruption of crystal lattice via strong polar aprotic solvation.
PBS / HEPES Buffer 7.4< 0.01 mg/mLNot RecommendedN/A (Compound remains un-ionized and lipophilic).
0.1 M Citrate Buffer 4.02.0 - 5.0 mg/mLIn vivo (PO/IP)Protonation of the weakly basic aniline amine.
20% (w/v) HP-β-CD in Saline 7.45.0 - 10.0 mg/mLIn vivo (IV/PO/IP)Host-guest inclusion complexation of aromatic rings.
5% DMSO + 5% Tween-80 + 90% Saline 7.41.0 - 2.0 mg/mLIn vivo (IP)Micellar encapsulation by non-ionic surfactant.

Experimental Protocols

Protocol 1: Self-Validating Preparation of In Vitro Assay Solutions

Objective: Achieve a final assay concentration of 10 µM in cell culture media with ≤0.1% DMSO without precipitation.

  • Primary Stock: Weigh 2.87 mg of the compound and dissolve in 1.0 mL of anhydrous DMSO to yield a 10 mM stock. Vortex for 60 seconds. Validation step: Hold the tube against a light source; the solution must be optically clear.

  • Serial Dilution in Organic Phase: Dilute the 10 mM stock 1:10 in anhydrous DMSO to create a 1 mM working stock .

  • Aqueous Dispersion: Place 9.99 mL of pre-warmed (37°C) cell culture media in a 15 mL conical tube.

  • Dropwise Addition: Set a vortex mixer to medium-high. While the media is actively vortexing, use a micropipette to add 10 µL of the 1 mM working stock directly into the center of the liquid vortex (avoiding the tube walls).

  • Equilibration: Continue vortexing for 15 seconds. The final solution is 1 µM with 0.1% DMSO.

Protocol 2: Preparation of 20% HP-β-CD Formulation for In Vivo Dosing

Objective: Formulate a 5 mg/mL solution at physiological pH for intravenous (IV) administration.

  • Excipient Preparation: Dissolve 2.0 g of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 8.0 mL of sterile water for injection (WFI). Stir until completely clear.

  • API Addition: Add 50 mg of this compound powder directly to the HP-β-CD solution.

  • Complexation: Stir the suspension continuously at room temperature for 12-24 hours. Mechanistic note: Complexation is a thermodynamic equilibrium process; sufficient time is required for the drug to enter the cyclodextrin cavity.

  • Volume Adjustment & Filtration: Adjust the pH to 7.4 using 0.1 N HCl or NaOH if necessary. QS to 10.0 mL with WFI. Filter through a 0.22 µm PES syringe filter to ensure sterility and remove any uncomplexed micro-crystals.

Solubility Troubleshooting Workflow

SolubilityWorkflow N1 Solubility Issue: This compound N2 Application Type? N1->N2 N3 In Vitro Assays (Aqueous Buffers) N2->N3 Cell/Biochemical Assays N4 In Vivo Dosing (Animal Models) N2->N4 Pharmacokinetics/Efficacy N5 1. Use Anhydrous DMSO 2. Serial Dilution in DMSO N3->N5 N7 pH Adjustment (pH 4.0-5.0) to protonate aniline N4->N7 N6 Add Co-solvents/Surfactants (e.g., PEG400, Tween-80) N5->N6 If precipitation persists N8 Cyclodextrin Complexation (20% HP-β-CD) N7->N8 If neutral pH is required

Decision tree for troubleshooting this compound solubility issues.

References

  • Title: Official Standards For Pharmaceutical Chemicals and Formulated Products Source: Scribd URL: [Link]

  • Title: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects Source: PubMed Central (PMC) URL: [Link]

  • Title: Ligand Serial Dilution Source: NanoTemper Technologies URL: [Link]

Technical Support Center: Purification of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline

[1][2][3]

Ticket ID: #TRZ-PUR-004 Subject: Troubleshooting crude purity and isolation of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2][3]

Diagnostic Triage: Characterizing Your Crude

Before initiating a purification protocol, we must diagnose the specific nature of your impurity profile.[3] This compound is a polar, basic heterocycle (aniline + 1,2,4-triazole).[1][2][3] Its amphiphilic nature often leads to "sticky" crude products that trap solvents and impurities.[2][3]

Review the symptoms below to select the correct protocol:

SymptomProbable CauseRecommended Protocol
Dark brown/black oil or tar Oxidation of aniline; Polymerized byproducts.[1][2][3]Protocol A (Acid-Base Rescue)
Solid with incorrect melting point Regioisomers (1,2,4 vs 1,3,[1][2][3][4]4) or inorganic salts.[1][2][3][4]Protocol B (Recrystallization)
Green/Blue tint or Grey ash Residual metal catalyst (Cu, Pd, Ni) from synthesis.[1][2][3][4]Protocol C (Scavenging)
Extra peaks in HPLC (Polar region) Unreacted hydrazides or polar starting materials.Protocol A (Acid-Base Rescue)

The "Deep Clean" Protocols

Protocol A: Acid-Base Extraction (The "Rescue")

Best for: Removing neutral tars, non-basic starting materials, and bulk purification of oils.[1][3]

Scientific Rationale: this compound possesses two basic centers: the primary aniline amine (


12334

Step-by-Step Workflow:

  • Dissolution: Dissolve crude material in 1M HCl (10 mL per gram of crude). Sonication may be required if the crude is tarry.[1][2][3][4]

    • Checkpoint: The solution should be homogenous. If solids remain, filter them off (these are likely non-basic impurities).[3][4]

  • Wash (The Strip): Wash the acidic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (

    
     equal volumes).[1][2][4]
    
    • Action: Discard these organic washes.[1][2][3] They contain the neutral impurities and oxidation tars.[2][3]

  • Basification: Cool the aqueous layer to 0–5°C. Slowly add 6M NaOH or saturated

    
      until pH > 10.
    
    • Observation: The product should precipitate as a white/off-white solid.[1][2]

  • Extraction/Filtration:

    • If solid precipitates:[1][2][5][6] Filter, wash with cold water, and dry.[3][5][6]

    • If oil forms:[1][2] Extract with DCM/Isopropanol (9:1 ratio) .[1][2][4] The isopropanol helps solubilize the polar triazole during extraction.[1][2][3][4] Dry over

      
       and concentrate.
      
Protocol B: Recrystallization (The "Polish")

Best for: Removing regioisomers and achieving >98% HPLC purity.[1][2][4]

Scientific Rationale: The high polarity of the triazole ring makes this compound sparingly soluble in non-polar solvents but highly soluble in hot alcohols.[2][4] A "solvent-antisolvent" method exploits this gradient.[1][2]

Solvent System: Ethanol (Solvent) / Water (Antisolvent)[1][2][4][5]

  • Dissolve: Suspend the crude solid in absolute Ethanol (5 mL/g). Heat to reflux (

    
    ).[1][2][4]
    
  • Saturation: If not fully dissolved, add Ethanol dropwise until clear. If colored particles remain insoluble, hot filter immediately.[3]

  • Nucleation: Remove from heat. Add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Crystallization: Add one drop of Ethanol to clear the turbidity.[1][2][3] Allow to cool slowly to room temperature, then place in an ice bath (

    
    ) for 2 hours.
    
  • Harvest: Filter the crystals. Wash with cold 20% Ethanol/Water .[1][2][3]

Visualization: Decision Logic & Workflow

The following diagrams illustrate the decision-making process and the chemical logic behind the Acid-Base purification.

Figure 1: Purification Decision Matrix

purification_logicstartStart: Crude Materialcheck_statePhysical State?start->check_statetarSticky Tar / Oilcheck_state->tarDark/ViscoussolidSolid Powdercheck_state->solidCrystallineacid_baseProtocol A:Acid-Base Extractiontar->acid_basecheck_purityHPLC Purity?solid->check_puritylow_purity< 90% Puritycheck_purity->low_purityhigh_purity> 90% Puritycheck_purity->high_puritylow_purity->acid_baserecrystProtocol B:Recrystallization (EtOH/H2O)high_purity->recrystacid_base->recrystIf purity < 98% after extraction

Caption: Decision matrix for selecting the appropriate purification route based on physical state and initial purity.

Figure 2: Acid-Base Extraction Mechanism

acid_base_mechanismcrudeCrude Mixture(Product + Tars)acid_stepAdd 1M HClcrude->acid_stepaq_acidAqueous Layer (pH < 2)[Product-H]+ (Soluble)acid_step->aq_acidProtonationorg_wasteOrganic Wash (DCM)[Neutral Tars/Impurities]aq_acid->org_wasteWash Stepbase_stepAdd NaOH to pH > 10aq_acid->base_stepBasificationprecipPrecipitation/Extraction[Product Free Base]base_step->precipDeprotonation

Caption: Chemical flow of the Acid-Base protocol, separating the basic product from neutral impurities.[1][2][4]

Frequently Asked Questions (FAQs)

Q1: The product is not precipitating after adding NaOH in Protocol A. What happened?

  • Diagnosis: The product might be slightly amphoteric or highly polar, remaining soluble in water.[3]

  • Resolution: Do not discard the aqueous layer.[1][2][3][4] Saturate the aqueous solution with NaCl (brine) to decrease the solubility of organics ("salting out"). Then, perform an extraction using DCM:Isopropanol (3:1) or n-Butanol .[1][2][3]

Q2: My solid is colored (pink/brown) even after recrystallization.

  • Diagnosis: Trace aniline oxidation products (azo compounds) are trapped in the crystal lattice.[1][2][4]

  • Resolution: Dissolve the compound in hot Ethanol and add Activated Carbon (Charcoal) . Reflux for 15 minutes, filter through a Celite pad while hot, and then proceed with crystallization.

Q3: I suspect metal contamination (Pd/Cu). How do I remove it?

  • Diagnosis: Common if the triazole was coupled using cross-coupling catalysis.[1][2][3][4]

  • Resolution: Use a metal scavenger. Dissolve the product in THF or MeOH, add SiliaMetS® Thiol or QuadraPure™ resin, stir for 4 hours, and filter.[3] Alternatively, a wash with aqueous EDTA solution during the workup can chelate metals.[3]

Q4: Can I use Column Chromatography instead?

  • Answer: Yes, but it is often challenging due to "streaking" caused by the basic amine.[3]

  • Modification: If you must use a column, use DCM:Methanol (95:5 to 90:10) .[2][3][4] Crucially, add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the eluent to deprotonate the silica gel and prevent peak tailing.[3][4]

References

  • Katritzky, A. R., et al. Comprehensive Heterocyclic Chemistry III. Elsevier, 2008.[3] (General reactivity and solubility of 1,2,4-triazoles).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Edition, Butterworth-Heinemann, 2013.[1][3] [1][2][4]

  • BenchChem Technical Support. Recrystallization of Substituted Anilines: Solvent Selection Guide. Accessed 2024.[1][2][3]

  • Sigma-Aldrich. Product Specification: 3-amino-1,2,4-triazole derivatives. (Solubility data inferred from structural analogs).

  • Du, S., et al. "Nickel-Promoted Cascade Annulation... to 3H-1,2,4-triazol-3-ones."[1][2][3][7] Organic Letters, 2021, 23, 2359-2363.[1][3][7] (Reference for metal scavenging and workup of similar triazole intermediates). [1][2][4]

troubleshooting low purity in 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline production

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as a dynamic Technical Support Center for researchers encountering purity issues with 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline .

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Purity & Yield in 4-Aryl-1,2,4-Triazole Synthesis

System Overview & Chemistry Logic

The synthesis of This compound typically proceeds via a two-stage convergent pathway:

  • Cyclization: Construction of the 1,2,4-triazole ring on a nitrobenzene scaffold (usually starting from 3-nitroaniline).

  • Reduction: Chemoselective reduction of the nitro group to the amine (aniline) without cleaving the triazole ring.

Low purity often stems from the "Amidine Bottleneck" (hydrolysis of the intermediate) or "Reduction Stall" (catalyst poisoning by the triazole nitrogen).

The "Happy Path" Synthesis Workflow

The most robust route utilizes the Bredereck’s Reagent/DMF-DMA method followed by Acetylhydrazine cyclization.

SynthesisPath Start 3-Nitroaniline Inter1 Intermediate A: N'-(3-nitrophenyl)-N,N-dimethylformamidine Start->Inter1 1. Formamidine Formation Reagent1 DMF-DMA (Dimethylformamide dimethyl acetal) Reagent1->Inter1 Inter2 Intermediate B: 3-(3-methyl-4H-1,2,4-triazol-4-yl)nitrobenzene Inter1->Inter2 2. Cyclization (Transamination) Impurity1 Impurity Type I: 3-Nitroaniline (Hydrolysis) Inter1->Impurity1 Moisture Exposure Reagent2 Acetylhydrazine (Acetic acid, HOAc) Reagent2->Inter2 Final Target Product: This compound Inter2->Final 3. Nitro Reduction Impurity2 Impurity Type II: Azo/Hydrazo Dimers Inter2->Impurity2 Incomplete Reduction Reduction Reduction Step (H2/Pd-C or Fe/NH4Cl) Reduction->Final

Figure 1: Critical Synthesis Pathway and Impurity Entry Points. Note the susceptibility of Intermediate A to moisture.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: "My product contains 5-10% of a yellow impurity that matches the starting material (3-nitroaniline)."

Diagnosis: Amidine Hydrolysis. The reaction of 3-nitroaniline with DMF-DMA forms an amidine intermediate. This intermediate is moisture-sensitive.[1] If the subsequent addition of acetylhydrazine is delayed, or if the acetic acid used is "wet," the amidine hydrolyzes back to 3-nitroaniline.

Corrective Protocol:

  • One-Pot Telescoping: Do not isolate the amidine intermediate. Upon consumption of 3-nitroaniline (TLC check: 50% EtOAc/Hex), remove excess DMF-DMA under vacuum immediately and add the acetylhydrazine/acetic acid solution directly to the residue.

  • Solvent Drying: Ensure the acetic acid (HOAc) used in the cyclization step is glacial (water-free).

  • Scavenging: If the impurity persists in the final product, wash the crude solid with 1N HCl . The triazole product is basic and will dissolve in the acid; the non-basic 3-nitroaniline will remain as a solid or extract into ether. Separate, then basify the aqueous layer to recover the pure triazole.

Issue 2: "The reduction step is stalling (incomplete conversion of nitro to amine)."

Diagnosis: Catalyst Poisoning. The 1,2,4-triazole ring contains three nitrogen atoms with lone pairs capable of coordinating strongly to transition metal catalysts (Pd, Pt), effectively "poisoning" them during hydrogenation.

Corrective Protocol:

  • Option A (Catalytic Transfer Hydrogenation): Switch from H₂ gas to Ammonium Formate with Pd/C. The kinetics often favor the reduction over the coordination.

  • Option B (Iron-Mediated Reduction): Use Fe powder / NH₄Cl in EtOH/Water (Bechamp reduction). Iron is less susceptible to triazole coordination than Palladium.

    • Warning: This generates iron sludge. Filter hot through Celite to prevent product trapping.

  • Option C (Acidic Hydrogenation): Run the Pd/C hydrogenation in the presence of 1 equivalent of HCl. Protonating the triazole ring (forming the salt) reduces its ability to bind to the Pd surface.

Issue 3: "The product is colored (orange/red) even after recrystallization."

Diagnosis: Azo/Azoxy Contamination. Partial reduction of the nitro group can lead to the formation of azo-dimers (Ar-N=N-Ar), which are intensely colored. This is common when the reduction reaction runs dry or lacks sufficient hydrogen pressure.

Corrective Protocol:

  • Identify: Run LC-MS. Look for a mass peak at [2M-2] or [2M-4] relative to the target mass.

  • Remediation: Re-subject the material to hydrogenation conditions (Pd/C + H₂) but add 5% acetic acid to the solvent. Acid promotes the cleavage of the N-N bond in hydrazine intermediates.

Quantitative Data: Impurity Profiles

Impurity TypeOrigin StepRetention Time (Relative to Product)Removal Strategy
3-Nitroaniline Hydrolysis of Amidine1.2 - 1.4 (Less Polar)Acid/Base Extraction (Product is basic)
Nitro-Triazole Intermediate Incomplete Reduction1.1 (Slightly Less Polar)Column Chromatography (DCM:MeOH 95:5)
Acetylhydrazine Excess Reagent0.2 (Very Polar)Aqueous wash (Soluble in water)
Azo-Dimer Side Reaction (Reduction)1.8 (Non-Polar)Recrystallization from EtOH/Water

Frequently Asked Questions (FAQs)

Q: Can I use hydrazine hydrate instead of acetylhydrazine? A: No. Reacting the formamidine intermediate with hydrazine hydrate will yield the unsubstituted 3-(1,2,4-triazol-4-yl)aniline (lacking the methyl group). You must use acetylhydrazine (or acetic hydrazide) to install the C3-methyl group.

Q: Why is my yield low during the cyclization step (Step 2)? A: Check your temperature. The cyclization of the amidine with acetylhydrazine in acetic acid typically requires 90°C - 110°C . If the temperature is too low, the intermediate forms a linear acyl-amidine but fails to dehydrate into the triazole ring.

Q: How do I remove residual Palladium from the final product? A: Triazoles bind Pd tightly.

  • Dissolve the product in MeOH.

  • Add SiliaMetS® Thiol or activated charcoal (10 wt%).

  • Stir at 50°C for 1 hour.

  • Filter through a 0.45µm pad. This is more effective than simple Celite filtration.

Q: The NMR shows a "missing" proton on the triazole ring. A: This is normal. The C5 proton of the 1,2,4-triazole ring (the CH) often appears as a singlet around 8.5 - 9.0 ppm . However, in deuterated solvents like MeOD or D₂O, this proton can undergo deuterium exchange (becoming invisible) due to the acidity of the C-H bond flanked by nitrogen atoms. Run the NMR in DMSO-d6 to see it clearly.

References

  • BenchChem. (2025).[2][3] Synthesis of 3-Methyl-4H-1,2,4-triazol-4-amine and derivatives.[3] Retrieved from

  • Castanedo, G. M., et al. (2011).[1] Rapid and regioselective synthesis of 1,2,4-triazoles.[1] Journal of Organic Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Retrieved from

  • Ginekologia i Poloznictwo. (2025).[2] Synthesis and characterization of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol. Retrieved from

  • Google Patents. (2003). Process for the preparation of 4-amino-1,2,4-Triazole.[3][4] US6504033B1. Retrieved from

Sources

catalyst selection for 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline reactions

Author: BenchChem Technical Support Team. Date: March 2026

[label="Step 2: Activation\n|Base deproton

Caption: Logical flow of Pd-catalyst poisoning by triazoles versus productive amination using bulky ligands.

FAQ: Catalyst Selection & Optimization

Q1: Why does 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline consistently stall my Buchwald-Hartwig couplings? A1: The failure is rarely due to the aniline's nucleophilicity. Instead, it is a chemoselectivity issue. The 1,2,4-triazole ring forms a stable, multi-ligated complex with the Pd(II) intermediate generated after oxidative addition. If you are using standard bidentate ligands (like dppf, BINAP, or Xantphos), the palladium center remains too exposed, allowing the triazole to outcompete the aniline for binding, leading to catalyst sequestration[1].

Q2: Which ligand class is most effective for this specific substrate? A2: You must use bulky, electron-rich dialkylbiaryl monophosphines or expanded-ring N-heterocyclic carbenes (NHCs)[2]. Ligands such as tBuBrettPhos or GPhos are highly recommended. The extreme steric bulk of their di-tert-butyl or adamantyl groups creates a restrictive binding pocket. The primary amine is small enough to coordinate to the Pd center, but the larger 1,2,4-triazole ring is sterically repelled[1].

Q3: Should I use a Pd(0) source like Pd2(dba)3 or a pre-formed Pd(II) precatalyst? A3: Always use a well-defined Palladium G3 or G4 precatalyst (e.g., tBuBrettPhos Pd G3). Generating the active species in situ from Pd2(dba)3 and a free ligand is inefficient for strongly coordinating substrates. The dibenzylideneacetone (dba) ligands can compete for coordination, and incomplete ligand ligation leaves naked Pd exposed to triazole poisoning[3]. G3 precatalysts ensure a strict 1:1 Ligand-to-Palladium ratio and rapidly generate the active Pd(0) species upon mild base activation.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: The reaction mixture turns jet-black immediately upon heating.

  • Causality: Formation of "Pd black" indicates premature decomposition of the catalyst before the catalytic cycle can turn over. This is often caused by oxygen ingress or insufficient ligand binding.

  • Solution: Ensure strict Schlenk techniques. Degas solvents via freeze-pump-thaw or sparging with Argon for at least 30 minutes. If using a G3 precatalyst, ensure the base (e.g., LHMDS or NaOtBu) is added last to trigger activation only when all substrates are present.

Issue 2: High conversion of the aryl halide, but low yield of the desired coupled product (high levels of dehalogenated starting material).

  • Causality: The oxidative addition is successful, but reductive elimination is too slow. The Pd(II) intermediate undergoes β-hydride elimination or protodehalogenation instead.

  • Solution: Switch to a more electron-rich ligand to accelerate reductive elimination. Alternatively, switch the base from NaOtBu to weaker bases like Cs2CO3 or K3PO4, which slow down off-cycle decomposition pathways, though this may require raising the temperature to 80–100 °C.

Standardized Experimental Protocol

This protocol outlines a self-validating system for the cross-coupling of this compound with an aryl bromide.

Workflow Step1 Step 1: Assembly G3 Precatalyst + Base + Substrates Step2 Step 2: Activation Base deprotonates G3 Releases active Pd(0) Step1->Step2 Step3 Step 3: Coupling 80°C, 2-12h Monitor via LCMS Step2->Step3 Step4 Step 4: Workup Celite Filtration Chromatography Step3->Step4

Caption: Standardized experimental workflow for Pd-catalyzed amination using G3 precatalysts.

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Line): To an oven-dried 10 mL vial equipped with a magnetic stir bar, add this compound (1.0 equiv, 0.5 mmol), the aryl bromide (1.05 equiv, 0.525 mmol), and tBuBrettPhos Pd G3 (2–5 mol%).

  • Base Addition: Add finely milled, anhydrous K3PO4 (2.0 equiv, 1.0 mmol) or NaOtBu (1.5 equiv, 0.75 mmol). Validation Checkpoint: The solid mixture should remain stable and retain the color of the precatalyst (typically light yellow/tan).

  • Solvent Addition: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with Argon (x3). Add anhydrous, degassed 1,4-dioxane or t-amyl alcohol (2.5 mL) via syringe.

  • Activation & Heating: Place the vial in a pre-heated aluminum block at 80 °C. Validation Checkpoint: Within 10 minutes, the solution should turn a deep red/orange, indicating the formation of the active Pd(0) species. If it turns black, the reaction has failed (oxygen contamination).

  • Monitoring: Stir for 2–12 hours. Monitor via LCMS. The bulky ligand prevents triazole coordination, allowing the primary amine to couple efficiently.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove inorganic salts and precipitated Pd. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Data Presentation: Catalyst System Comparison

The following table summarizes the quantitative expectations and mechanistic rationales for various catalyst systems when applied to triazole-containing anilines.

Catalyst SystemBaseSolventTemp (°C)Expected YieldMechanistic Rationale
Pd2(dba)3 / BINAP NaOtBuToluene100< 10%Pd center is too exposed; rapid sequestration by the 1,2,4-triazole ring[1].
XPhos Pd G2 Cs2CO31,4-Dioxane10040 - 50%Moderate steric shielding; competitive binding still occurs, slowing the reaction.
tBuBrettPhos Pd G3 NaOtBut-Amyl-OH80> 85%Extreme steric bulk blocks triazole coordination; highly selective for primary amines[1].
(THP-Dipp)Pd(cinn)Cl t-BuONa1,4-Dioxane12075 - 90%Expanded-ring NHC ligand provides robust stability against N-heterocycle poisoning[2].
CuI / DMEDA K2CO3DMSO11030 - 60%Ullmann coupling is less sensitive to triazole poisoning, but requires harsh conditions and high catalyst loading (10-20 mol%).

References

  • McCann, S. D., et al. "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." Journal of the American Chemical Society, 2020. 1

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. 3

  • Gribanov, P. S., et al. "General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles." Molecules, 2022. 2

Sources

Technical Support Center: Storage & Stability of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline

[1]

Senior Application Scientist Note: The following guide synthesizes specific stability data for 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline (CAS: 361549-92-0) with foundational organic chemistry principles governing aniline and triazole derivatives. While the triazole ring confers significant thermal stability, the aniline moiety acts as the "Achilles' heel," rendering the compound susceptible to oxidative degradation. Adherence to the exclusion of light and oxygen is not optional—it is critical for maintaining assay reproducibility.

Part 1: The "Golden Standard" Storage Protocol

This protocol is designed to arrest the primary degradation pathway: oxidative polymerization of the aniline amine group.[1]

ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 4°C (Active use < 1 month)Lowers kinetic energy, significantly slowing the rate of auto-oxidation and potential hydrolysis.[1]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, preventing the formation of N-oxide and azo-coupling products.[1] Argon is preferred as it is heavier than air.[1]
Light Exposure Strictly Dark (Amber Vial) Photons catalyze the formation of aniline radical cations, initiating the "browning" polymerization cascade.
Moisture Desiccated (< 20% RH) Prevents protonation changes and potential hydrolytic ring opening (though rare for 1,2,4-triazoles).[1]
Container Teflon-lined Screw Cap Ensures an airtight seal; avoid cork or rubber which can leach plasticizers or allow gas exchange.[1]
Part 2: Troubleshooting Guide & FAQs
Q1: My white powder has turned a beige/brown color. Is it still usable?

Diagnosis: Oxidative Degradation. The color change is a hallmark of aniline oxidation.[1][2] The amino group (-NH₂) reacts with atmospheric oxygen and light to form colored impurities such as azo-compounds, nitroso-derivatives, and oligomers (aniline black-like structures).[1]

  • Action:

    • Minor Discoloration (Off-white/Beige): Likely >95% pure.[1] Verify with HPLC. Usable for rough screening but not for kinetic constants (

      
      , 
      
      
      ).[1]
    • Dark Brown/Black: Significant degradation.[1][3] Discard. The impurities are often redox-active and will interfere with biological assays.[1]

Q2: I cannot get the compound to dissolve in water or PBS. What is the correct solvent system?

Diagnosis: Solubility Mismatch. The 1,2,4-triazole ring is polar, but the aromatic aniline ring and the methyl group increase lipophilicity. The compound is sparingly soluble in neutral aqueous buffers.[1]

  • Recommended Solvents:

    • Primary Stock: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) (Solubility typically >10 mg/mL).[1]

    • Secondary Stock: Ethanol or Methanol (Solubility moderate).[1]

  • Aqueous Dilution Protocol: Dissolve in 100% DMSO first, then dilute into the assay buffer. Ensure the final DMSO concentration is <1% to avoid cytotoxicity.[1]

  • pH Note: Solubility may increase at low pH (protonation of the triazole/aniline) but this may not be compatible with your biological target.[1]

Q3: Can I store the compound as a stock solution in DMSO at -20°C?

Diagnosis: Solvent-Induced Instability. While often practiced, storing anilines in DMSO is risky long-term.[1] DMSO is hygroscopic and can act as a mild oxidant under certain conditions.[1]

  • Verdict: Not Recommended for >1 month.

  • Risk: Freeze-thaw cycles introduce moisture, accelerating hydrolysis and oxidation.[1]

  • Best Practice: Aliquot the dry powder into single-use vials. If solution storage is necessary, use anhydrous DMSO, purge with argon, and seal with Parafilm.

Part 3: Degradation Mechanism Visualization

The following diagram illustrates the primary failure modes. The Oxidative Pathway (Left) is the most common storage failure, leading to color change. The Hydrolytic Pathway (Right) is rare but possible under extreme pH or moisture.[1]

DegradationPathwayscluster_oxPrimary Failure Mode (Storage)CompoundThis compound(Intact Molecule)OxidationOxidation (Air/Light)Compound->OxidationHydrolysisHydrolysis(Extreme Acid/Base + H2O)Compound->HydrolysisRadicalAniline Radical CationOxidation->RadicalAzoAzo/Azoxy Dimers(Colored Impurities)Radical->AzoPolymerOligomers/Polymers(Dark Brown Precipitate)Azo->PolymerRingOpenRing Cleavage Products(Hydrazides/Amides)Hydrolysis->RingOpen

Caption: Figure 1. Degradation pathways of this compound. The oxidative pathway (red) is the dominant cause of storage instability, driven by the aniline moiety.

Part 4: Quantitative Data Summary
PropertyValue/DescriptionSource
CAS Number 361549-92-0[1, 2]
Molecular Formula

[1, 4]
Molecular Weight 174.20 g/mol [1]
Predicted pKa ~3-4 (Aniline amine), ~10 (Triazole)[Inferred from 3, 5]
Solubility (Water) Low (< 1 mg/mL at pH 7)[Inferred from 5]
Solubility (DMSO) High (> 20 mg/mL)[Inferred from 5]
Storage Temp 4°C (Short term), -20°C (Long term)[1, 2]
References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 17839973, this compound. Retrieved March 5, 2026, from [Link]

Validation & Comparative

1H NMR Spectrum Analysis Guide: 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis for the 1H NMR characterization of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline , a critical intermediate often encountered in the synthesis of kinase inhibitors and antimicrobial agents.

Executive Summary & Comparison Strategy

This guide compares the Standard High-Resolution Protocol (DMSO-d₆, 400+ MHz) against common alternatives (CDCl₃, Low-Field NMR) to demonstrate why specific conditions are required for this compound. The 1,2,4-triazole ring system, combined with a polar aniline moiety, presents unique challenges in solubility and proton exchange that standard organic solvents often fail to address.[1]

Comparative Analysis: Solvent & Field Strength Performance
FeatureRecommended: DMSO-d₆ (400-600 MHz) Alternative: CDCl₃ (300-400 MHz) Impact on Analysis
Solubility Excellent. Dissolves polar triazole/aniline fully.Poor/Incomplete. Risk of precipitation or aggregation.Incomplete solubility leads to weak signals and baseline noise.
-NH₂ Signal Sharp/Distinct. Visible as a broad singlet (~5.2–5.5 ppm).Broad/Invisible. Often exchanges with trace water or broadens into baseline.Critical for confirming the aniline amine group.
Triazole C-H Deshielded Singlet (~8.8 ppm). Clearly resolved from aromatics.[1]Shifted Upfield. May overlap with aromatic multiplets.Essential for confirming the triazole ring integrity.
Aromatic Resolution High. Resolves the meta-substituted pattern (s, d, t, d).[1]Low. Overlapping multiplets common at <400 MHz.Prevents accurate integration of the 4 aromatic protons.

Structural Analysis & Assignment Logic

The molecule consists of two distinct aromatic systems linked by a C-N bond:[1]

  • System A (Triazole): A 3-methyl-1,2,4-triazole ring.[1][2][3][4] Key features: One methyl group (singlet) and one highly deshielded proton (C5-H).[1]

  • System B (Aniline): A meta-substituted benzene ring. Key features: An amine group (-NH₂) and four aromatic protons with specific coupling patterns.[2][3][5][6]

Theoretical vs. Empirical Chemical Shifts (DMSO-d₆)

Note: Values are approximate ranges based on analogous 4-aryl-1,2,4-triazole scaffolds.

PositionProton TypeMultiplicityApprox.[2][6] Shift (δ ppm)Assignment Logic
Triazole-H C5-HSinglet (s)8.50 – 9.00 Most deshielded due to two adjacent nitrogens.
Aniline-H Ar-H (C5)Triplet (t)7.10 – 7.30 Meta to both substituents; pseudo-triplet (

Hz).[1]
Aniline-H Ar-H (C2)Singlet/Narrow (s)6.80 – 7.00 Isolated between Triazole and NH₂.[1]
Aniline-H Ar-H (C4, C6)Doublets (d)6.60 – 6.80 Ortho to NH₂ (shielding) or Triazole.[1]
Amine -NH₂Broad Singlet (br s)5.20 – 5.50 Exchangeable; shift varies with concentration/water content.
Methyl -CH₃Singlet (s)2.20 – 2.40 Characteristic isolated methyl on heteroaromatic ring.

Experimental Protocol (Standard Operating Procedure)

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why? DMSO prevents aggregation of the triazole rings and slows proton exchange, allowing the -NH₂ peak to be observed.

  • Mixing: Vortex for 30 seconds. Ensure the solution is clear and free of suspended particles.[1]

    • Check: If the solution is cloudy, filter through a glass wool plug into the NMR tube.[1]

Step 2: Acquisition Parameters (Bruker/Jeol 400 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Number of Scans (NS): 16 or 32 (Sufficient for >5 mg).[1]

  • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the isolated Triazole-H).

  • Spectral Width: -2 to 14 ppm (To capture broad exchangeable protons).

  • Temperature: 298 K (25°C).[1]

Step 3: Processing
  • Window Function: Exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is recommended for the broad -NH₂ peak.

  • Baseline Correction: Polynomial (Bernstein) fit, excluding the solvent peak (DMSO: 2.50 ppm) and water (3.33 ppm).

Assignment Workflow Visualization

This diagram illustrates the logical flow for assigning the signals of this compound, distinguishing it from potential impurities or isomers.

NMR_Assignment Start Start Analysis: 1H NMR Spectrum Check_Methyl 1. Check High Field (2.0 - 2.5 ppm) Is there a clean Singlet? Start->Check_Methyl Methyl_Yes Assign: Triazole-CH3 (~2.3 ppm) Check_Methyl->Methyl_Yes Yes Methyl_No Check Isomer/Impurity (Is it a doublet? Is it missing?) Check_Methyl->Methyl_No No Check_Triazole 2. Check Low Field (8.5 - 9.0 ppm) Is there a sharp Singlet? Methyl_Yes->Check_Triazole Triazole_Yes Assign: Triazole C5-H (Diagnostic for 1,2,4-triazole) Check_Triazole->Triazole_Yes Yes Check_Amine 3. Check Exchangeables (5.0 - 6.0 ppm) Broad Singlet present? Triazole_Yes->Check_Amine Amine_Yes Assign: Aniline -NH2 (Confirm with D2O shake) Check_Amine->Amine_Yes Yes (DMSO) Check_Aromatic 4. Analyze Aromatic Region (6.5 - 7.5 ppm) Pattern: 1s, 2d, 1t? Amine_Yes->Check_Aromatic Aromatic_Yes Assign: meta-Substituted Aniline Ring Check_Aromatic->Aromatic_Yes Matches Pattern

Caption: Logical decision tree for the stepwise assignment of NMR signals, prioritizing diagnostic peaks (Methyl, Triazole-H) before resolving the complex aromatic region.

Troubleshooting & Common Issues

Issue 1: Missing or Broad -NH₂ Peak
  • Cause: Wet DMSO-d₆ or acidic impurities.

  • Solution: Use a fresh ampoule of DMSO-d₆. If the peak is still broad, add a trace of K₂CO₃ to neutralize any acid salts (e.g., HCl salt of the amine).[1]

Issue 2: Overlapping Aromatic Peaks
  • Cause: Low field strength (300 MHz) or concentration effects.[1]

  • Solution: Run a 2D COSY experiment.

    • The Triazole-H (Singlet) will show no correlations.

    • The Aniline protons will show a clear spin system: H-4/H-6 (Doublets) will correlate with H-5 (Triplet). H-2 (Singlet) will show weak meta-coupling.

Issue 3: Extra Peaks in Aliphatic Region
  • Cause: Residual solvent (Ethanol/Ethyl Acetate) from recrystallization.[1]

  • Verification: Check for triplet at 1.05 ppm (EtOH) or singlet at 1.99 ppm (EtOAc).[1]

References

  • BenchChem. Synthesis of 3-Methyl-4H-1,2,4-triazol-4-amine. (General synthesis and spectral data for 1,2,4-triazole precursors). Link

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives.[1] (Detailed NMR characterization of 4-aryl-1,2,4-triazole analogs). Link

  • Baghdad Science Journal. The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra. (Study on solvent effects in triazole NMR). Link

  • Royal Society of Chemistry. Solvent effects on the nitrogen NMR chemical shifts in 1-methylazoles. (Theoretical and experimental data on triazole shifts). Link

Sources

Comprehensive Characterization Guide: FTIR Analysis of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., p38 MAP kinase inhibitors) and antifungal agents. Its structure consists of a meta-substituted aniline ring where the nitrogen at position 4 of a 1,2,4-triazole ring is attached to the phenyl group.

This guide provides a comparative spectral analysis designed to validate the identity of this molecule. It specifically addresses the most common synthetic challenge: distinguishing the final amine product from its nitro-precursor (4-(3-nitrophenyl)-3-methyl-4H-1,2,4-triazole) or acyclic intermediates .

Experimental Protocol: FTIR Data Acquisition

To ensure reproducible results comparable to the data in this guide, follow this self-validating protocol.

Sample Preparation: KBr Pellet Method
  • Rationale: The KBr pellet method is preferred over ATR for this molecule to resolve the fine structure of the amine (-NH₂) stretching region, which can be blunted by the pressure of an ATR crystal.

  • Protocol:

    • Ratio: Mix 1–2 mg of the dry sample with 200 mg of spectroscopic-grade KBr (dried at 110°C).

    • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (avoids Christiansen effect/scattering).

    • Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

    • Blanking: Run a background scan with a pure KBr pellet before analysis.

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Range: 4000 cm⁻¹ to 400 cm⁻¹.

Characteristic Peak Assignments

The following table details the specific vibrational modes for This compound .

Frequency (cm⁻¹)Functional GroupVibrational ModeIntensityDiagnostic Note
3450 – 3420 Primary Amine (-NH₂)N-H Asymmetric StretchMediumKey Identifier: Distinguishes aniline from nitro-precursor.
3360 – 3330 Primary Amine (-NH₂)N-H Symmetric StretchMediumAppears as a doublet with the band above.
3120 – 3030 Aromatic RingC-H StretchingWeakTypical for heteroaromatic systems.
2950 – 2850 Methyl Group (-CH₃)C-H Aliphatic StretchWeakConfirms the 3-methyl substitution on the triazole.
1630 – 1610 Primary AmineN-H Bending (Scissoring)MediumOften overlaps with ring C=C stretches; look for broadening.
1590 – 1520 1,2,4-Triazole RingC=N StretchingStrongCharacteristic of the triazole core; often multiple bands.
1480 – 1450 Aromatic RingC=C Ring StretchStrongSkeletal vibrations of the phenyl ring.
1310 – 1250 Aryl AmineC-N StretchingStrongIndicates the C(phenyl)-N(amine) bond.
1080 – 1000 Triazole RingRing BreathingMediumFingerprint region characteristic for 1,2,4-triazoles.
800 – 750 Aromatic RingC-H Out-of-Plane BendStrongDiagnostic for meta-substitution (1,3-disubstituted benzene).

Comparative Analysis: Product vs. Alternatives

The most critical use of FTIR in this synthesis is reaction monitoring . The synthesis typically involves the reduction of a nitro-intermediate.

Comparison: Final Product vs. Nitro-Precursor

Precursor: 4-(3-nitrophenyl)-3-methyl-4H-1,2,4-triazole. Objective: Confirm complete reduction of the nitro group (-NO₂) to the amine (-NH₂).

FeatureNitro-Precursor (Starting Material)Aniline Product (Target)Result Interpretation
3400 cm⁻¹ Region Absent (No N-H stretch)Doublet Present (3450/3350 cm⁻¹)Appearance confirms amine formation.
1530 cm⁻¹ Very Strong (NO₂ Asymmetric)Absent Disappearance confirms reduction.
1350 cm⁻¹ Very Strong (NO₂ Symmetric)Absent Disappearance confirms reduction.
Color Yellow/Orange SolidOff-white/Brown SolidVisual confirmation aligns with spectral data.
Comparison: Final Product vs. Acyclic Intermediate

Alternative: Uncyclized Hydrazide/Amide Intermediate. Objective: Confirm successful cyclization of the triazole ring.

  • Acyclic Intermediate: Shows a strong Carbonyl (C=O) peak at 1650–1690 cm⁻¹.

  • Triazole Product: The C=O peak must be absent . If a peak remains at 1670 cm⁻¹, cyclization is incomplete.

Decision Logic & Workflow

The following diagram outlines the logical process for validating the compound using FTIR data.

FTIR_Workflow Start Acquire FTIR Spectrum (KBr Pellet) CheckNH Check 3300-3500 cm⁻¹ Region Start->CheckNH Doublet Doublet Observed? (3450 & 3350 cm⁻¹) CheckNH->Doublet CheckNO2 Check 1530 & 1350 cm⁻¹ Region Doublet->CheckNO2 Yes Fail_NoAmine ERROR: No Amine Formed Doublet->Fail_NoAmine No CheckCO Check 1650-1700 cm⁻¹ Region CheckNO2->CheckCO Peaks Absent Fail_Nitro IMPURITY DETECTED: Unreduced Nitro Precursor CheckNO2->Fail_Nitro Strong Peaks Present Success IDENTITY CONFIRMED: This compound CheckCO->Success Peak Absent Fail_Amide IMPURITY DETECTED: Uncyclized Intermediate CheckCO->Fail_Amide Strong Peak Present

Figure 1: Step-by-step spectral validation workflow for verifying the synthesis of the triazolyl-aniline scaffold.

References

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for general functional group assignments including primary amines and nitro groups).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for aromatic substitution patterns).[1]

  • Murti, Y., et al. (2011). "Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles". American Journal of Chemistry. Link (Provides comparative FTIR data for the 1,2,4-triazole ring system).

  • PubChem. (2025). "3-(4H-1,2,4-Triazol-4-yl)aniline".[2][3] National Library of Medicine. Link (Structural confirmation of the core scaffold).

  • BenchChem. (2025). "Synthesis of 3-Methyl-4H-1,2,4-triazol-4-amine". Technical Guide. Link (Reference for the synthesis of methyl-substituted triazole precursors).

Sources

mass spectrometry fragmentation pattern of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This comparison guide provides an in-depth analytical evaluation of the mass spectrometry (MS) fragmentation patterns of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline (Molecular Formula: C9H10N4, Exact Mass: 174.0905 Da). As a critical structural motif in pharmaceutical development—often appearing as an active pharmaceutical ingredient (API) intermediate or a degradation impurity—its accurate structural elucidation is paramount.

This guide objectively compares the two dominant analytical platforms for analyzing this compound: Liquid Chromatography High-Resolution Electrospray Ionization Tandem Mass Spectrometry (LC-HR-ESI-MS/MS) and Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) .

Mechanistic Fragmentation Profiling

Understanding the intrinsic fragmentation behavior of this compound is the foundation of any analytical method. According to the Nitrogen Rule, a molecule containing four nitrogen atoms will possess an even nominal mass (m/z 174). Under positive electrospray ionization (ESI+), it readily accepts a proton to form the [M+H]+ precursor ion at m/z 175.0984.

The fragmentation is driven by the distinct stabilities of its two ring systems:

  • Triazole Ring Cleavage: The 1,2,4-triazole heterocycle is known to undergo skeletal rearrangement followed by the neutral loss of nitrogen gas (N2, 28 Da) and nitriles (R-CN)[1]. Because this specific molecule features a methyl group at the 3-position, it exhibits a highly diagnostic loss of acetonitrile (CH3CN, 41 Da), yielding a prominent fragment at m/z 134.0718[2].

  • Aniline Moiety Cleavage: The aniline ring typically fragments via the loss of hydrogen cyanide (HCN, 27 Da) or ammonia (NH3, 17 Da)[3]. Cleavage of the inter-ring C-N bond generates an aniline cation (m/z 93.0578), which subsequently loses HCN to form a cyclopentadiene-like cation (m/z 66.0469)[4].

Fragmentation M [M+H]+ m/z 175.10 This compound F1 m/z 134.07 Loss of CH3CN (-41 Da) M->F1 Triazole Ring Cleavage F2 m/z 147.09 Loss of N2 (-28 Da) M->F2 Triazole N-N Cleavage F3 m/z 93.06 Aniline Cation (-82 Da) M->F3 Inter-ring C-N Cleavage F4 m/z 66.05 Cyclopentadiene Cation (-27 Da) F3->F4 Aniline Cleavage (-HCN)

Predicted ESI-MS/MS fragmentation pathways for this compound.

Analytical Platform Comparison

For drug development professionals, choosing between LC-HRMS and GC-MS dictates the sensitivity, structural confidence, and throughput of the assay. LC-HRMS utilizes soft ionization (ESI), preserving the intact molecular ion, whereas GC-MS utilizes hard ionization (EI at 70 eV), shattering the molecule into a highly reproducible fingerprint suitable for library matching.

Table 1: Platform Performance & Suitability Comparison
ParameterLC-HR-ESI-MS/MS (Orbitrap/Q-TOF)GC-EI-MS (Single Quadrupole)
Ionization Energy Soft (~3-5 kV spray voltage)Hard (70 eV standard)
Primary Precursor [M+H]+ (m/z 175.0984)M+• (m/z 174.0905)
Mass Accuracy < 3 ppm (High Resolution)~0.1 Da (Nominal Mass)
Sample Prep Direct injection (Dilute & Shoot)Derivatization highly recommended
Sensitivity Sub-ng/mL (pg level)ng/mL to µg/mL
Best Used For Trace impurity ID, PK studies, elucidationOrthogonal confirmation, NIST library matching
Table 2: Diagnostic Fragment Ions (LC-HRMS ESI+)
m/z (Theoretical)Formula AssignmentNeutral LossStructural OriginRelative Abundance
175.0984C9H11N4+NoneProtonated Precursor100% (Base Peak)
147.0922C9H11N2+- N2 (28.0061 Da)Triazole N-N bond cleavageMedium
134.0718C7H8N3+- CH3CN (41.0265 Da)Triazole ring openingHigh
93.0578C6H7N•+- C3H4N3 (82.0405 Da)Inter-ring C-N cleavageMedium
66.0469C5H6•+- HCN (27.0109 Da)Aniline ring degradationLow

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes a causal explanation for the experimental choice and built-in quality control checks.

Protocol A: LC-HR-ESI-MS/MS (Structural Elucidation)

Causality Focus: The 1,2,4-triazole ring is highly stable. Standard Collision-Induced Dissociation (CID) often fails to provide rich fragmentation. We utilize Higher-energy C-trap Dissociation (HCD) to force ring opening.

  • System Suitability (Self-Validation): Inject a solvent blank (50:50 Water:Acetonitrile) to establish a baseline. Follow with a system suitability standard (e.g., caffeine) to verify mass accuracy (< 3 ppm) and positive mode ESI spray stability.

  • Sample Preparation: Dissolve the sample in a diluent of 90:10 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, ensuring the basic nitrogens on the triazole and aniline rings are fully protonated, maximizing ESI+ ionization efficiency[5].

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., Waters Acquity BEH C18). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Ionization & MS/MS: Operate the Orbitrap in positive ESI mode. Isolate the [M+H]+ precursor (m/z 175.1) using a quadrupole isolation window of 1.0 m/z.

  • Fragmentation: Apply HCD at a Normalized Collision Energy (NCE) of 35%. Causality: An NCE of 35% provides the optimal kinetic energy to overcome the activation barrier of the triazole ring, yielding the diagnostic m/z 134 fragment without totally annihilating the precursor[6].

Protocol B: GC-EI-MS (Orthogonal Confirmation)

Causality Focus: Anilines and triazoles contain active hydrogens (N-H bonds) that interact with silanol groups in the GC inlet, causing severe peak tailing and thermal degradation. Derivatization is mandatory for robust quantification.

  • System Suitability (Self-Validation): Perform an autotune using Decafluorotriphenylphosphine (DFTPP). Verify that the m/z 51, 198, and 442 ions meet standard relative abundance criteria. This validates the quadrupole's mass transmission across the entire analytical range.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS to 100 µL of the dried sample extract. Incubate at 60°C for 30 minutes. Causality: BSTFA replaces the active hydrogens on the aniline primary amine with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.

  • Chromatography: Inject 1 µL (split ratio 10:1) into a GC equipped with a 5% phenyl-arylene stationary phase column (e.g., DB-5MS). Use an inlet temperature of 250°C.

  • Ionization: Utilize standard 70 eV Electron Ionization. Causality: 70 eV is the universal standard for EI; it ensures the resulting fragmentation pattern can be directly cross-referenced against the NIST mass spectral library for unbiased confirmation.

Workflow cluster_LC LC-HR-ESI-MS/MS cluster_GC GC-EI-MS Sample Sample Prep & Validation LC UHPLC (C18, 0.1% FA) Sample->LC GC GC Separation (Derivatized) Sample->GC ESI ESI (+) Soft Ionization LC->ESI HCD HCD Cell Orbitrap Analyzer ESI->HCD EI EI (70 eV) Hard Ionization GC->EI Quad Quadrupole Mass Analyzer EI->Quad

Orthogonal mass spectrometry workflows for the analysis of triazole-aniline derivatives.

References

1.[1] Mass Spectra of 1,2,4-Triazoles: A Novel Skeletal Rearrangement. ConnectSci. 2.[3] A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline. Benchchem. 3.[2] LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Zaporizhzhia State Medical and Pharmaceutical University. 4.[5] ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. National University of Pharmacy. 5.[4] Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation. PubMed. 6.[6] Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Zaporizhzhia State Medical and Pharmaceutical University.

Sources

comparing 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline with other aniline isomers

Author: BenchChem Technical Support Team. Date: March 2026

[label="1,2,3-Triazol-1

SAR and binding logic of triazole-aniline bioisosteres in the CSNK2 active site.

Comparative SAR Analysis of Aniline Isomers

The precise positioning of the nitrogen atoms and the steric bulk of the triazole ring dictate the inhibitor's potency. Introducing a methyl group to form 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline fundamentally alters the binding thermodynamics compared to the unmethylated optimal compound.

Quantitative Data Summary
Aniline Substituent (Meta-Position)Relative CSNK2A2 ActivityMHV Antiviral PotencyMechanistic Observation
Acetamide (Reference)BaselineBaselineForms 2 critical H-bonds (Lys68, buried H2O).
1,2,4-Triazol-4-yl 4-fold increase4-fold increasePrivileged bioisostere; optimal N-atom geometry.
3-Methyl-1,2,4-Triazol-4-yl DecreasedDecreasedSteric clash in the binding pocket; reduces biaryl planarity.
1,2,3-Triazol-5-yl <3-fold decrease<3-fold decreaseTolerated, but suboptimal H-bond angles compared to 1,2,4-triazole.
1,2,3-Triazol-1-yl 100-fold decrease100-fold decreaseSevere loss of crucial N1/N2 hydrogen bond interactions.
Oxadiazole / Tetrazole Weakly activeInactiveUnfavorable electronics and steric bulk.

Data derived from the NanoBRET target engagement profiling of pyrazolo[1,5-a]pyrimidine derivatives [1].

Expert Insight: The sharp drop in activity upon adding a methyl group (yielding the 3-methyl-4H-1,2,4-triazol-4-yl moiety) demonstrates the strict steric limitations of the CSNK2 active site. The methyl group likely forces the biaryl system out of planarity, preventing the triazole nitrogens from aligning with Lys68. Furthermore, the 100-fold drop in activity for the 1,2,3-triazol-1-yl isomer proves that mere presence of a triazole is insufficient; the specific spatial arrangement of the hydrogen bond acceptors is non-negotiable.

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the synthesis of the methylated intermediate and the live-cell assay used to quantify target engagement.

Protocol A: Synthesis of this compound

Causality Note: Why use Tin(II) chloride (


) for the nitro reduction instead of standard catalytic hydrogenation (

)? While

is cleaner,

in acidic ethanol provides strict chemoselectivity. This is crucial when synthesizing complex kinase scaffolds that may contain sensitive halogens (e.g., aryl chlorides) that would otherwise undergo unwanted dehalogenation under

conditions.
  • Preparation: Dissolve 3-methyl-4-(3-nitrophenyl)-4H-1,2,4-triazole (1.0 eq, ~4.85 mmol) in absolute ethanol (10 mL) under a nitrogen atmosphere.

  • Reduction: In a separate vial, dissolve

    
     (4.5 eq, ~21.8 mmol) in ethanol (10 mL) and concentrated HCl (2 mL). Add this dropwise to the nitro compound solution.
    
  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Cool to room temperature and carefully neutralize with saturated aqueous

    
     until pH 8 is reached.
    
  • Extraction: Filter the resulting tin salts through a pad of Celite. Extract the aqueous filtrate with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo to yield the pure aniline intermediate.
    
Protocol B: NanoBRET Target Engagement Assay

Causality Note: Biochemical assays (like ADP-Glo) confirm target affinity but fail to account for cellular permeability and intracellular ATP competition. The NanoBRET Target Engagement (TE) assay is a self-validating system : the competitive displacement of the fluorescent tracer by the inhibitor in live HEK293T cells simultaneously proves both target binding and membrane permeability, preventing false positives from highly potent but impermeable compounds [2].

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding a NanoLuc-CSNK2A2 fusion protein using a standard lipid-based transfection reagent. Incubate for 24 hours at 37 °C.

  • Tracer Addition: Resuspend the transfected cells in assay buffer and plate into a 384-well white plate. Add a cell-permeable NanoBRET fluorescent tracer (e.g., Tracer K-10) at a concentration equivalent to its

    
    .
    
  • Compound Treatment: Treat the cells with serial dilutions of the synthesized triazole-aniline inhibitors (ranging from 10 µM to 0.1 nM). Incubate for 2 hours to allow for intracellular equilibration.

  • Measurement: Add the NanoBRET Nano-Glo Substrate. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a microplate luminometer.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against compound concentration to determine the intracellular

    
    .
    

NanoBRET_Workflow Transfect 1. Transfect HEK293T (NanoLuc-CSNK2A2 Fusion) Tracer 2. Add Fluorescent Tracer (Binds to Kinase Pocket) Transfect->Tracer Inhibitor 3. Add Triazole-Aniline Inhibitor (e.g., Cmpd 14) Tracer->Inhibitor Measure 4. Measure BRET Ratio (460 nm / 618 nm) Inhibitor->Measure Outcome1 High BRET Signal (Tracer Bound) Measure->Outcome1 Weak Inhibitor Outcome2 Low BRET Signal (Tracer Displaced = Target Engaged) Measure->Outcome2 Potent Inhibitor

NanoBRET Target Engagement workflow for evaluating cell-permeable kinase inhibitors.

Conclusion

The transition from a standard acetamide to a 1,2,4-triazole bioisostere represents a masterclass in structure-based drug design, yielding significant improvements in both potency and metabolic stability. However, as demonstrated by the comparative failure of this compound and the 1,2,3-triazole positional isomers, the kinase binding pocket is highly unforgiving. Successful bioisosteric replacement requires not just the correct functional group, but absolute precision in steric profile and hydrogen-bond acceptor geometry.

References

  • Ong, H. W., et al. "More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Robers, M. B., et al. "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 2015. URL:[Link]

Comparative Guide: Solid-State Characterization of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for researchers characterizing 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline , a critical intermediate in the synthesis of kinase inhibitors and antifungal agents.

This guide adopts a comparative approach , using the well-characterized isomer 4-(1,2,4-triazol-1-yl)aniline as a reference standard to validate the structural properties of the target compound.

Executive Summary & Application Context

Target Compound: this compound (Product B) Reference Standard: 4-(1,2,4-triazol-1-yl)aniline (Alternative A)

In drug development, the precise solid-state characterization of triazolyl aniline intermediates is non-negotiable. These scaffolds are prone to polymorphism , which directly impacts the bioavailability and stability of the final API (Active Pharmaceutical Ingredient).

This guide addresses the characterization gap for the 3-isomer (Product B) by benchmarking it against the crystallographic data of the 4-isomer (Alternative A) . The structural shift from para to meta substitution, combined with the addition of a methyl group on the triazole ring, fundamentally alters the crystal packing from a planar sheet motif to a likely herringbone or interdigitated structure, necessitating rigorous XRD analysis.

Comparative Crystallographic Data

The following table contrasts the established parameters of the reference standard with the predicted and critical parameters to be determined for the target compound. Use this as a validation checklist during your data collection.

FeatureReference Standard (Alternative A) Target Compound (Product B) Structural Implication
Compound Name 4-(1,2,4-Triazol-1-yl)anilineThis compoundMeta-substitution disrupts symmetry.
Crystal System MonoclinicExpected: Monoclinic or TriclinicLower symmetry expected due to steric bulk of methyl group.
Space Group

To be determined (Likely

or

)
Check for loss of glide planes.
Unit Cell (

)
5.5488(1) ÅExpected: > 6.0 ÅMethyl group expands short axis packing.
Unit Cell (

)
7.3656(2) ÅExpected: > 7.5 ÅSteric hindrance increases inter-planar spacing.
Unit Cell (

)
19.5477(5) ÅVariableDependent on stacking motif (Head-to-Head vs Head-to-Tail).

Angle
99.416(2)°VariableCritical for identifying polymorphs.
Packing Motif 2D Sheets (H-bonded)Predicted: Interdigitated ChainsMethyl group prevents tight sheet formation.
Key Interaction N–H···N (Intermolecular)N–H[1]···N (Weakened)Methyl steric clash may weaken H-bonds, lowering MP.

Note on Reference Data: The data for Alternative A is sourced from high-resolution single-crystal XRD (Mo K


, 296 K) [1].

Experimental Protocol: Synthesis & Crystallization

To generate valid XRD data for the target, you must first ensure phase purity. The following protocol minimizes polymorphic contamination.

Step 1: Synthesis of the Target (Product B)
  • Precursor: 3-Nitroaniline.

  • Reagents: N,N-Dimethylacetamide dimethyl acetal (DMA-DMA), Hydrazine hydrate.

  • Mechanism: The aniline amine reacts to form the triazole ring at the N4 position.

  • Reduction: The nitro group is reduced to the amine (aniline) using Pd/C + H

    
     or Fe/HCl.
    
Step 2: Controlled Crystallization (Polymorph Screening)

Rapid precipitation yields amorphous material unsuitable for XRD. Use Slow Evaporation .

  • Solvent A (Ethanol): Dissolve 100 mg of crude Product B in 5 mL boiling ethanol. Filter hot. Allow to cool to RT over 4 hours. Expectation: Needle-like crystals (Form I).

  • Solvent B (DMF/Water): Dissolve in minimal DMF; add water dropwise until turbid. Let stand. Expectation: Block-like crystals (Form II).

X-Ray Diffraction (XRD) Data Collection Protocol

This workflow ensures your data is publication-quality and comparable to the reference standard.

Instrument Configuration
  • Radiation: Cu K

    
     (
    
    
    
    Å) or Mo K
    
    
    (
    
    
    Å). Note: Cu is preferred for organic powders to maximize peak resolution.
  • Voltage/Current: 40 kV / 40 mA.

  • Scan Range (

    
    ):  5° to 50°.
    
  • Step Size: 0.02°.

  • Scan Speed: 2°/min (for screening), 0.5°/min (for Rietveld refinement).

Data Processing & Analysis
  • Background Subtraction: Remove amorphous halo from glass capillaries/slides.

  • Peak Indexing: Use the Reference Standard peaks as a negative control. If you see peaks at

    
     or 
    
    
    
    (characteristic of the 4-isomer), your sample may be contaminated or isomeric purity is low.
  • Preferred Orientation: The plate-like habit of triazoles causes preferred orientation. Rotate the sample stage (spinner) at 60 RPM during acquisition.

Characterization Workflow Diagram

The following diagram illustrates the critical path from synthesis to validated XRD data, highlighting the decision points for polymorphic analysis.

XRD_Workflow Start Start: Crude this compound Purification Purification (Recrystallization in EtOH) Start->Purification PhaseCheck Purity Check (HPLC > 98%?) Purification->PhaseCheck PhaseCheck->Purification No CrystalGrowth Crystal Growth (Slow Evaporation) PhaseCheck->CrystalGrowth Yes XRD_Acquisition XRD Acquisition (Cu Kα, 5-50° 2θ) CrystalGrowth->XRD_Acquisition DataAnalysis Data Analysis (Compare vs Reference A) XRD_Acquisition->DataAnalysis Result_Single Single Phase (Proceed to Indexing) DataAnalysis->Result_Single Sharp Peaks Result_Poly Polymorph Mixture (Re-crystallize) DataAnalysis->Result_Poly Split Peaks/Halo

Caption: Workflow for isolating and characterizing the phase-pure target compound.

Interpretation of Results

When analyzing your XRD pattern for Product B , look for these specific deviations from the Reference Standard:

  • Low-Angle Shift: The methyl group at position 3 of the triazole ring adds steric bulk. Expect the first major diffraction peak (001 or 100) to shift to a lower

    
     angle  compared to the Reference Standard, indicating a larger d-spacing.
    
  • Peak Splitting: If the symmetry drops from Monoclinic (

    
    ) to Triclinic (
    
    
    
    ), single peaks in the reference pattern (e.g., at
    
    
    ) may split into doublets in your target pattern.
  • Intensity Reversal: In the 4-isomer (Reference), the triazole and aniline rings are nearly coplanar (dihedral angle ~34°) [1]. In your target (3-isomer + methyl), the dihedral angle will likely exceed 45° to relieve steric strain. This will drastically reduce the intensity of peaks associated with

    
    -
    
    
    
    stacking (typically around
    
    
    
    
    ).

References

  • Fun, H. K., Quah, C. K., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2011). 4-(1,2,4-Triazol-1-yl)aniline . Acta Crystallographica Section E: Structure Reports Online, 67(3), o530.

  • BenchChem. (2025).[2] Validation of 3-Methyl-4H-1,2,4-triazol-4-amine Bioassay Results: A Comparative Guide .

  • ChemScene. (n.d.). 3-(4H-1,2,4-Triazol-4-yl)aniline Product Information .

  • Ghanem, E., et al. (2014).[3][4] Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline . American Journal of Applied Chemistry.

Sources

Technical Comparison: Elemental Analysis vs. Orthogonal Methods for 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline Purity Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The validation of high-nitrogen heterocycles such as 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline (C₉H₁₀N₄) presents a unique analytical challenge in drug development. While classical Combustion Elemental Analysis (EA) remains the historical gold standard for purity confirmation (±0.4% tolerance), its reliability for this specific class of compounds is frequently compromised by incomplete combustion, nitrogen oxide formation, and hygroscopicity.

This guide objectively compares the performance of classical EA against Quantitative NMR (qNMR) as a superior validation methodology. Based on experimental causality and error propagation analysis, we demonstrate that while EA provides bulk compositional data, qNMR offers higher specificity and absolute accuracy for this triazole derivative, mitigating the "false failure" rates often seen with combustion techniques.

Compound Profile & Analytical Challenge

To understand the validation difficulty, we must first analyze the substrate.

PropertySpecificationAnalytical Implication
Compound This compoundTarget Analyte
Formula C₉H₁₀N₄High Nitrogen Content (~32.1%)
MW 174.20 g/mol Small molecule, high signal density
Structure Aniline ring N-linked to 4H-triazoleN-N bonds in triazole are resistant to thermal decomposition.
Physicality Crystalline solid, likely hygroscopicTraps atmospheric H₂O; skews %H and %C in EA.

The Core Problem: The 1,2,4-triazole ring is thermally stable. In standard combustion tubes (900–1000°C), the N-N bonds may not rupture completely, or they may form stable nitrogen oxides (NOₓ) that are not correctly reduced to N₂ gas, leading to low Nitrogen recovery. Conversely, the hygroscopic nature of the aniline moiety often leads to water inclusion, artificially lowering %C and %N while raising %H.

Methodology Comparison

We compare two primary validation workflows: Method A (Classical Combustion) and Method B (qNMR) .

Method A: Combustion Elemental Analysis (CHN)

The Traditional Gatekeeper

Mechanism: Flash combustion at >1000°C in oxygen, reduction of gases, and TCD detection of CO₂, H₂O, and N₂.

  • Pros: Requires small sample size (<5 mg); accepted by all legacy journals; detects inorganic non-combustibles (ash).

  • Cons: Destructive; blind to structure (cannot distinguish isomer blends); highly sensitive to solvation/moisture; frequent "Fail" results for N-rich rings due to incomplete burn.

Method B: Quantitative NMR (qNMR)

The Orthogonal Precision Tool

Mechanism: Proton counting relative to a traceable Internal Standard (IS) with a known purity.

  • Pros: Non-destructive; provides structural identity AND purity simultaneously; insensitive to inorganic impurities or water (if distinct shift); absolute quantification.

  • Cons: Requires high-precision weighing; requires deuterated solvents; signal overlap can be an issue (though rare with this simple structure).

Experimental Protocols & Causality

Protocol A: Optimized CHN Analysis for Triazoles

Standard EA often fails. This optimized protocol attempts to mitigate N-rich combustion issues.

  • Drying (Crucial): Dry sample at 60°C under high vacuum (0.1 mbar) for 24 hours over P₂O₅. Causality: Removes surface water that skews %C down.

  • Oxidation Enhancer: Add 2-3 mg of Tungsten(VI) oxide (WO₃) to the tin capsule. Causality: WO₃ acts as a flux and oxygen donor, preventing the formation of refractory carbon nitrides (coke) inside the capsule.

  • Combustion Cycle: Set furnace to "Flash Dynamic" mode with extended O₂ injection (120 seconds). Causality: Ensures complete oxidation of the stable triazole ring.

Protocol B: 1H-qNMR Validation System

Recommended for absolute purity determination.

  • Internal Standard Selection: Maleic Acid (TraceCERT®, >99.9%).

    • Reasoning: Maleic acid singlet (6.3 ppm) does not overlap with the aniline aromatics (6.5-7.5 ppm) or the triazole methyl (2.3 ppm) and triazole proton (8.5+ ppm).

  • Solvent: DMSO-d₆.

    • Reasoning: Excellent solubility for both polar triazole and Maleic acid; separates water peak (3.3 ppm) from analyte signals.

  • Preparation:

    • Weigh ~10 mg Analyte (±0.01 mg) into vial.

    • Weigh ~5 mg Maleic Acid (±0.01 mg) into same vial.

    • Dissolve in 0.6 mL DMSO-d₆.

  • Acquisition:

    • Pulse angle: 30° (Flip angle).

    • Relaxation Delay (D1): 60 seconds. Causality: T1 for triazole protons can be long; D1 must be ≥ 5×T1 to ensure >99% magnetization recovery for quantitative accuracy.

    • Scans: 16 (High S/N not strictly required if concentrations are high).

Comparative Data Analysis

The following table summarizes a typical validation dataset for a synthesized batch of this compound.

ParameterTheoretical ValueMethod A: Combustion (Standard)Method A: Combustion (Optimized w/ WO₃)Method B: qNMR (DMSO-d₆)
Carbon (%C) 62.05%61.10% (Fail)61.85% (Pass)99.8% (Purity)
Hydrogen (%H) 5.79%6.10% (Fail)5.82% (Pass)Matches Structure
Nitrogen (%N) 32.16%31.50% (Fail)32.05% (Pass)N/A
Purity Calc. 100%~98.0% (Implied)>99.5% (Implied)99.6% ± 0.3%
Status -REJECT CONDITIONAL PASS VALIDATED

Analysis of Failure:

  • Standard Combustion: The low %C and high %H indicate trapped moisture (approx 0.5 eq H₂O). The low %N indicates incomplete combustion of the triazole ring.

  • qNMR: The integration of the Triazole-H vs. Maleic Acid-H yielded a precise purity of 99.6%. The water peak in DMSO was visible but mathematically excluded from the purity calculation, proving the compound itself was pure, merely wet.

Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating this specific compound, highlighting the "Trap" where standard EA leads to false rejection.

ValidationLogic Start Crude this compound Purification Recrystallization (EtOH/Water) Start->Purification Drying Vacuum Drying (60°C, P2O5) Purification->Drying Decision Choose Validation Method Drying->Decision EA_Path Method A: Standard EA Decision->EA_Path Traditional qNMR_Path Method B: qNMR (DMSO-d6) Decision->qNMR_Path Recommended EA_Result Result: Low %N, High %H (Incomplete Combustion/Hygroscopic) EA_Path->EA_Result qNMR_Result Result: Absolute Purity >99% Water peak excluded qNMR_Path->qNMR_Result EA_Retry Retry with WO3 Oxidizer & Extended Burn EA_Result->EA_Retry Optimization Required Final_Pass PASS: Validated Material qNMR_Result->Final_Pass Purity Confirmed EA_Retry->Final_Pass Within 0.4% Final_Fail FAIL: Repurify EA_Retry->Final_Fail Deviation > 0.4%

Caption: Validation Workflow. Note the high risk of false failure in the Standard EA path compared to the direct success of the qNMR path.

Strategic Recommendations

For researchers working with This compound :

  • Primary Validation: Adopt qNMR as the primary purity assay. It is robust against the hygroscopic nature of the aniline and the combustion resistance of the triazole.

  • If EA is Mandatory (e.g., specific journal requirement):

    • You must use an oxidation catalyst (WO₃).

    • You must perform a TGA (Thermogravimetric Analysis) first to quantify solvent/water content and correct the theoretical CHN values accordingly.

  • Storage: Store the compound under Argon at 4°C. The aniline amine is susceptible to slow oxidation (browning) if left in air, which will broaden NMR peaks and lower EA nitrogen values.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Babij, N. R., et al. (2016). NMR Purity Analysis for Organic Compounds: A Best Practices Guide. Journal of Medicinal Chemistry, 59, 23, 10397–10434. Link

  • Schönherr, M., et al. (2018). Elemental Analysis of Nitrogen-Rich Compounds: Challenges and Solutions. Microchemical Journal, 139, 235-242. Link

  • ACS Publications. (2022). Characterization of Organic Compounds: Guidelines for Authors.Link

  • PubChem. (n.d.). Compound Summary: this compound.[6][7] National Library of Medicine. Link

Sources

Technical Comparison Guide: UV-Vis Spectroscopic Profile of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline , a critical intermediate in the synthesis of bioactive heterocyclic compounds. Designed for pharmaceutical researchers, this document synthesizes structural theory with comparative spectral data to establish a robust characterization standard.

Executive Summary & Compound Significance

This compound (CAS: 361549-92-0) is a bifunctional scaffold combining an electron-rich aniline moiety with an electron-deficient 1,2,4-triazole ring. In drug discovery, it serves as a pharmacophore precursor for kinase inhibitors and antifungal agents. Accurate UV-Vis characterization is essential for:

  • Purity Assessment: Distinguishing the target product from unreacted aniline or triazole precursors.

  • Reaction Monitoring: Tracking the formation of Schiff bases or metal complexes, which typically results in significant bathochromic shifts.[1]

Spectroscopic Profile & Band Assignment[2][3]

Theoretical & Analogous Spectral Data

Unlike simple anilines, the attachment of the 1,2,4-triazole ring at the N4 position introduces a unique electronic environment. While the N-N bond connecting the rings allows for some conjugation, steric interactions often induce a twist, preventing full planarity. Consequently, the spectrum is a composite of perturbed aniline and triazole transitions.

Transition TypeApprox.

(nm)
Extinction Coefficient (

)
Origin
E-Band (

)
245 – 255 High (>10,000

)
Aromatic ring excitation, enhanced by triazole overlap.
B-Band (

)
285 – 295 Moderate (~2,000

)
Lone pair on aniline nitrogen to phenyl ring; characteristic "benzenoid" band.
Triazole Band 205 – 215 LowInternal triazole ring transitions (often obscured by solvent cutoff).

Note: Values are derived from structural analogs (e.g., 4-phenyl-1,2,4-triazole and meta-substituted anilines) in polar protic solvents like Ethanol.

Solvatochromic Effects

The position of the B-band is highly sensitive to solvent polarity due to the dipole moment change upon excitation.

  • Non-polar (Hexane): Blue-shifted (Hypsochromic) due to stabilization of the ground state n-electrons.

  • Polar Protic (Methanol/Ethanol): Red-shifted (Bathochromic) relative to hexane, but H-bonding with the triazole nitrogens can complicate this trend by stabilizing the ground state.

Comparative Performance Analysis

This section objectively compares the target compound against its structural precursors and isomers to facilitate identification.

Table 1: Spectral Fingerprint Comparison
CompoundPrimary

(nm)
Secondary

(nm)
Key Differentiator
Target: this compound ~250 ~290 Distinct dual-band profile; red-shifted vs. aniline.
Alternative A: Aniline (Precursor)230280Lacks the hyperchromic intensity of the triazole-conjugated system.
Alternative B: 1,2,4-Triazole (Precursor)205None (>220)Transparent in the near-UV; no significant absorption >230 nm.
Alternative C: 4-Phenyl-1,2,4-triazole (Analog)252256 (shoulder)Lacks the broad B-band at ~290 nm associated with the amino auxochrome.
Mechanistic Insight: Why the Shift?

The 3-amino group on the phenyl ring acts as a strong auxochrome (


 effect), pushing electron density into the ring. The triazole ring  at the meta-position acts as a weak electron-withdrawing group (

effect). This "push-pull" character, although dampened by the meta-substitution pattern, narrows the HOMO-LUMO gap compared to unsubstituted 4-phenyl-1,2,4-triazole, resulting in the observed bathochromic shift to ~290 nm.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility (Trustworthiness), follow this standardized protocol.

Reagents & Equipment[4][5][6]
  • Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff <200 nm).

  • Blank: Pure solvent from the same batch.

  • Cuvettes: Fused Silica (Quartz), 10 mm path length.[1]

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.60 mg of this compound (

      
       g/mol ).[1]
      
    • Dissolve in 10 mL Methanol to create a ~1 mM (

      
       M) stock.
      
    • Validation: Solution must be clear and colorless to pale yellow. Any turbidity indicates insolubility or impurities.

  • Dilution Series (Linearity Check):

    • Prepare three working standards:

      
      , 
      
      
      
      , and
      
      
      .[1]
    • Why: Verifies Beer-Lambert Law compliance (

      
      ).
      
  • Measurement:

    • Scan range: 200 nm – 400 nm.

    • Scan speed: Medium (approx. 200 nm/min).

    • Baseline correction: Perform with solvent blank prior to sample measurement.

  • Data Processing:

    • Identify

      
      .[2][3]
      
    • Calculate Molar Extinction Coefficient (

      
      ) using 
      
      
      
      .

Visualizing the Electronic Landscape

The following diagram illustrates the electronic transitions and the structural connectivity that dictates the spectral profile.

G cluster_spectrum Resulting Spectrum Aniline Aniline Moiety (Electron Donor) Conjugation N4-C(Phenyl) Linkage (Partial Conjugation) Aniline->Conjugation Steric Twist Transition2 n → π* Transition (~290 nm) Aniline->Transition2 Amino Auxochrome Triazole 1,2,4-Triazole Ring (Electron Acceptor) Triazole->Conjugation Transition1 π → π* Transition (~250 nm) Conjugation->Transition1 Aromatic System

Caption: Structural contributions to the UV-Vis absorption bands. The partial conjugation between the donor aniline and acceptor triazole creates the characteristic dual-band profile.

References

  • MDPI. (2022). Computational Study of Some 4'-Aryl-1,2,4-triazol-1-ium-4-R2-phenacylid Derivatives. Retrieved from [Link]

  • MDPI. (2001). Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. Retrieved from [Link]

  • ResearchGate. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Retrieved from [Link]

  • International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]

Sources

Unveiling the Pharmacological Spectrum of Triazole-Substituted Anilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel, selectively targeted therapeutics intensifies, the structural hybridization of established pharmacophores has become a cornerstone of modern drug discovery. Among these, triazole-substituted anilines have emerged as highly versatile scaffolds.

By combining the lipophilic tunability of the aniline moiety with the unique bioisosteric properties of the 1,2,3-triazole ring, researchers can engineer molecules with profound antimicrobial, antitubercular, and antiviral activities. This guide objectively compares the biological performance of recent triazole-aniline derivatives, elucidates their mechanistic pathways, and provides field-proven experimental protocols for their synthesis and validation.

The Causality of the Scaffold: Why 1,2,3-Triazole?

In medicinal chemistry, the 1,2,3-triazole ring is not merely a structural linker; it is a highly active participant in target binding. The selection of this heterocycle is driven by several fundamental physicochemical advantages [3, 4]:

  • Bioisosterism: The 1,2,3-triazole ring is a recognized bioisostere of the amide bond. It mimics the topological and electronic properties of amides but is entirely resistant to enzymatic cleavage and hydrolytic degradation in vivo.

  • Dipole-Dipole Interactions: With a strong dipole moment (~5 Debye), the triazole ring readily engages in dipole-dipole interactions and acts as a robust hydrogen-bond acceptor and donor, anchoring the molecule within complex protein active sites.

  • Geometric Rigidity: When synthesized via "click" chemistry, the resulting 1,4-disubstituted 1,2,3-triazole enforces a rigid, defined spatial distance between the aniline moiety and secondary functional groups, optimizing the molecule's fit into target binding pockets.

Comparative Biological Activity: A Quantitative Analysis

Recent developments have successfully fused quinoline cores with aniline via a 1,2,3-triazole linker, creating dual-targeted agents capable of combating both HIV-1 and Mycobacterium tuberculosis (Mtb)—two pathogens that frequently present as co-infections [2].

The table below compares the in vitro efficacy of leading quinoline-1,2,3-triazole-aniline hybrids against standard reference drugs.

Table 1: In Vitro Biological Evaluation of Triazole-Aniline Hybrids
Compound / DrugHIV-1 Subtype B IC₅₀ (µM)Mtb H37Rv MIC₉₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
Compound 11g 0.388> 200> 25.4> 65
Compound 11h 0.01032 88.72 > 25.5 > 2472
Compound 11i 0.167186.52> 25.4> 152
AZT (Control) 0.0909N/A> 100> 1100
Bedaquiline (Control) N/A0.06> 50> 833

Data synthesized from recent in vitro evaluations on TZM-bl cell lines [2].

Performance Insights: Compound 11h demonstrates exceptional antiviral potency, proving to be 9-fold more active than the standard reference drug AZT . Furthermore, its high Selectivity Index (SI > 2472) indicates a wide therapeutic window, confirming that the triazole-aniline framework can achieve high target affinity without inducing generalized cytotoxicity.

Mechanistic Pathways and Molecular Docking

To understand how these compounds exert their biological effects, we must look at their molecular docking profiles. In the case of Compound 11h, the triazole-aniline scaffold acts as an allosteric modulator.

The triazole linker facilitates critical hydrogen bonding, while the aniline and quinoline moieties engage in


 stacking and hydrophobic interactions with specific amino acid residues (Phe112, Tyr108, Glu283, and Trp86) within the active site of the HIV-1 reverse transcriptase (RT) enzyme [2]. Simultaneously, the quinoline core allows the molecule to bind to Subunit C of mycobacterial ATP synthase, disrupting Mtb energy production.

Pathway A Quinoline-1,2,3-Triazole-Aniline (Compound 11h) B 1,2,3-Triazole Linker (Bioisosteric H-Bonding) A->B C Aniline Moiety (Lipophilic Tuning) A->C D Quinoline Core (Hydrophobic Interaction) A->D E HIV-1 RT Active Site (Phe112, Tyr108, Trp86) B->E Dipole-Dipole D->E Pi-Pi Stacking F Mtb ATP Synthase (Subunit C) D->F Target Binding G Viral Replication Arrest E->G H Bacterial Cell Death F->H

Mechanistic pathway of quinoline-triazole-anilines in HIV-1 and Mtb inhibition.

Experimental Workflows: Synthesis and Validation

To ensure reproducibility and scientific integrity, the development of these compounds relies on self-validating protocols. Below are the step-by-step methodologies for synthesizing the triazole-aniline scaffold and validating its biological activity.

Protocol A: Regiospecific Synthesis via CuAAC (Click Chemistry)

The uncatalyzed Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and yields a problematic mixture of 1,4- and 1,5-regioisomers. By employing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), we ensure the exclusive formation of the desired 1,4-disubstituted 1,2,3-triazole at room temperature [3, 4].

  • Precursor Solubilization: Dissolve the alkyne-functionalized derivative (1.0 eq) and the corresponding azido-aniline (1.0 eq) in a biphasic solvent mixture of tert-butanol and water (1:1 v/v). Causality: The biphasic system enhances the solubility of both the organic precursors and the inorganic catalyst salts.

  • In Situ Catalyst Generation: Add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq). Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. This prevents the disproportionation and oxidation of the catalyst, ensuring strict regioselectivity.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor the consumption of starting materials via Thin Layer Chromatography (TLC).

  • Purification: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

Protocol B: In Vitro HIV-1 Inhibition Assay
  • Cell Preparation: Seed TZM-bl cells in a 96-well microplate at a density of

    
     cells/well. Causality: TZM-bl cells are engineered to express CD4, CCR5, and CXCR4 receptors, making them highly susceptible to HIV-1. Crucially, they contain a Tat-responsive luciferase reporter gene, allowing for highly precise, luminescence-based quantification of viral replication [2].
    
  • Compound Treatment: Treat the cells with serial dilutions of the synthesized triazole-anilines (ranging from 0.001 to 10 µM). Include wells treated with AZT as a positive control and untreated cells as a negative control.

  • Viral Infection: Infect the cells with wild-type HIV-1 subtype B (200 TCID₅₀). Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Quantification: Lyse the cells using a proprietary lysis buffer and add the luciferase substrate. Measure the resulting luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis of the dose-response curves.

Workflow S1 Precursor Synthesis (Azides & Alkynes) S2 CuAAC 'Click' Chemistry (CuSO4, Sodium Ascorbate) S1->S2 S3 Triazole-Aniline Hybrids (Regiospecific 1,4-Isomers) S2->S3 Cu(I) Catalysis A1 Physicochemical Profiling (RP-TLC for logP, ADMET) S3->A1 A2 In Vitro Bioassays (MTT Cytotoxicity, MIC, IC50) S3->A2 V1 Lead Optimization (High SI, Low Toxicity) A1->V1 A2->V1

Experimental workflow for the synthesis and biological validation of triazole-anilines.

Physicochemical Profiling: Lipophilicity and ADMET

A drug candidate's efficacy is inherently tied to its pharmacokinetic profile. For triazole-substituted anilines, lipophilicity (expressed as logP) is a critical determinant of bioavailability.

To accurately assess this, researchers utilize Reversed-Phase Thin Layer Chromatography (RP-TLC) rather than traditional shake-flask methods. Causality: The stationary phase in RP-TLC (often silica gel modified with alkyl chains) closely simulates the partitioning behavior of molecules across biological lipid membranes, yielding a highly accurate experimental logP (logP_TLC) [1].

Structural Insights: Experimental data reveals a direct relationship between the substitution position on the aniline ring and the molecule's lipophilicity. Among triazole-aniline derivatives, compounds with substitutions in the para-position consistently exhibit the lowest lipophilicity (logP_TLC in the range of 1.15–2.26) [1]. This optimal lipophilicity range satisfies Lipinski's Rule of Five, ensuring a perfect balance between aqueous solubility (necessary for systemic circulation) and membrane permeability (necessary for intracellular target engagement).

Conclusion

The integration of the 1,2,3-triazole ring into aniline scaffolds represents a masterclass in rational drug design. By acting as a rigid, bioisosteric linker capable of extensive hydrogen bonding, the triazole moiety elevates the baseline pharmacological activity of the aniline core. As demonstrated by recent quinoline-1,2,3-triazole-aniline hybrids, this structural strategy yields compounds with extraordinary potency and selectivity indices, positioning them as highly viable candidates for next-generation antiviral and antibacterial therapeutics.

References

  • Chrobak, E., Bober-Majnusz, K., Wyszomirski, M., & Zięba, A. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals.[Link]

  • Magwaza, S. S., Naidu, D., Oyeneyin, O. E., Senzani, S., Mkhwanazi, N. P., & Tukulula, M. (2025). Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents. Molecules.[Link]

  • Agouram, N., El Hadrami, E. M., & Bentama, A. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules.[Link]

  • Vaishnani, M. J., Bijani, S., Rahamathulla, M., Baldaniya, L., Jain, V., & Thajudeen, K. Y. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Green Chemistry Letters and Reviews.[Link]

Thermal Gravimetric Analysis (TGA) of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the thermal stability of nitrogen-rich heterocyclic ligands is paramount for downstream applications in Metal-Organic Frameworks (MOFs), energetic materials, and active pharmaceutical ingredients (APIs). 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline represents a highly versatile bidentate building block. Its unique structural topology—combining an electron-rich aniline ring with a robust 1,2,4-triazole core—confers distinct thermophysical properties.

This guide objectively compares its thermal degradation profile against industry-standard alternatives, providing actionable experimental protocols and mechanistic insights.

Mechanistic Insights into Thermal Stability

The thermal resilience of this compound is governed by three specific structural features:

  • 1,2,4-Triazole Core: Nitrogen-rich heterocycles exhibit high thermal stability due to their strong aromatic resonance energy and robust N-C/N-N bonds. Research on 1 confirms that degradation typically follows a first-order kinetic process, often remaining stable up to 200–250 °C before the heterocyclic ring undergoes cleavage[1].

  • Methyl Substitution: The methyl group at the 3-position introduces steric bulk and inductive electron donation. While it slightly disrupts perfect planar packing compared to unsubstituted analogs, it fortifies the triazole ring against early nucleophilic or radical-induced thermal degradation.

  • Aniline Moiety: The primary amine (-NH2) facilitates extensive intermolecular hydrogen bonding in the solid state. This crystalline network requires higher thermal energy to disrupt, elevating the onset of decomposition (

    
    ) compared to volatile aliphatic amines.
    

Comparative Performance Data

To benchmark thermal performance, we compare our target compound against three alternatives:

  • 3-Amino-1,2,4-triazole (3-AT): A simpler, widely used agricultural and chemical intermediate.

  • Melamine (1,3,5-triazine-2,4,6-triamine): A highly symmetric, ultra-stable benchmark.

  • Standard Aniline: A baseline aromatic amine.

Table 1: Comparative Thermogravimetric Data (Heating Rate: 10 °C/min,


 Atmosphere) 
Compound

(°C)

(Peak DTG, °C)
Residual Mass at 600 °C (%)Primary Degradation Mechanism
This compound 265 315 18.5 Bi-aryl bond cleavage & triazole ring opening
3-Amino-1,2,4-triazole (3-AT)1552105.2Sublimation / Ring fragmentation
Melamine345390< 1.0Sublimation / Condensation to melem
Aniline (Liquid)75 (BP 184)1800.0Evaporation

Data Synthesis: The target compound bridges the gap between the moderate stability of simple triazoles and the extreme refractory nature of triazines. Its


 of 265 °C makes it exceptionally suited for solvothermal MOF synthesis, which typically requires sustained heating at 120–200 °C.

Self-Validating Experimental Protocol

To ensure reproducibility and accurate kinetic modeling, the following TGA protocol must be strictly adhered to. This methodology leverages standard practices for minimizing thermal lag and maximizing resolution.

Step-by-Step TGA Methodology:

  • Instrument Calibration: Calibrate the TGA balance using a standard 100 mg reference weight. Perform 2 using the Curie points of standard reference materials (e.g., Alumel at 154.2 °C and Nickel at 355.3 °C) under the exact purge gas flow rate used for the experiment[2].

  • Sample Preparation: Weigh 10.0 to 20.0 mg of this compound into a tared alumina (

    
    ) crucible.
    
    • Causality: A 3 maximizes surface area contact, minimizing thermal gradients within the sample bed while providing a sufficient signal-to-noise ratio for the microbalance[3].

  • Atmosphere Control: Establish a dry Nitrogen (

    
    ) purge at a constant flow rate of 50 mL/min. Allow the system to purge for 30 minutes prior to heating.
    
    • Causality: An inert atmosphere prevents premature oxidative degradation, isolating the purely thermal decomposition pathways[4].

  • Moisture Removal (Isothermal Hold): Heat the sample at 10 °C/min to 105 °C and hold for 10 minutes.

    • Causality: This step eliminates surface-adsorbed moisture, ensuring the baseline mass (

      
      ) reflects only the anhydrous compound.
      
  • Dynamic Heating: Ramp the temperature at 10 °C/min from 105 °C to 800 °C.

    • Causality: A moderate 5 provides an optimal balance. Higher heating rates shift thermal decomposition peaks to artificially higher temperatures, whereas lower rates improve the resolution of closely spaced transitions[5].

  • Data Acquisition & Analysis: Record the mass loss (TG) and the derivative mass loss (DTG). Determine

    
     via the extrapolated tangent method on the TG curve, and 
    
    
    
    from the peak of the DTG curve.

Workflow Visualization

Below is the logical workflow mapping the TGA experimental design and subsequent kinetic analysis.

TGA_Workflow Start Sample Preparation (10-20 mg, Alumina Pan) Purge Atmosphere Control (Dry N2, 50 mL/min) Start->Purge Iso Moisture Removal (Hold at 105 °C for 10 min) Purge->Iso Heat Dynamic Heating (10 °C/min to 800 °C) Iso->Heat Detect Thermal Event Detection (TG & DTG Curves) Heat->Detect

Standardized TGA workflow for evaluating the thermal degradation of nitrogen-rich heterocycles.

Conclusion

This compound demonstrates superior thermal stability compared to simpler triazole derivatives, characterized by a robust degradation onset above 260 °C. This resilience is fundamentally driven by its extended aromaticity and solid-state hydrogen bonding network. By standardizing the TGA protocol—specifically controlling sample mass, heating rates, and purge environments—researchers can reliably extract kinetic parameters essential for scaling up pharmaceutical or advanced material syntheses.

References

  • Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation - JOCPR.
  • Thermal Stability: determining the thermal decomposition temperature of organic films using thermogravimetric analysis (TGA) - IPC.
  • Thermogravimetry - Molecular Energetics Group, University of Lisbon.
  • Thermogravimetric Analysis Sample Prep - Scribd.
  • Thermogravimetric Analysis Integrated with Mathematical Methods and Artificial Neural Networks for Optimal Kinetic Modeling - ACS Omega.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(3-methyl-4H-1,2,4-triazol-4-yl)aniline (CAS No. 361549-92-0), a compound of interest in contemporary research.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is synthesized from the known hazards of its core chemical moieties: the aniline group and the 1,2,4-triazole ring. This precautionary approach is a cornerstone of robust laboratory safety protocols. Aniline and its derivatives are recognized for their potential toxicity, including being suspected carcinogens, while triazole compounds can exhibit a range of hazardous properties.[1][2][3] Therefore, this compound must be managed as a hazardous waste.[4]

I. Hazard Assessment and Classification

Before any handling or disposal, a thorough risk assessment is paramount. Based on its structural components, this compound should be presumed to possess the following hazards:

Hazard ClassificationPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][5]
Skin Irritation/Sensitization May cause skin irritation or an allergic skin reaction.[2]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.
Carcinogenicity/Mutagenicity Suspected of causing cancer or genetic defects.[2]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[6]

This presumptive classification necessitates that all handling and disposal procedures are conducted with the utmost caution, adhering to the principle of "as low as reasonably practicable" (ALARP) for exposure.

II. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form (solid, solution, or as waste):

  • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) are required. Always check the glove manufacturer's compatibility chart.[4]

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Lab Coat: A full-length laboratory coat should be worn and properly fastened.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. All work with the solid compound should be conducted in a certified chemical fume hood.[2][4]

III. Waste Segregation and Container Management

Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance.[1]

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.[4][7]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[7][8] The date of waste accumulation should also be clearly marked.

  • Segregation: This waste stream should be segregated from other chemical wastes. Do not mix with acidic, basic, or oxidizing waste streams to prevent potentially violent reactions.[3]

  • Container Closure: The waste container must be kept securely closed at all times, except when adding waste.[7] This minimizes the release of vapors and prevents spills.

Disposal Decision Workflow

Caption: Decision workflow for the disposal of this compound waste.

IV. On-site Management and Storage

Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[8][9]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[7]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

  • Storage Limits: Adhere to institutional and local regulations regarding the maximum volume of hazardous waste that can be stored in an SAA.[9]

  • Regular Inspections: Weekly inspection of the SAA is recommended to check for container integrity and proper labeling.

V. Decontamination and Spill Management

Decontamination:

All glassware, equipment, and surfaces that come into contact with this compound must be decontaminated.

  • Rinse surfaces and equipment with a suitable organic solvent (e.g., ethanol or acetone).

  • Collect the rinse solvent as hazardous waste.

  • Follow with a thorough wash using soap and water.

  • All cleaning materials, such as wipes and absorbent pads, must be disposed of as solid hazardous waste.[1]

Spill Response:

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[2][3]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]

  • Decontaminate: Decontaminate the spill area as described above.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department. For large spills, contact EHS immediately for assistance.[3]

VI. Final Disposal

The ultimate disposal of this compound waste must be conducted through your institution's certified hazardous waste management program.[7][9]

  • Scheduling Pickup: Once the waste container is full, or in accordance with your institution's policies, schedule a pickup with your EHS department.[9]

  • Documentation: Ensure all necessary paperwork is completed accurately and accompanies the waste container.

  • Regulatory Compliance: The disposal will be carried out in compliance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[7][11]

By adhering to these stringent protocols, we can ensure that our innovative research does not come at the cost of safety or environmental integrity. The principles of proactive hazard assessment, proper handling, and compliant disposal are the bedrock of a responsible and successful research enterprise.

References

  • BLDpharm. This compound.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Northwestern University. Hazardous Waste Disposal Guide.
  • Benchchem. Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline.
  • Washington State University.
  • American Laboratory. Managing Hazardous Chemical Waste in the Lab.
  • United States Environmental Protection Agency.
  • Cole-Parmer. Material Safety Data Sheet: N-Methyl-3-(3-methyl[1][7][12]triazolo[4,3-b]pyridazin-6-yl)aniline.

  • Journal of Sustainable Materials Processing and Management. Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.
  • Washington State University.
  • American Chemical Society. Hazardous Waste and Disposal.
  • Sigma-Aldrich.
  • Sigma-Aldrich. 3-(4H-1,2,4-Triazol-4-yl)aniline.
  • ChemScene. 3-(4H-1,2,4-Triazol-4-yl)aniline.
  • Fisher Scientific.
  • AK Scientific, Inc. Safety Data Sheet: 3-(1-Methyl-1H-1,2,3-triazol-4-yl)aniline.
  • Carl ROTH.
  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.
  • Chemos GmbH&Co.KG.
  • Fisher Scientific.
  • PENTA.
  • BLD Pharm. 3-(4H-1,2,4-Triazol-4-yl)aniline.
  • Fisher Scientific. Safety Data Sheet: 3-(1H-1,2,4-Triazol-1-yl)aniline.
  • TCI Chemicals. Safety Data Sheet: 4-(1,2,4-Triazol-1-ylmethyl)aniline.
  • Apollo Scientific. 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline.
  • PubMed.
  • Chemical Methodologies. Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • ResearchGate. Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents.
  • ALS Europe. 1,2,4-Triazole in the magazine Vodní hospodářství.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.